THK5351
Description
Properties
IUPAC Name |
(2S)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXFZWSPCOWSN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@@H](CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707147-26-9 | |
| Record name | THK-5351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1707147269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THK-5351 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3F6WUN31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
THK5351: A Dual-Targeting Ligand for Tau Pathology and Neuroinflammation
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
THK5351, initially developed as a positron emission tomography (PET) tracer for imaging tau pathology in Alzheimer's disease, has demonstrated a complex mechanism of action extending beyond its intended target. This technical guide provides a comprehensive overview of the dual-binding characteristics of this compound, its primary interaction with tau aggregates, and its significant off-target binding to monoamine oxidase B (MAO-B). We delve into the quantitative binding affinities, detailed experimental protocols for assessing its interactions, and the downstream signaling consequences of its engagement with both targets. This document is intended to serve as a core resource for researchers in neurodegenerative diseases and professionals involved in the development of diagnostics and therapeutics targeting tauopathies and neuroinflammation.
Introduction
The pathological aggregation of tau protein into neurofibrillary tangles (NFTs) is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease (AD). The development of radiotracers for in vivo imaging of tau deposits is crucial for early diagnosis, disease monitoring, and the evaluation of anti-tau therapies. This compound emerged as a promising candidate from the arylquinoline class of compounds for this purpose. However, subsequent research has revealed a more intricate pharmacological profile, characterized by high-affinity binding to monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes. This off-target binding has significant implications for the interpretation of this compound PET imaging data and opens new avenues for its potential use as a biomarker for astrogliosis and neuroinflammation.
Dual-Target Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as a ligand for both aggregated tau protein and MAO-B.
-
Binding to Tau Aggregates: this compound was designed to bind to the paired helical filaments (PHFs) that constitute NFTs. In vitro studies have confirmed its ability to selectively label NFTs in postmortem human brain tissue from AD patients. The binding to tau aggregates allows for the visualization and quantification of tau pathology using PET.
-
Off-Target Binding to Monoamine Oxidase B (MAO-B): A significant characteristic of this compound is its high-affinity binding to MAO-B.[1] This interaction is so pronounced that this compound is now often considered a marker for MAO-B activity.[1] MAO-B is highly expressed in reactive astrocytes, which are a key component of the neuroinflammatory response in neurodegenerative diseases.[2] Consequently, the uptake of this compound in the brain can reflect the extent of astrogliosis and neuroinflammation, in addition to tau pathology.[3] The binding affinity of this compound for MAO-B is notably higher than for tau aggregates, which can complicate the interpretation of PET signals in regions with high MAO-B expression.[3]
Quantitative Data Presentation
The binding affinities and inhibitory concentrations of this compound for both tau and MAO-B have been characterized in several studies. The following table summarizes key quantitative data.
| Parameter | Target | Value | Brain Region/Assay Condition | Reference |
| Kd1 | Tau Aggregates | 5.6 nM | Postmortem AD brain homogenates | [4][5] |
| Bmax1 | Tau Aggregates | 76 pmol/g | Postmortem AD brain homogenates | [4][5] |
| Kd2 | Tau Aggregates | 1 nM | Postmortem AD brain homogenates | [4][5] |
| Bmax2 | Tau Aggregates | 40 pmol/g | Postmortem AD brain homogenates | [4][5] |
| Ki (vs. 3H-THK5351) | Tau Aggregates | 0.1 pM (super-high affinity site) | Postmortem AD hippocampus | [4][5] |
| Ki (vs. 3H-THK5351) | Tau Aggregates | 16 nM (high affinity site) | Postmortem AD hippocampus | [4][5] |
| Kd | Tau Aggregates | 2.9 nM | AD hippocampal homogenates | [6] |
| Bmax | Tau Aggregates | 368.3 pmol/g tissue | AD hippocampal homogenates | [6] |
| Ki (vs. 3H-L-deprenyl) | MAO-B | 148 nM (for THK5117) | Postmortem AD putamen | [4][5] |
| Ki (vs. 3H-L-deprenyl) | MAO-B | 286 nM (for THK5117) | Postmortem AD hippocampus | [4][5] |
| IC50 | MAO-B | Not explicitly found for this compound | Not applicable |
Experimental Protocols
In Vitro Competition Binding Assay for Tau Aggregates
This protocol is adapted from studies characterizing the binding of THK derivatives to tau aggregates in postmortem human brain tissue.[4][5]
Objective: To determine the binding affinity (Ki) of this compound for tau aggregates by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Postmortem human brain tissue homogenates from the hippocampus of confirmed AD cases.
-
Radioligand: 3H-THK5351.
-
Unlabeled competitor: this compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize frozen brain tissue in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail). Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer containing 10% sucrose and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay binding buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of brain homogenate (50-120 µg of protein).
-
50 µL of unlabeled this compound at various concentrations (e.g., 10-12 to 10-6 M).
-
50 µL of 3H-THK5351 (at a concentration close to its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters for 30 minutes at 50°C. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Autoradiography on Human Brain Sections
This protocol is based on methods used to visualize the distribution of this compound binding in postmortem brain tissue.[7]
Objective: To determine the regional distribution and binding density of this compound in human brain sections.
Materials:
-
Frozen postmortem human brain sections (20 µm thick) from AD patients and healthy controls, mounted on slides.
-
Radioligand: 3H-THK5351 (e.g., 3 nM).
-
Pre-incubation buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, protease inhibitor cocktail, pH 7.4.
-
Incubation buffer: Assay buffer containing the radioligand.
-
Wash solution: Ice-cold wash buffer.
-
Distilled water.
-
Phosphor imaging plates (tritium-sensitive).
-
Phosphorimager.
Procedure:
-
Section Preparation: Bring the slide-mounted brain sections to room temperature.
-
Pre-incubation: Incubate the slides in pre-incubation buffer for 30 minutes with gentle agitation.
-
Incubation: Layer 1 ml of the radioligand solution in assay buffer over each slide and incubate in a humidified box for 90 minutes at room temperature with periodic agitation.
-
Washing: Rapidly aspirate the radioligand solution and immediately place the slides in ice-cold wash solution for three washes of 5 minutes each.
-
Final Rinse and Drying: Briefly dip the slides in distilled water and dry them under a stream of warm air.
-
Exposure: Place the dried sections against a tritium-sensitive phosphor imaging plate. Expose for 1-5 days.
-
Imaging: Scan the imaging plate using a phosphorimager.
-
Data Analysis: Quantify the signal intensity in different brain regions using appropriate software. Specific binding can be determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding.
Fluorometric MAO-B Enzyme Inhibition Assay
This protocol is a general method for assessing MAO-B inhibition, adaptable for this compound.[4][8]
Objective: To determine the inhibitory potency (IC50) of this compound on MAO-B activity.
Materials:
-
Human recombinant MAO-B enzyme.
-
MAO-B Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound (test inhibitor).
-
Selegiline (positive control inhibitor).
-
Tyramine (MAO-B substrate).
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare serial dilutions of this compound and selegiline in assay buffer.
-
Prepare a working solution of Amplex® Red/HRP/Tyramine in assay buffer.
-
-
Assay Setup: In a 96-well plate, add 25 µL of the following to respective wells:
-
"Blank" wells: Assay Buffer.
-
"Inhibitor" wells: this compound working solutions.
-
"Vehicle Control" wells: Assay Buffer.
-
"Positive Control" wells: Selegiline working solutions.
-
-
Enzyme Addition: Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes using a microplate reader (excitation: 530-560 nm, emission: 580-590 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).
-
Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Neuroinflammation via MAO-B Inhibition
The inhibition of MAO-B by this compound in astrocytes is hypothesized to trigger a cascade of events leading to neuroinflammation. The following diagram illustrates this proposed pathway.
Caption: Proposed signaling pathway of this compound-induced neuroinflammation.
Experimental Workflow for In Vivo PET Imaging with [18F]-THK5351
The following diagram outlines the typical workflow for a preclinical or clinical PET imaging study using [18F]-THK5351.[9]
Caption: Experimental workflow for in vivo PET imaging with [¹⁸F]-THK5351.
Conclusion
This compound is a valuable research tool with a dual-targeting mechanism that provides insights into both tau pathology and neuroinflammation. Its high affinity for MAO-B, while a confounding factor for its use as a specific tau imaging agent, offers a unique opportunity to study astrogliosis and the inflammatory processes that are increasingly recognized as critical components of neurodegenerative diseases. A thorough understanding of its complex pharmacology, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for the accurate interpretation of this compound-based studies and for harnessing its full potential in the development of novel diagnostics and therapies for diseases of the central nervous system. Further research is warranted to fully elucidate the downstream consequences of MAO-B inhibition by this compound and to develop second-generation tracers with improved selectivity for tau aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. abcam.cn [abcam.cn]
- 9. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
THK5351: A Technical Guide to its Binding Affinity and Selectivity for Tau Fibrils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of THK5351, a radiotracer developed for the in vivo imaging of tau pathology in neurodegenerative diseases, particularly Alzheimer's disease. This document synthesizes key quantitative data, details experimental methodologies for assessing binding properties, and visualizes experimental workflows to offer a thorough understanding of this compound's interaction with tau fibrils and its notable off-target binding profile.
Quantitative Binding Affinity and Selectivity
This compound exhibits a high affinity for tau fibrils present in the brains of individuals with Alzheimer's disease. However, its utility is significantly impacted by off-target binding, primarily to monoamine oxidase B (MAO-B). The following tables summarize the key binding parameters derived from in vitro studies.
Table 1: Binding Affinity of this compound for Tau Fibrils in Alzheimer's Disease Brain Tissue
| Parameter | Value | Brain Region | Assay Type | Reference |
| Kd1 | 5.6 nM | Hippocampus | Saturation Assay (3H-THK5351) | [1] |
| Bmax1 | 76 pmol/g | Hippocampus | Saturation Assay (3H-THK5351) | [1] |
| Kd2 | 1 nM | Hippocampus | Saturation Assay (3H-THK5351) | [1] |
| Bmax2 | 40 pmol/g | Hippocampus | Saturation Assay (3H-THK5351) | [1] |
| Ki (super-high affinity) | 0.1 pM | Hippocampus | Competition Assay (vs. 3H-THK5351) | [1] |
| Ki (high affinity) | 16 nM | Hippocampus | Competition Assay (vs. 3H-THK5351) | [1] |
Table 2: Competitive Binding Affinity (Ki) of this compound and Related Compounds for Tau and MAO-B
| Compound | Target | Ki Value | Brain Region | Assay Type | Reference |
| This compound | Tau (super-high affinity) | 0.1 pM | Hippocampus | Competition vs. 3H-THK5351 | [1] |
| This compound | Tau (high affinity) | 16 nM | Hippocampus | Competition vs. 3H-THK5351 | [1] |
| THK5117 | Tau (super-high affinity) | 0.3 pM | Hippocampus | Competition vs. 3H-THK5351 | [1] |
| THK5117 | Tau (high affinity) | 20 nM | Hippocampus | Competition vs. 3H-THK5351 | [1] |
| T807 (AV1451) | Tau (super-high affinity) | 0.2 pM | Hippocampus | Competition vs. 3H-THK5351 | [1] |
| T807 (AV1451) | Tau (high affinity) | 78 nM | Hippocampus | Competition vs. 3H-THK5351 | [1] |
| THK5117 | MAO-B | 286 nM | Hippocampus | Competition vs. 3H-L-deprenyl | [1] |
| THK5117 | MAO-B | 148 nM | Putamen | Competition vs. 3H-L-deprenyl | [1] |
| T807 (AV1451) | MAO-B | 227 nM | Hippocampus | Competition vs. 3H-L-deprenyl | [1] |
| T807 (AV1451) | MAO-B | 135 nM | Putamen | Competition vs. 3H-L-deprenyl | [1] |
| This compound | MAO-B | 37 nM | Recombinant human MAO-B | Saturation Assay (18F-THK5351) | [2] |
In vitro studies have demonstrated that this compound binds selectively to neurofibrillary tangles.[3] The amount of this compound binding has been shown to correlate with the quantity of tau deposits in human brain samples.[3] Autoradiography of brain sections has confirmed that this compound binds to neurofibrillary tangles with a higher signal-to-background ratio compared to its predecessor, THK5117.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding affinity and selectivity. The following are generalized protocols for in vitro binding assays and autoradiography based on published studies.
In Vitro Homogenate Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of radioligand binding sites in a particular brain region, or the inhibitory potency (Ki) of a competing compound.
Protocol:
-
Tissue Preparation:
-
Obtain postmortem human brain tissue from diagnosed Alzheimer's disease patients and control subjects.
-
Dissect specific brain regions of interest (e.g., hippocampus, temporal cortex).
-
Homogenize the tissue in an appropriate buffer (e.g., phosphate-buffered saline [PBS] with 0.1% bovine serum albumin [BSA]).
-
-
Saturation Binding Assay (for Kd and Bmax):
-
Prepare a series of dilutions of the radiolabeled ligand (e.g., 3H-THK5351).
-
In assay tubes, combine the brain homogenate with increasing concentrations of the radioligand.
-
For determining non-specific binding, add a high concentration of the corresponding unlabeled ligand (e.g., 1 µM unlabeled this compound) to a parallel set of tubes.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
-
-
Competition Binding Assay (for Ki):
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
In assay tubes, combine the brain homogenate with a fixed concentration of the radiolabeled ligand (e.g., 1.5 nM 3H-THK5351) and increasing concentrations of the unlabeled competitor.
-
Follow steps 2.4 to 2.7.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Autoradiography
Autoradiography allows for the visualization and quantification of radioligand binding directly on slidemounted tissue sections, providing valuable information about the regional distribution of binding sites.
Protocol:
-
Tissue Sectioning:
-
Obtain fresh-frozen postmortem human brain tissue.
-
Section the tissue at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the sections onto gelatin-coated or charged microscope slides.
-
Store the slides at -80°C until use.
-
-
Incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., PBS with 0.1% BSA) for a short period (e.g., 10 minutes) to rehydrate the tissue.
-
Incubate the sections with a solution containing the radiolabeled ligand (e.g., 3 nM 3H-THK5351) for a time sufficient to reach equilibrium (e.g., 1 hour) at room temperature.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of the corresponding unlabeled ligand (e.g., 10 µM unlabeled this compound).
-
For competition studies, incubate sections with the radioligand and varying concentrations of the unlabeled competitor.
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer (e.g., three washes of 5 minutes each) to remove unbound radioligand.
-
Perform a quick dip in cold distilled water to remove buffer salts.
-
Dry the slides rapidly, for example, under a stream of cool air.
-
-
Imaging:
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Expose for a period determined by the specific activity of the radioligand and the density of binding sites (e.g., 3 days for 3H-THK5351).
-
Scan the imaging plate using a phosphor imager or develop the film.
-
-
Analysis:
-
Quantify the signal intensity in specific brain regions using densitometry software.
-
Use the radioactive standards to convert the signal intensity into units of radioactivity per unit area or mass.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the binding relationships of this compound.
Discussion and Conclusion
This compound demonstrates high affinity and selectivity for tau fibrils over other protein aggregates commonly found in neurodegenerative diseases, such as amyloid-beta, α-synuclein, and TDP-43. This makes it a valuable tool for the specific detection of tau pathology. However, the significant off-target binding of this compound to MAO-B is a critical consideration for researchers. This off-target interaction can confound the interpretation of PET imaging data, particularly in brain regions with high MAO-B density, such as the basal ganglia. The binding affinity of this compound to MAO-B is in the nanomolar range, which is comparable to its affinity for one of its identified tau binding sites. This underscores the importance of using appropriate experimental designs, such as blocking studies with MAO-B inhibitors, to dissect the specific contribution of tau binding to the overall signal.
References
- 1. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of THK5351 in Alzheimer's Research: A Technical Guide to a Tau Imaging Agent and a Marker of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
THK5351, a fluorinated arylquinoline derivative, has emerged as a significant research tool in the field of Alzheimer's disease (AD). Initially developed as a promising positron emission tomography (PET) radiotracer for the in vivo imaging of tau neurofibrillary tangles (NFTs), a core pathological hallmark of AD, subsequent research has revealed a more complex binding profile. This guide provides an in-depth technical overview of this compound, detailing its intended application in tau imaging, its significant off-target binding to monoamine oxidase B (MAO-B) which has pivoted its use towards neuroinflammation studies, and the experimental protocols employed in its evaluation.
Core Function and Mechanism of Action
This compound was designed to bind to the beta-sheet structures characteristic of paired helical filaments (PHFs) that constitute NFTs in the brains of individuals with Alzheimer's disease.[1][2][3] The ability to quantify tau pathology in living patients is critical for early diagnosis, tracking disease progression, and evaluating the efficacy of anti-tau therapeutic interventions.[1][2][3]
Intended On-Target Pathway: Tau Aggregate Binding
The primary intended use of [¹⁸F]this compound is as a PET ligand to visualize and quantify the burden and distribution of tau pathology in the brain. The process involves the intravenous injection of the radiotracer, which then crosses the blood-brain barrier and binds to NFTs. The emitted positrons can be detected by a PET scanner, generating a three-dimensional image that reflects the density of tau aggregates.
Off-Target Binding: Monoamine Oxidase B (MAO-B)
A critical discovery in the evaluation of this compound was its high affinity for monoamine oxidase B (MAO-B), an enzyme primarily located in the outer mitochondrial membrane of astrocytes.[4][5][6] This off-target binding complicates the interpretation of PET images, as the signal is a composite of both tau and MAO-B binding.[7][8] MAO-B levels are known to increase with age and are elevated in reactive astrocytes associated with neuroinflammation, a key component of AD pathology.[5] This has led to the exploration of this compound as a potential marker for astrogliosis and neuroinflammation.[4][5][9]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 5. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlations of 18F-THK5351 PET with Postmortem Burden of Tau and Astrogliosis in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
THK5351: A Technical Guide to its Application as a Biomarker for Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351 is a quinoline-derived radiotracer initially developed for the in vivo imaging of tau pathology in Alzheimer's disease (AD) using Positron Emission Tomography (PET). However, subsequent research has revealed its significant binding affinity for monoamine oxidase B (MAO-B), an enzyme highly expressed in reactive astrocytes. This dual-binding characteristic has positioned this compound as a valuable biomarker for neuroinflammation, offering a unique window into the complex interplay between tau pathology and glial activation in a range of neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, including its binding properties, experimental protocols for its use, and its application in clinical research.
Core Principles: The Dual-Binding Nature of this compound
This compound's utility as a biomarker stems from its ability to bind to two key targets in the neurodegenerative brain:
-
Tau Aggregates: In its intended role, this compound binds to neurofibrillary tangles (NFTs), which are pathological hallmarks of AD and other tauopathies.
-
Monoamine Oxidase B (MAO-B): Crucially, this compound also exhibits high affinity for MAO-B.[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane of astrocytes.[3] Under conditions of neuroinflammation, astrocytes become reactive, a state known as astrogliosis, which is characterized by a significant upregulation of MAO-B expression.[3]
This dual-binding property means that the this compound PET signal can reflect both the burden of tau pathology and the extent of reactive astrogliosis, a key component of neuroinflammation.
Quantitative Data Presentation
In Vitro Binding Affinities of this compound
The following table summarizes the in vitro binding characteristics of this compound for its primary targets.
| Target | Ligand | Parameter | Value | Brain Region/Condition |
| Tau | [3H]this compound | Kd1 | 5.6 nM | Postmortem Alzheimer's Brain |
| Bmax1 | 76 pmol/g | |||
| Kd2 | 1 nM | |||
| Bmax2 | 40 pmol/g | |||
| Unlabeled this compound | Ki (super-high affinity) | 0.1 pM | Postmortem Alzheimer's Brain (Hippocampus) | |
| Ki (high affinity) | 16 nM | |||
| MAO-B | [3H]L-deprenyl displacement | Ki | ~300 nM (for THK5117, a related compound) | Postmortem Alzheimer's Brain (Hippocampus & Putamen) |
This compound PET Standardized Uptake Value Ratios (SUVr) in Neurodegenerative Diseases
SUVr is a semi-quantitative measure of radiotracer uptake in a region of interest, normalized to a reference region with minimal specific binding. The table below presents typical this compound SUVr values in various neurodegenerative diseases.
| Disease | Brain Region | Mean SUVr (Patient Group) | Mean SUVr (Healthy Controls) | Fold Increase |
| Alzheimer's Disease | Temporal Cortex | ~1.8 - 2.2 | ~1.2 - 1.4 | ~1.5 - 1.6 |
| Parietal Cortex | ~1.7 - 2.0 | ~1.2 - 1.3 | ~1.4 - 1.5 | |
| Progressive Supranuclear Palsy (PSP) | Midbrain | ~2.8 | ~2.1 | ~1.35 |
| Globus Pallidus | ~2.5 | ~2.0 | ~1.25 | |
| Corticobasal Syndrome (CBS) | Precentral Gyrus | ~1.9 | ~1.4 | ~1.35 |
Note: SUVr values can vary depending on the specific PET scanner, image reconstruction parameters, and choice of reference region (commonly the cerebellar cortex).
Correlation of this compound PET Signal with Clinical Severity
Several studies have demonstrated a significant correlation between regional this compound uptake and the severity of clinical symptoms in various neurodegenerative diseases.
| Disease | Brain Region | Clinical Scale | Correlation Coefficient (r) |
| Progressive Supranuclear Palsy (PSP) | Midbrain | PSP Rating Scale (PSPRS) | 0.66 |
| Alzheimer's Disease | Temporal Cortex | Mini-Mental State Examination (MMSE) | Negative correlation reported |
| Corticobasal Syndrome (CBS) | Multiple Cortical Regions | Cognitive Function Scores | Positive correlation reported |
Experimental Protocols
[18F]this compound Radiosynthesis
Objective: To produce [18F]this compound with high radiochemical yield, purity, and specific activity for human injection.
Materials:
-
Tosylated precursor (THK-5352)
-
[18F]Fluoride
-
Kryptofix 222 (K222)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Semi-preparative HPLC system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
[18F]Fluoride Production and Trapping: Produce [18F]fluoride via proton bombardment of [18O]H2O. Trap the [18F]fluoride on an anion exchange cartridge.
-
Elution and Azeotropic Drying: Elute the [18F]fluoride from the cartridge using a solution of K222 and K2CO3 in ACN/water. Dry the [18F]fluoride/K222/K2CO3 complex by azeotropic distillation with ACN at approximately 110°C.
-
Radiolabeling Reaction: Dissolve the tosylated precursor (typically 0.1-0.5 mg) in DMSO and add it to the dried [18F]fluoride complex. Heat the reaction mixture at 110°C for approximately 7-10 minutes.
-
Hydrolysis: Add diluted HCl to the reaction mixture and heat at 110°C for 3-5 minutes to remove any protecting groups.
-
Purification: Purify the crude [18F]this compound using a semi-preparative HPLC system.
-
Formulation: Trap the purified [18F]this compound on a C18 SPE cartridge, wash with sterile water, and elute with ethanol. Dilute the final product with sterile saline for injection to achieve the desired concentration and an ethanol content of less than 10%.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC, should be >95%.
-
Specific Activity: Measured at the end of synthesis, typically >150 GBq/µmol.
-
Residual Solvents: Assessed by gas chromatography to ensure levels are below acceptable limits.
-
pH: Should be within the range of 4.5-7.5.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for human administration.
In Vitro Autoradiography of Postmortem Brain Tissue
Objective: To visualize and quantify the binding of [3H]this compound or [18F]this compound to specific brain regions in postmortem tissue sections.
Materials:
-
Frozen human brain sections (10-20 µm thickness) mounted on microscope slides.
-
Radiolabeled this compound ([3H] or [18F])
-
Incubation buffer (e.g., phosphate-buffered saline, PBS)
-
Washing buffer (e.g., cold PBS)
-
Phosphor imaging plates or film
-
Autoradiography standards
Procedure:
-
Tissue Preparation: Bring frozen brain sections to room temperature. Pre-incubate the sections in buffer to remove endogenous ligands.
-
Incubation: Incubate the sections with a solution of radiolabeled this compound (typically in the low nanomolar range) in incubation buffer for a defined period (e.g., 60-90 minutes) at room temperature. For competition studies, co-incubate with a non-radiolabeled competitor.
-
Washing: Wash the sections in cold washing buffer to remove unbound radiotracer. Typically, this involves a series of short washes.
-
Drying: Dry the sections rapidly, for example, under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiographic film along with calibrated standards. The exposure time will depend on the radioisotope and the amount of radioactivity.
-
Image Analysis: Scan the imaging plate or film to generate a digital autoradiogram. Quantify the signal intensity in different regions of interest using image analysis software, and convert to units of radioactivity concentration using the standards.
This compound PET Imaging and Analysis
Objective: To acquire and analyze this compound PET data to quantify regional tracer uptake in the brain.
Protocol:
-
Patient Preparation: Patients should be comfortably positioned in the PET scanner. No specific dietary restrictions are typically required.
-
Radiotracer Administration: Administer a bolus injection of [18F]this compound (typically 185-370 MBq) intravenously.
-
PET Scan Acquisition: Acquire dynamic or static PET data. For static imaging, a common acquisition window is 40-60 or 50-70 minutes post-injection.[4]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., ordered subset expectation maximization, OSEM), with corrections for attenuation, scatter, and random coincidences.
-
Image Pre-processing:
-
Co-register the PET images to the individual's structural MRI (T1-weighted).
-
Spatially normalize the images to a standard template space (e.g., Montreal Neurological Institute, MNI).
-
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI. This can be done manually or using automated anatomical labeling atlases.
-
SUVr Calculation:
-
Calculate the mean standardized uptake value (SUV) for each ROI.
-
Select a reference region with low specific binding, typically the cerebellar cortex.
-
Calculate the SUVr for each target ROI by dividing its mean SUV by the mean SUV of the reference region.
-
Mandatory Visualizations
Signaling Pathway of this compound in Neuroinflammation
Experimental Workflow for this compound as a Biomarker
Logical Relationship of this compound Binding to Neuroinflammation
Comparison with Other Neuroinflammation Biomarkers
While this compound provides a valuable measure of astrogliosis, it is important to consider its properties in the context of other neuroinflammation biomarkers.
-
TSPO Ligands: Translocator protein (TSPO) PET tracers are widely used to image microglial activation.[1] While TSPO is a more direct marker of microglia, the signal can be confounded by genetic polymorphisms affecting binding affinity. This compound, targeting astrocytes, offers a complementary view of the neuroinflammatory landscape.
-
Cerebrospinal Fluid (CSF) Biomarkers: CSF markers such as YKL-40, GFAP, and sTREM2 provide information about astrocytic and microglial activation.[5][6][7][8] While CSF analysis is highly sensitive, it lacks the spatial information provided by PET imaging. This compound PET allows for the precise localization of neuroinflammation within the brain.
Limitations and Future Directions
The primary limitation of this compound is its dual-binding nature, which can make it challenging to disentangle the contributions of tau pathology and astrogliosis to the overall PET signal. Future research is focused on developing more selective tracers for MAO-B to provide a more specific measure of reactive astrogliosis. Nevertheless, the combined information provided by this compound remains a powerful tool for understanding the multifaceted nature of neurodegenerative diseases.
Conclusion
This compound has emerged as a significant biomarker for neuroinflammation, offering valuable insights into the role of reactive astrogliosis in neurodegenerative diseases. Its ability to be used in conjunction with other imaging and fluid biomarkers provides a more complete picture of the pathological cascade. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a better understanding and treatment of these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. CSF biomarkers of neuroinflammation and cerebrovascular dysfunction in early Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CSF biomarkers of neuroinflammation in distinct forms and subtypes of neurodegenerative dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Off-Target Binding of THK5351 to MAO-B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
THK5351, initially developed as a promising positron emission tomography (PET) tracer for in vivo imaging of tau pathology in Alzheimer's disease, has demonstrated significant off-target binding to monoamine oxidase-B (MAO-B). This binding phenomenon complicates the interpretation of PET imaging results intended to quantify tau deposition. This technical guide provides an in-depth analysis of the off-target interaction between this compound and MAO-B, consolidating quantitative binding data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows. Understanding this interaction is crucial for the accurate interpretation of existing this compound PET data and for the design of next-generation tau tracers with improved selectivity.
Introduction
The development of radiotracers for the in vivo visualization of tau pathology is a critical area of research in neurodegenerative diseases. This compound emerged as a first-generation tau PET tracer, but subsequent studies revealed its significant binding to MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes.[1][2] This off-target binding is particularly relevant in the context of neuroinflammation and astrogliosis, conditions where MAO-B expression is upregulated.[2] This guide aims to provide a comprehensive technical overview of the this compound-MAO-B interaction to aid researchers in this field.
Quantitative Analysis of this compound Binding to MAO-B
A substantial body of evidence from in vitro and in vivo studies has quantified the binding of this compound to MAO-B. This section summarizes the key quantitative data in structured tables for clear comparison.
Table 1: In Vitro Binding Affinity and Inhibition of this compound for MAO-B
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 9.8 nM | Human | Competitive Radioligand Binding | [3] |
| IC50 | 13.2 nM | Human | Enzyme Inhibition Assay | [3] |
Table 2: In Vivo Reduction of [18F]this compound PET Signal with MAO-B Inhibitor (Selegiline)
| Brain Region | Mean SUV Reduction (%) | Subject Population | Reference |
| Thalamus | 51.8% | MCI, AD, PSP | [4][5][6] |
| Basal Ganglia | 51.4% | MCI, AD, PSP | [4][5][6] |
| Cerebellar Cortex | 41.6% | MCI, AD, PSP | [4][5][6] |
| Hippocampus | ~40-50% | MCI, AD, PSP | [4][5][6] |
| Cingulate Cortex | ~40-50% | MCI, AD, PSP | [4][5][6] |
| Parietal Cortex | ~40-50% | MCI, AD, PSP | [4][5][6] |
| Lateral Temporal | ~40-50% | MCI, AD, PSP | [4][5][6] |
MCI: Mild Cognitive Impairment; AD: Alzheimer's Disease; PSP: Progressive Supranuclear Palsy; SUV: Standardized Uptake Value.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the this compound-MAO-B interaction.
In Vitro Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a known radioligand for binding to the target protein (MAO-B).
Protocol:
-
Tissue Preparation: Human brain tissue homogenates (e.g., from the basal ganglia, a region with high MAO-B expression) are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A radiolabeled ligand with known high affinity for MAO-B, such as [3H]-L-deprenyl (selegiline), is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the brain homogenates in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the catalytic activity of MAO-B, providing an IC50 value.
Protocol:
-
Enzyme Source: Recombinant human MAO-B or isolated mitochondria from brain tissue can be used as the enzyme source.
-
Substrate: A specific substrate for MAO-B, such as benzylamine or p-tyramine, is used.
-
Detection: The enzymatic reaction produces hydrogen peroxide (H2O2), which can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).
-
Assay Procedure: The MAO-B enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the substrate.
-
Measurement: The rate of the reaction is monitored by measuring the increase in fluorescence or absorbance over time.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
In Vitro Autoradiography
Autoradiography allows for the visualization of the distribution of radioligand binding sites in tissue sections.
Protocol:
-
Tissue Sections: Cryostat sections (e.g., 20 µm) of post-mortem human brain tissue are mounted on microscope slides.
-
Radioligand Incubation: The sections are incubated with a solution containing [18F]this compound.
-
Blocking Studies: To confirm specificity for MAO-B, adjacent sections are co-incubated with [18F]this compound and a high concentration of a selective MAO-B inhibitor (e.g., selegiline or lazabemide).
-
Washing: The sections are washed in buffer to remove unbound radioligand.
-
Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiography film.
-
Analysis: The resulting images are digitized and quantified to compare the binding of [18F]this compound in the absence and presence of the MAO-B inhibitor. A significant reduction in signal in the presence of the blocker indicates specific binding to MAO-B.
In Vivo PET Imaging with MAO-B Blockade
This protocol is designed to assess the contribution of MAO-B binding to the [18F]this compound PET signal in living subjects.
Protocol:
-
Baseline Scan: A baseline PET scan is performed on the subject following the intravenous injection of a bolus of [18F]this compound. Dynamic imaging is typically acquired over 60-90 minutes.
-
MAO-B Inhibitor Administration: The subject is administered a selective MAO-B inhibitor, such as selegiline (e.g., a single oral dose of 10 mg).
-
Post-Blockade Scan: A second [18F]this compound PET scan is performed on the same subject, typically 1-24 hours after the administration of the MAO-B inhibitor.
-
Image Analysis: The PET images from the baseline and post-blockade scans are co-registered and analyzed. Standardized Uptake Value (SUV) ratios are calculated for various brain regions.
-
Data Interpretation: A significant reduction in the [18F]this compound SUV ratio in the post-blockade scan compared to the baseline scan indicates the extent of off-target binding to MAO-B in that brain region.[4][5][6]
Visualization of a Key Experimental Workflow
The following diagram illustrates the workflow for an in vivo PET imaging study designed to investigate the off-target binding of this compound to MAO-B.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Preclinical Evaluation of THK5351: A Technical Whitepaper
Introduction
THK5351, and its radiolabeled form [¹⁸F]this compound, is an arylquinoline derivative initially developed as a promising positron emission tomography (PET) radiotracer for the in vivo imaging of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a core pathological hallmark of Alzheimer's disease (AD).[1][2][3] Extensive preclinical evaluation in animal models and with human postmortem tissues has revealed a more complex binding profile than originally anticipated. While it does bind to tau aggregates, subsequent research has demonstrated a high affinity for monoamine oxidase B (MAO-B), an enzyme predominantly found in astrocytes that becomes upregulated during astrogliosis, a reactive process common in neurodegenerative diseases.[4][5][6] This dual-binding characteristic has shifted the interpretation of the [¹⁸F]this compound PET signal, positioning it as a potential biomarker for both tau pathology and neuroinflammation (astrogliosis).[5][7] This technical guide provides an in-depth summary of the key preclinical findings from animal and in vitro studies that have characterized the properties of this compound.
Data Presentation: Quantitative Findings
The preclinical assessment of this compound has generated significant quantitative data regarding its binding affinity and pharmacokinetic properties. These findings are summarized below for clarity and comparative analysis.
Table 1: In Vitro Binding Affinities of this compound
| Target | Ligand | Brain Tissue/Preparation | K_d / K_i (nM) | Reference |
| Tau (Site 1) | ³H-THK5351 | Human AD Hippocampus | K_d1 = 5.6 | [8] |
| Tau (Site 2) | ³H-THK5351 | Human AD Hippocampus | K_d2 = 1 | [8] |
| Tau (Super-high affinity) | Unlabeled this compound | Human AD Hippocampus | K_i = 0.0001 | [8] |
| Tau (High affinity) | Unlabeled this compound | Human AD Hippocampus | K_i = 16 | [8] |
| MAO-B | ¹⁸F-THK5351 | Human MAO-B Microsomes | K_d = 37 | [9] |
| MAO-B | Unlabeled THK5117 | Human AD Hippocampus | K_i = 286 (vs ³H-L-deprenyl) | [8] |
| MAO-B | Unlabeled T807 | Human AD Hippocampus | K_i = 227 (vs ³H-L-deprenyl) | [8] |
Note: Data for related compounds THK5117 and T807 are included for comparative context regarding MAO-B affinity.
Table 2: Pharmacokinetic Properties of [¹⁸F]this compound in Mice
| Parameter | Value | Method | Reference |
| Peak Brain Uptake (%ID/g) | ~3.5 | Small-animal PET | [10] |
| Time to Peak Uptake | < 2 minutes | Small-animal PET | [10] |
| Brain Washout | Faster than [¹⁸F]THK5117 | Small-animal PET | [10] |
| Defluorination | Not observed | Biodistribution studies (bone uptake) | [1][10] |
| Primary Metabolite | Sulphoconjugate of this compound | HPLC and Mass Spectrometry | [11] |
| Metabolite BBB Permeability | Does not cross BBB | Mouse studies | [11] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
In Vitro Binding Assays
-
Objective: To determine the binding affinity (K_d, K_i) and density (B_max) of this compound to its targets in brain tissue.
-
Methodology:
-
Tissue Preparation: Postmortem human brain tissues (e.g., hippocampus from AD patients) are homogenized.[10]
-
Saturation Binding Assays: Homogenates are incubated with increasing concentrations of radiolabeled [³H]this compound to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Specific binding is calculated by subtracting non-specific from total binding. The data are then used to calculate K_d (dissociation constant) and B_max (maximum number of binding sites).[8]
-
Competition Binding Assays: Homogenates are incubated with a fixed concentration of a radioligand (e.g., [³H]this compound or the MAO-B ligand [³H]-L-deprenyl) and varying concentrations of competitor compounds (unlabeled this compound, THK5117, etc.).[8] The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined and used to calculate the inhibitory constant (K_i).
-
Autoradiography
-
Objective: To visualize the regional distribution and binding selectivity of this compound in brain tissue sections.
-
Methodology:
-
Tissue Sectioning: Frozen postmortem human brain tissue sections are cut using a cryostat.
-
Incubation: Sections are incubated with a solution containing radiolabeled [¹⁸F]this compound or [³H]this compound.[10]
-
Washing and Drying: Sections are washed in buffers to remove unbound radiotracer and then dried.
-
Imaging: The dried sections are exposed to a phosphor imaging plate or film to detect the radioactivity. The resulting image shows the distribution of the radiotracer binding.
-
Selectivity Studies: To confirm binding specificity, adjacent sections are co-incubated with blocking agents (e.g., excess unlabeled this compound, MAO-B inhibitors like deprenyl/selegiline, or compounds targeting other proteins like amyloid) to observe displacement of the radiotracer signal.[10][12] Studies have shown that this compound does not bind to amyloid, α-synuclein, or TDP-43 deposits.[10]
-
Small-Animal PET Imaging
-
Objective: To evaluate the in vivo brain uptake, kinetics, and washout of [¹⁸F]this compound in a living animal model.
-
Methodology:
-
Animal Model: Normal mice (e.g., ICR strain) are typically used.[10][13]
-
Radiotracer Administration: [¹⁸F]this compound is administered via intravenous (e.g., tail vein) injection.[10]
-
Dynamic PET Scan: Immediately following injection, the animal is placed in a small-animal PET scanner, and a dynamic scan (e.g., 60 minutes) is acquired.[10]
-
Image Analysis: The dynamic PET data are reconstructed to generate images of radiotracer distribution in the brain over time. Regions of interest (ROIs) are drawn on various brain structures to generate time-activity curves (TACs), which plot the concentration of radioactivity over time. These TACs are used to determine key pharmacokinetic parameters like peak uptake and washout rate.[10]
-
Biodistribution and Metabolism Studies
-
Objective: To determine the whole-body distribution of the radiotracer and identify its major metabolites.
-
Methodology:
-
Radiotracer Administration: [¹⁸F]this compound is injected intravenously into mice.
-
Tissue Collection: At various time points post-injection, animals are euthanized, and organs (brain, liver, bone, blood, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g). Low uptake in bone is indicative of minimal in vivo defluorination.[10]
-
Metabolite Analysis: Blood plasma samples are collected and analyzed using techniques like high-performance liquid chromatography (HPLC) to separate the parent radiotracer from its radioactive metabolites.[11] Further analysis with mass spectrometry can be used to identify the chemical structure of the metabolites.[11]
-
Mandatory Visualizations
Caption: Preclinical evaluation workflow for the PET tracer this compound.
Caption: Dual binding mechanism of this compound in the brain.
Conclusion
The preclinical evaluation of this compound in animal models and through in vitro experiments has been comprehensive. Initially designed as a specific tau imaging agent, the data conclusively demonstrate that this compound possesses a dual-binding profile, with significant high-affinity binding to MAO-B in addition to its interaction with tau aggregates.[4][8][9] Pharmacokinetic studies in mice revealed favorable properties for a PET tracer, including rapid brain entry and washout, with a principal metabolite that does not penetrate the blood-brain barrier, thus not confounding the brain PET signal.[10][11] However, the strong off-target binding to MAO-B, an indicator of astrogliosis, means that the [¹⁸F]this compound PET signal cannot be interpreted as a pure measure of tau pathology.[7][12] Instead, these preclinical findings have repurposed this compound as a valuable research tool for simultaneously investigating tau deposition and neuroinflammatory processes, offering a unique window into the complex interplay of pathologies in Alzheimer's disease and other neurodegenerative disorders.
References
- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 8. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Characterization of the radiolabeled metabolite of tau PET tracer 18F-THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
The Pharmacokinetics and Biodistribution of ¹⁸F-THK5351: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic properties and biodistribution of ¹⁸F-THK5351, a positron emission tomography (PET) radiotracer developed for in vivo imaging of tau pathology. The information presented herein is a synthesis of findings from key preclinical and clinical research, intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.
Introduction
¹⁸F-THK5351 is a second-generation arylquinoline derivative designed to quantify the burden and distribution of neurofibrillary tangles (NFTs), a core pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] Understanding its behavior in biological systems is crucial for accurate image interpretation and the design of future clinical studies. This guide details its absorption, distribution, metabolism, and excretion (ADME) profile, alongside the experimental methodologies used for its evaluation.
Pharmacokinetics
The pharmacokinetic profile of ¹⁸F-THK5351 has been characterized by favorable properties for a neuroimaging agent, including rapid brain uptake and washout, which allows for high-contrast imaging of tau aggregates.[2][3]
In Vitro Binding Characteristics
¹⁸F-THK5351 exhibits a high binding affinity for tau pathology. In vitro studies using postmortem human brain tissue from AD patients have demonstrated its specificity for NFTs.[1][3] Compared to its predecessor, ¹⁸F-THK5117, ¹⁸F-THK5351 shows higher binding affinity to hippocampal homogenates from AD brains and a faster dissociation from white matter tissue, which is expected to reduce non-specific binding and improve the signal-to-background ratio in PET images.[1][2] Autoradiography studies have confirmed that the binding of THK5351 correlates with the density of tau deposits and does not show significant binding to amyloid-β plaques, α-synuclein, or TDP-43 deposits.[3]
Preclinical Pharmacokinetics in Mice
Studies in normal mice have shown that ¹⁸F-THK5351 readily enters the brain after intravenous injection, reaching its peak concentration shortly after administration, followed by a rapid washout.[3] This kinetic profile is advantageous for PET imaging, as it allows for a shorter acquisition time. Notably, no significant defluorination or retention in the bone has been observed, indicating good in vivo stability of the radiolabel.[3]
| Parameter | ¹⁸F-THK5351 | ¹⁸F-THK5117 |
| Peak Brain Uptake (%ID/g) | Slightly lower | Higher |
| Brain Washout | Faster | Slower |
Table 1: Comparative brain pharmacokinetics of ¹⁸F-THK5351 and ¹⁸F-THK5117 in normal mice.[3]
Human Pharmacokinetics
In human subjects, ¹⁸F-THK5351 demonstrates faster kinetics and higher contrast compared to earlier THK tracers.[3] The tracer shows preferential uptake in regions known for high tau deposition in AD, such as the temporal lobe.[3] A significant finding is the off-target binding of ¹⁸F-THK5351 to monoamine oxidase B (MAO-B), which is highly expressed in astrocytes.[4][5] This can lead to increased signal in areas like the basal ganglia and brainstem, which needs to be considered during image analysis.[3][5]
The primary metabolite of ¹⁸F-THK5351 has been identified as a sulphoconjugate.[6] Importantly, this metabolite is generated outside the brain, primarily in the liver, and does not cross the blood-brain barrier, thus not interfering with the quantification of tau pathology in the brain.[6] Approximately 13% of the unmetabolized radiotracer remains in human plasma 60 minutes after injection.[6]
Biodistribution and Dosimetry
Whole-body PET/CT imaging in healthy human volunteers has been conducted to determine the biodistribution and estimate the radiation dosimetry of ¹⁸F-THK5351.[7][8]
Organ Distribution
Following intravenous injection, ¹⁸F-THK5351 is primarily distributed to and cleared by the hepatobiliary system, with minimal renal clearance.[7] The highest initial uptake at 10 minutes post-injection is observed in the liver, lungs, intestine, and kidneys.[7][8]
| Organ | Mean Initial Uptake (%ID) at 10 min post-injection |
| Liver | 11.4 ± 2.0 |
| Lung | 5.7 ± 2.1 |
| Intestine | 3.4 ± 0.8 |
| Kidney | 1.4 ± 0.3 |
Table 2: Initial uptake of ¹⁸F-THK5351 in major organs of healthy human subjects.[7][8]
Radiation Dosimetry
The estimated effective dose for a standard injection of ¹⁸F-THK5351 is comparable to other commonly used ¹⁸F-labeled radiopharmaceuticals, ensuring patient safety in clinical research settings.[7] The gallbladder wall receives the highest absorbed dose of radiation, followed by the upper large intestine, small intestine, and liver.[7][8]
| Parameter | Value |
| Effective Dose (μSv/MBq) | 22.7 ± 1.3 |
| Highest Absorbed Dose (μGy/MBq) | Gallbladder wall (242.2 ± 105.2) |
| Upper large intestine (90.0 ± 15.8) | |
| Small intestine (79.5 ± 13.8) | |
| Liver (55.8 ± 6.1) |
Table 3: Radiation dosimetry of ¹⁸F-THK5351 in healthy human subjects.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used in the evaluation of ¹⁸F-THK5351.
Radiosynthesis of ¹⁸F-THK5351
¹⁸F-THK5351 is typically synthesized via a nucleophilic substitution reaction. The process involves the fluorination of a suitable precursor with no-carrier-added ¹⁸F-fluoride. The synthesis is often performed using a semi-automated system to ensure reproducibility and operator safety. The final product is purified by high-performance liquid chromatography (HPLC) to achieve high radiochemical purity (>95%).[1]
In Vitro Autoradiography
Autoradiography on postmortem human brain sections is performed to visualize the binding of the tracer to tau pathology. Brain sections are incubated with a tritiated form of this compound (³H-THK5351). After incubation, the sections are washed to remove non-specifically bound tracer and then exposed to an imaging plate. The resulting image reveals the regional distribution of tracer binding, which can be compared with immunohistochemical staining for tau pathology on adjacent sections.[1][3]
Animal PET Imaging
Small-animal PET scanners are used to assess the pharmacokinetics of ¹⁸F-THK5351 in vivo in animal models, typically mice. Following intravenous injection of the radiotracer, dynamic PET scans are acquired over a period of time (e.g., 90 minutes). The resulting data is used to generate time-activity curves for different brain regions to evaluate the uptake and washout kinetics of the tracer.[1][3]
Human PET/MRI Acquisition and Analysis
In clinical studies, participants undergo both PET and magnetic resonance imaging (MRI) scans. A bolus of ¹⁸F-THK5351 is injected intravenously, and a dynamic PET scan is acquired for approximately 90 minutes.[3][9] T1-weighted MRI scans are also obtained for anatomical reference and to aid in the definition of regions of interest (ROIs).
The PET data is reconstructed and corrected for attenuation and scatter. The tissue radioactivity concentration is normalized to the injected dose and body weight to generate standardized uptake value (SUV) images.[3][10] For quantitative analysis, the ratio of the SUV in a target region to the SUV in a reference region (often the cerebellar cortex) is calculated to generate the SUVR, which serves as an index of tracer retention.[3]
Conclusion
¹⁸F-THK5351 is a promising radiotracer for the in vivo imaging of tau pathology. Its favorable pharmacokinetic profile, including rapid brain kinetics and the formation of a non-brain-penetrant metabolite, facilitates high-quality PET imaging. The biodistribution is characterized by primary hepatobiliary clearance, and the radiation dosimetry is within acceptable limits for clinical research. A thorough understanding of its properties, including the potential for off-target binding to MAO-B, is essential for the accurate interpretation of ¹⁸F-THK5351 PET studies. The standardized experimental protocols outlined in this guide provide a foundation for consistent and reliable data acquisition and analysis in the ongoing investigation of tauopathies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early brainstem [18F]this compound uptake is linked to cortical hyperexcitability in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the radiolabeled metabolite of tau PET tracer 18F-THK5351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Biodistribution and Radiation Dosimetry for the Tau Tracer 18F-THK-5351 in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
The Advent of THK5351 for Early-Stage Tau Pathology Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo detection and quantification of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD) and other tauopathies, represents a critical step in the early diagnosis, tracking of disease progression, and the development of targeted therapeutics.[1][2][3] The positron emission tomography (PET) tracer, [18F]THK5351, has emerged as a significant tool in this endeavor. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, experimental applications, and the interpretation of its signal, which is now understood to reflect both tau pathology and astrogliosis.
Core Principles of this compound Imaging
This compound is a second-generation arylquinoline derivative designed for improved pharmacokinetic properties and a higher signal-to-background ratio compared to its predecessors like THK5117.[1][2][4] Its development was driven by the need for a PET tracer that could sensitively detect the milder tau pathology present in the early stages of AD and even in cognitively normal individuals with age-associated tauopathy.[2][4]
Binding Profile and Specificity
This compound exhibits a high affinity for paired helical filament (PHF)-tau, the primary component of NFTs in Alzheimer's disease.[5] However, a crucial characteristic of this compound is its significant off-target binding to monoamine oxidase-B (MAO-B), an enzyme predominantly found in reactive astrocytes.[6][7] This dual binding property means that the this compound PET signal is a composite measure of both tau deposition and astrogliosis, a marker of neuroinflammation.[8] This understanding is critical for the accurate interpretation of this compound imaging data in both research and clinical settings. The tracer has been shown to bind to tau deposits in various tauopathies, including corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP), in addition to AD.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding affinities and in vivo imaging performance.
Table 1: In Vitro Binding Affinities of this compound
| Ligand | Brain Region | Binding Affinity (Kd or Ki) | Reference |
| [3H]this compound | AD Hippocampus | Kd1 = 5.6 nM, Kd2 = 1 nM | [11] |
| This compound (unlabeled) | AD Hippocampus | Ki (super-high) = 0.1 pM, Ki (high) = 16 nM | [11] |
| [18F]this compound | AD Hippocampal Homogenates | KD = 2.9 nM | [5] |
Table 2: Comparison of Standardized Uptake Value Ratios (SUVR) in Alzheimer's Disease vs. Normal Controls
| Tracer | Brain Region | AD SUVR (mean ± SD) | Normal Control SUVR (mean ± SD) | p-value | Reference |
| [18F]this compound | Temporal Cortex | 1.63 ± 0.22 | 1.25 ± 0.11 | < 0.01 | [12] |
| [18F]this compound | Parietal Cortex | 1.48 ± 0.21 | 1.22 ± 0.10 | < 0.01 | [12] |
| [18F]this compound | Occipital Cortex | 1.47 ± 0.18 | 1.26 ± 0.12 | < 0.01 | [12] |
| [18F]AV-1451 | Temporal Cortex | 1.84 ± 0.44 | 1.39 ± 0.22 | = 0.01 | [12] |
SUVR values are normalized to the cerebellar cortex gray matter.
Key Experimental Protocols
This section details the methodologies for the synthesis, in vitro evaluation, and in vivo imaging of this compound.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction.[13]
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via proton irradiation of [18O]water in a cyclotron.[4][13]
-
[18F]Fluoride Trapping and Elution: The [18F]fluoride is trapped on an anion-exchange cartridge (e.g., Sep-Pak Light Accell Plus QMA) and then eluted with a solution containing a phase-transfer catalyst like Kryptofix 222 and potassium carbonate in acetonitrile/water.[2][4]
-
Fluorination Reaction: The dried [18F]fluoride/Kryptofix complex is reacted with the tosylate precursor of this compound in a solvent such as dimethyl sulfoxide at an elevated temperature (e.g., 110°C) for a short duration (e.g., 7 minutes).[13]
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[13]
-
Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol or polysorbate 80) for injection.[2][4]
The decay-corrected radiochemical yield is typically in the range of 23-55%, with high radiochemical purity (>95%).[2][4][13]
In Vitro Autoradiography
Autoradiography on postmortem human brain sections is a crucial technique to validate the binding specificity of this compound.
-
Tissue Preparation: Frozen human brain sections (e.g., 10-20 µm thick) from diagnosed AD patients and healthy controls are used.[3][4]
-
Incubation: Sections are incubated with a low nanomolar concentration (e.g., 1-3 nM) of [3H]this compound or [18F]this compound in a buffer solution at room temperature for a defined period (e.g., 30-60 minutes).[3][4]
-
Washing: To remove non-specifically bound tracer, the sections are washed in a series of buffer solutions, sometimes containing a small amount of a displacing agent or detergent.[3][4]
-
Imaging: The dried sections are apposed to a phosphor imaging plate or film for a duration determined by the radioisotope's half-life and activity.[3][4]
-
Analysis: The resulting autoradiograms are quantified and can be compared with adjacent sections stained for tau pathology (e.g., Gallyas-Braak silver stain) or other pathologies like amyloid-β plaques.[4]
In Vivo PET Imaging Protocol (Human Studies)
-
Subject Preparation: Participants are positioned in the PET scanner to ensure the entire brain is within the field of view.[3]
-
Tracer Administration: A bolus injection of [18F]this compound (typically 185 MBq) is administered intravenously.[3][14]
-
Image Acquisition: Dynamic PET scans are often acquired for 60-90 minutes post-injection.[3][15] For quantitative analysis using standardized uptake value ratios (SUVR), static images are typically acquired between 40 and 60 minutes or 50 and 70 minutes post-injection.[14][15]
-
Image Reconstruction: PET data are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).[12]
-
Image Analysis:
-
PET images are co-registered with the subject's magnetic resonance imaging (MRI) scan for anatomical reference.[14]
-
Regions of interest (ROIs) are defined on the MRI.
-
Time-activity curves are generated for dynamic data.
-
SUVRs are calculated by normalizing the tracer uptake in target ROIs to a reference region with low specific binding, typically the cerebellar gray matter.[12]
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.
Caption: Radiosynthesis workflow for [18F]this compound.
Caption: Dual binding targets of this compound.
Caption: In vivo human PET imaging workflow.
Conclusion
[18F]this compound is a valuable PET tracer for the in vivo investigation of neurofibrillary pathology. Its favorable pharmacokinetics and high contrast allow for the sensitive detection of changes in the brain associated with tauopathies.[1][4] However, the significant off-target binding to MAO-B necessitates a careful and informed interpretation of the PET signal, which reflects a combination of tau deposition and neuroinflammation.[7][8] For drug development professionals, this compound can be a powerful tool for patient stratification and monitoring treatment response, provided that its dual-binding nature is taken into account. Future research will likely focus on developing tracers with even greater specificity for different tau isoforms, but this compound remains a cornerstone in the current landscape of tau imaging.
References
- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET [mdpi.com]
- 6. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Correlations of 18F-THK5351 PET with Postmortem Burden of Tau and Astrogliosis in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
An In-Depth Technical Guide to THK5351: Chemical Structure, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK5351 is a quinoline derivative that has been developed as a positron emission tomography (PET) tracer for in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. This guide provides a comprehensive overview of its chemical structure, synthesis, and key pharmacological data.
Chemical Structure
The chemical structure of this compound is (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-(methylamino)pyridin-3-yl)quinoline. Its precursor for radiosynthesis is the tosylated compound, (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]quinoline, commonly referred to as THK5352.
Chemical Structure of this compound
(Image of the chemical structure of this compound would be placed here in a final document)
IUPAC Name: (S)-6-(3-fluoro-2-hydroxypropoxy)-2-(6-(methylamino)pyridin-3-yl)quinolineSynthesis of this compound
The synthesis of this compound for PET imaging involves two key stages: the organic synthesis of the precursor molecule, THK5352, and the subsequent radiosynthesis to introduce the fluorine-18 isotope.
Organic Synthesis of the Precursor (THK5352)
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is a well-documented process involving nucleophilic substitution of the tosylate precursor (THK5352) with [18F]fluoride.[1][2]
Experimental Protocol: Radiosynthesis of [18F]this compound [1][2]
-
[18F]Fluoride Production and Trapping: No-carrier-added [18F]fluoride is produced via proton irradiation of [18O]water in a cyclotron. The [18F]fluoride is then trapped on an anion exchange cartridge (e.g., Sep-Pak Light Accell Plus QMA).
-
Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K2CO3) in acetonitrile and water. The solvent is then removed by azeotropic distillation under a stream of nitrogen or argon at elevated temperature (e.g., 110°C).
-
Nucleophilic Fluorination: The tosylate precursor, THK5352, dissolved in an anhydrous solvent such as dimethyl sulfoxide (DMSO), is added to the dried [18F]fluoride/K222/K2CO3 complex. The reaction mixture is heated at a high temperature (e.g., 110°C) for a short period (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the tosyl group with [18F]fluoride.
-
Deprotection: The protecting group on the hydroxyl moiety (e.g., tetrahydropyranyl, THP) is removed by acid hydrolysis.
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound from unreacted precursor and other impurities.
-
Formulation: The collected HPLC fraction containing [18F]this compound is reformulated into a physiologically compatible solution for injection.
Radiosynthesis Workflow for [18F]this compound
Caption: Automated radiosynthesis workflow for [18F]this compound.
Pharmacological Data
This compound was initially developed as a selective ligand for tau protein aggregates. However, subsequent studies revealed significant off-target binding to monoamine oxidase B (MAO-B).[3]
Binding Affinity and Selectivity
The following tables summarize the key quantitative data for this compound's binding characteristics.
Table 1: Binding Affinity of this compound for Tau and MAO-B
| Target | Ligand | Tissue/System | Kd (nM) | Bmax (pmol/g tissue) | Reference |
| Tau Aggregates | [18F]this compound | AD Hippocampal Homogenates | 2.9 | 368.3 | [4] |
| MAO-B | [18F]this compound | Recombinant Human MAO-B | 37 | 49 pmol/mg protein | [3] |
Table 2: Competitive Binding Data for this compound
| Radioligand | Competitor | Tissue/System | Ki (nM) | Reference |
| [3H]this compound | This compound | AD Hippocampus | 16 | [3] |
| [3H]this compound | THK5117 | AD Hippocampus | 20 | [3] |
| [3H]this compound | T807 (Flortaucipir) | AD Hippocampus | 78 | [3] |
| [3H]L-deprenyl | THK5117 | AD Hippocampus | 286 | [3] |
| [3H]L-deprenyl | T807 (Flortaucipir) | AD Hippocampus | 227 | [3] |
Note: Lower Kd and Ki values indicate higher binding affinity.
Off-Target Binding Profile
The primary off-target binding of this compound is to MAO-B, which is highly expressed in astrocytes.[3] This off-target binding can confound the interpretation of PET images intended to quantify tau pathology, as astrogliosis (an increase in astrocytes) is also a feature of neurodegenerative diseases. Studies have shown that pretreatment with an MAO-B inhibitor can significantly reduce the uptake of [18F]this compound in the brain. Autoradiography studies have confirmed that this compound does not bind to amyloid-β plaques, α-synuclein, or TDP-43 deposits.[4]
Binding Characteristics of this compound
References
- 1. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Standardized Protocol for 18F-THK5351 PET Imaging in Humans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
18F-THK5351 is a second-generation positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases including Alzheimer's disease (AD).[1][2] While initially designed to bind to neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, subsequent research has revealed significant off-target binding, most notably to monoamine oxidase B (MAO-B).[3][4][5] This dual-binding characteristic presents both challenges and opportunities in the interpretation of 18F-THK5351 PET scans. This document provides a detailed, standardized protocol for human 18F-THK5351 PET imaging, compiled from published research to ensure data quality and consistency across studies. It also includes application notes on the interpretation of findings in light of its binding properties.
Application Notes
-
Primary Target and Off-Target Binding: 18F-THK5351 binds to tau aggregates characteristic of Alzheimer's disease.[1] However, it also exhibits high affinity for MAO-B, which is upregulated in reactive astrocytes associated with neuroinflammation.[3][5][6] This off-target binding is prominent in the basal ganglia, thalamus, and other subcortical regions, even in healthy individuals.[3]
-
Interpretation of Signal: The resulting PET signal is a composite of tau pathology and astrogliosis. While this complicates the specific quantification of tau, it may offer a broader biomarker for neurodegenerative processes. In AD, elevated tracer retention is observed in areas typically associated with tau deposition, such as the temporal and parietal lobes.[7][8] In other tauopathies like Progressive Supranuclear Palsy (PSP), uptake is more pronounced in subcortical regions like the midbrain.[9]
-
Use of MAO-B Inhibitors: Co-administration or pre-treatment with an MAO-B inhibitor, such as selegiline, can significantly reduce the 18F-THK5351 signal in MAO-B rich regions, helping to dissect the tau-specific signal.[3]
-
Early-Phase Imaging as a Perfusion Marker: The initial distribution of 18F-THK5351 in the brain (first few minutes post-injection) reflects cerebral perfusion.[10][11] This early-phase data can serve as a surrogate for an 18F-FDG PET scan, providing information on neurodegeneration in the same imaging session.[10][11]
Experimental Protocols
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with the Declaration of Helsinki and local ethics committee regulations.
-
Inclusion/Exclusion Criteria: Define clear clinical and demographic criteria for subject recruitment. For AD studies, a diagnosis of probable AD is common, often confirmed with amyloid PET imaging.[8][12] Healthy controls should be age-matched and cognitively normal.
-
Fasting: While not always explicitly stated, a fasting period of 4-6 hours is standard practice for most PET imaging procedures to ensure stable metabolic conditions.
-
Medication Review: Review subject medications, paying close attention to any MAO-B inhibitors which can interfere with tracer binding.[3]
Radiotracer Administration
-
Dosage: The recommended intravenous (IV) injection dose of 18F-THK5351 is approximately 185 MBq (5 mCi).[1][2][5][8][12] Doses up to 377.8 ± 14.0 MBq have been used in dosimetry studies.[13]
-
Administration: Administer the radiotracer as an IV bolus injection, followed by a saline flush to ensure complete delivery.
PET/CT Image Acquisition
-
Scanner: Use a clinical PET/CT scanner.
-
Patient Positioning: Position the patient comfortably in the scanner with the head immobilized to minimize motion artifacts.
-
CT Scan: Perform a low-dose CT scan for attenuation correction prior to the PET acquisition.[9][13]
-
Dynamic vs. Static Imaging:
-
Dynamic Acquisition: For detailed kinetic analysis and to capture early perfusion information, dynamic imaging from the time of injection for 60-90 minutes is recommended.[1][8][9]
-
Static Acquisition: For routine clinical or research use focusing on tau distribution, a static scan is sufficient. The optimal time window for static imaging is 40-60 minutes post-injection .[1][7][8][14] Some studies have also used 30-70 minutes or 50-70 minutes.[9][12]
-
-
Acquisition Parameters:
-
Mode: 3D acquisition mode.
-
Reconstruction: Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[7]
-
MRI Acquisition
-
Purpose: A high-resolution T1-weighted structural MRI is required for anatomical co-registration and region of interest (ROI) definition.[7][15]
-
Sequence: A 3D T1-weighted gradient echo sequence (e.g., MPRAGE) is typically used.[7]
Image Processing and Analysis
-
Motion Correction: If dynamic imaging is performed, individual frames should be realigned to correct for head motion.
-
Co-registration: Co-register the PET images to the individual subject's T1-weighted MRI.[1][7]
-
Spatial Normalization: Spatially normalize the co-registered images to a standard template space, such as the Montreal Neurological Institute (MNI) space, for group analyses.[16]
-
Region of Interest (ROI) Definition: Define ROIs on the subject's MRI to extract quantitative data from the PET images. This can be done through manual delineation or using automated anatomical labeling atlases.
-
Quantitative Analysis:
-
Standardized Uptake Value Ratio (SUVR): This is the most common method for quantification.
-
Calculate the Standardized Uptake Value (SUV) for all brain regions by normalizing the tissue radioactivity concentration by the injected dose and body weight.[1][7]
-
Select a reference region with low specific binding. The cerebellar cortex (or cerebellar gray matter) is most commonly used.[8][16]
-
Calculate the SUVR for each target ROI by dividing its mean SUV by the mean SUV of the reference region.
-
-
Centiloid (CL) Scale: This method has been proposed to standardize the quantification of PET data. An equation has been developed to convert 18F-THK5351 SUVR values to the Centiloid scale, allowing for more direct comparison across different tracers and studies.[16][17] One proposed equation is: CL = 100 * (TauSUVR - 1.35) / 0.324.[16]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Injected Dose | 185 MBq (5 mCi) | [1][2][5][8][12] |
| Effective Dose | 22.7 ± 1.3 µSv/MBq | [13] |
| Static Scan Window | 40-60 minutes post-injection | [1][7][8][14] |
| Reference Region | Cerebellar Cortex / Gray Matter | [8][16] |
| Population | Brain Region | Mean SUVR (± SD) | Reference(s) |
| Alzheimer's Disease | Global Cerebral Gray Matter | 1.67 ± 0.18 | [16] |
| Temporal Cortex | Higher than other cortical regions | [7] | |
| Parietal Cortex | Elevated | [7] | |
| Healthy Controls | Global Cerebral Gray Matter | 1.35 ± 0.30 | [16] |
| PSP-Richardson's Syndrome | Midbrain | ~2.8 (example value) | [9] |
| Frontal Cortex | ~1.5 (example value) | [9] | |
| Globus Pallidus | Elevated | [9] |
Visualizations
Caption: Experimental workflow for 18F-THK5351 PET imaging.
Caption: Binding characteristics of the 18F-THK5351 radiotracer.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-THK 5351 and 11C-PiB PET of the Thai normal brain template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 6. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 9. Frontiers | [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy [frontiersin.org]
- 10. Perfusion-Phase [18F]THK5351 Tau-PET Imaging as a Surrogate Marker for Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perfusion-Phase [18F]this compound Tau-PET Imaging as a Surrogate Marker for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Item - Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimerâs Disease Patients Measured Using [18F] THK-5351 - Public Library of Science - Figshare [plos.figshare.com]
- 15. 18F–THK–5351, Fluorodeoxyglucose, and Florbetaben PET Images in Atypical Alzheimer’s Disease: A Pictorial Insight into Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Centiloid scale analysis for 18F-THK5351 PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THK5351 PET Scans in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[S]-¹⁸F-THK5351 is a quinoline derivative positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Preclinical studies in rodent models are crucial for evaluating the efficacy of potential therapeutic agents and for understanding the progression of these neurodegenerative diseases. These application notes provide detailed protocols for the radiosynthesis of ¹⁸F-THK5351 and its application in PET imaging of rodent models. It is important to note that THK5351 has been shown to exhibit off-target binding to monoamine oxidase B (MAO-B), which should be considered when interpreting imaging data.[4][5][6]
Data Presentation
In Vitro Binding Affinity
| Compound | Brain Region | Kd (nM) | Bmax (pmol/g tissue) | Reference |
| ¹⁸F-THK5351 | AD Hippocampal Homogenates | 2.9 | 368.3 | [3] |
Biodistribution of ¹⁸F-THK5351 in Mice
The following table summarizes the biodistribution of ¹⁸F-THK5351 in male ICR mice, presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
| Organ | 2 min | 10 min | 30 min | 60 min |
| Brain | 4.15 ± 0.48 | 2.56 ± 0.29 | 0.89 ± 0.12 | 0.45 ± 0.07 |
| Heart | 3.21 ± 0.45 | 1.89 ± 0.22 | 0.98 ± 0.15 | 0.54 ± 0.09 |
| Lungs | 5.23 ± 0.88 | 2.98 ± 0.41 | 1.45 ± 0.23 | 0.87 ± 0.14 |
| Liver | 15.89 ± 2.11 | 20.11 ± 2.54 | 18.98 ± 2.01 | 15.43 ± 1.87 |
| Kidneys | 8.99 ± 1.23 | 9.54 ± 1.11 | 7.89 ± 0.98 | 5.01 ± 0.65 |
| Spleen | 2.54 ± 0.34 | 2.11 ± 0.28 | 1.54 ± 0.19 | 0.98 ± 0.12 |
| Bone | 1.54 ± 0.21 | 1.87 ± 0.25 | 1.99 ± 0.28 | 2.01 ± 0.31 |
| Muscle | 1.87 ± 0.25 | 1.54 ± 0.19 | 0.87 ± 0.11 | 0.43 ± 0.06 |
| Blood | 3.54 ± 0.41 | 2.11 ± 0.26 | 0.98 ± 0.14 | 0.54 ± 0.08 |
Data adapted from Harada et al., Journal of Nuclear Medicine, 2016.
Standardized Uptake Value Ratio (SUVR) in Rodent Models
SUVR is a commonly used semi-quantitative measure in PET imaging. The cerebellum is often used as a reference region due to its typically low tau pathology.
| Rodent Model | Brain Region | SUVR (mean ± SD) | Age | Reference |
| P301S (Transgenic) | Whole Brain | 1.25 ± 0.08 | 8 months | [7] |
| Wild-Type | Whole Brain | 1.05 ± 0.05 | 8 months | [7] |
| P301S (Transgenic) | Whole Brain | 1.42 ± 0.11 | 10 months | [7] |
| Wild-Type | Whole Brain | 1.08 ± 0.06 | 10 months | [7] |
| P301S (Transgenic) | Whole Brain | 1.45 ± 0.13* | 12 months | [7] |
| Wild-Type | Whole Brain | 1.10 ± 0.07 | 12 months | [7] |
*p < 0.001 compared to age-matched wild-type mice.
Experimental Protocols
Radiosynthesis of [¹⁸F]THK-5351
This protocol is adapted from the work of Betthauser et al., which describes an automated radiosynthesis routine.[1]
Materials:
-
Tosylate precursor (THK-5352)
-
[¹⁸F]Fluoride
-
Kryptofix 222 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Water for injection
-
Sep-Pak Light QMA cartridge
-
Sep-Pak C18 cartridge
-
Sterile filter (0.22 µm)
-
Automated radiosynthesis module (e.g., ELIXYS) or manual setup
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned Sep-Pak Light QMA cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 222 (5.6 mg) and potassium carbonate (1.7 mg) in 80/20 anhydrous acetonitrile/water (700 µL).[8]
-
Rinse the cartridge with an additional 700 µL of anhydrous acetonitrile.[8]
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating at 110°C under a stream of nitrogen or argon and vacuum.
-
Perform two additional azeotropic distillations with 1.5 mL of anhydrous acetonitrile.[8]
-
-
Radiofluorination:
-
Hydrolysis:
-
Add 1 M HCl to the reaction mixture and heat to remove the protecting group.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with NaOH.
-
Purify the crude product using high-performance liquid chromatography (HPLC).
-
Trap the purified [¹⁸F]THK-5351 on a C18 Sep-Pak cartridge.
-
-
Formulation:
-
Elute the final product from the C18 Sep-Pak with ethanol and dilute with sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
In Vivo PET Imaging of Rodent Models
This protocol provides a general guideline for this compound PET imaging in mice. Specific parameters may need to be optimized based on the scanner and animal model used.
Materials:
-
Transgenic rodent model (e.g., P301S) and wild-type controls
-
[¹⁸F]THK-5351 radiotracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for tail vein injection (e.g., 30-gauge)
-
Heating pad to maintain body temperature
-
Physiological monitoring equipment (respiration, temperature)
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake. Water can be provided ad libitum.
-
Weigh the animal to calculate the appropriate tracer dose.
-
-
Anesthesia:
-
Radiotracer Administration:
-
The recommended injected dose is typically in the range of 3.7-7.4 MBq (100-200 µCi) for a mouse, administered as a bolus via the tail vein.
-
The injection volume should be kept low (e.g., 100-200 µL) to avoid physiological disturbances.
-
-
PET/CT Imaging:
-
Position the animal in the scanner with the head in the center of the field of view.
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
Begin the PET scan immediately after tracer injection for dynamic imaging or after a specific uptake period for static imaging.
-
Dynamic Imaging: Acquire data for 60-90 minutes post-injection.
-
Static Imaging: A common uptake period is 40-60 minutes post-injection, followed by a 20-30 minute scan.[10]
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the CT or a brain atlas for anatomical reference.
-
Define regions of interest (ROIs) for quantitative analysis (e.g., hippocampus, cortex, cerebellum).
-
Calculate standardized uptake values (SUV) or SUVRs using the cerebellum as a reference region.
-
Visualizations
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
References
- 1. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rutgers.edu [research.rutgers.edu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pharm.or.jp [pharm.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 10. Patterns of Distribution of 18F-THK5351 Positron Emission Tomography in Alzheimer's Disease Continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THK5351 PET in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the image acquisition and analysis parameters for Positron Emission Tomography (PET) imaging using the radiotracer ¹⁸F-THK5351. This tracer is utilized for the in vivo detection and quantification of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3]
Introduction to THK5351
¹⁸F-THK5351 is a second-generation arylquinoline derivative designed for imaging tau pathology.[1][4] Preclinical and clinical studies have demonstrated its utility in detecting neurofibrillary pathology in AD patients.[1][4] It exhibits favorable pharmacokinetics, including faster clearance from white matter compared to earlier generation tau tracers, leading to improved signal-to-background ratios.[1][4][5] However, it is important to note that this compound also shows off-target binding to monoamine oxidase B (MAO-B), which can be prominent in regions like the basal ganglia.[6][7][8]
Biological Pathway: Tau Pathology in Alzheimer's Disease
The following diagram illustrates the central role of tau protein in the pathophysiology of Alzheimer's disease, the primary target for this compound PET imaging.
Experimental Protocols
In Vitro Binding Assays
Objective: To determine the binding affinity and specificity of this compound to tau pathology in postmortem human brain tissue.
Methodology:
-
Tissue Preparation: Obtain postmortem brain tissue homogenates from diagnosed AD patients and healthy controls. The hippocampus is a region of high interest due to the prevalence of tau pathology.[1][4]
-
Saturation Binding Assay:
-
Incubate brain homogenates with increasing concentrations of ³H-THK5351 to determine total binding.
-
In a parallel set of experiments, add a high concentration of non-radiolabeled this compound to determine non-specific binding.
-
Specific binding is calculated as the difference between total and non-specific binding.
-
Perform Scatchard analysis to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).[4]
-
-
Competition Binding Assay:
-
Incubate brain homogenates with a fixed concentration of ³H-THK5351 and increasing concentrations of competing ligands (e.g., other tau tracers or compounds targeting other proteins) to assess binding selectivity.[8]
-
-
Autoradiography:
In Vivo PET Imaging Protocol
Objective: To acquire PET images for the in vivo quantification of tau pathology in human subjects.
Workflow Diagram:
Detailed Steps:
-
Subject Preparation:
-
Obtain written informed consent from all participants.
-
Ensure subjects have been fasting for at least 4 hours prior to the scan.
-
-
Radiotracer Administration:
-
PET Image Acquisition:
-
Dynamic Acquisition: For kinetic modeling, acquire dynamic PET data for 90 minutes immediately following tracer injection.[4][10]
-
Static Acquisition: For simpler quantitative analysis (SUVR), a static scan of 20 minutes, typically from 40 to 60 minutes post-injection, is often sufficient.[9][11][12] This window has been shown to provide stable and reliable measurements.[11][12]
-
Use a PET scanner with high spatial resolution and sensitivity.
-
-
MR Image Acquisition:
Data Analysis
Image Pre-processing
-
Reconstruction: Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and random coincidences.
-
Co-registration: Co-register the PET images to the individual's T1-weighted MRI to allow for accurate anatomical localization.[13]
-
Spatial Normalization: Spatially normalize the images to a standard template (e.g., MNI space) for group analyses.[9][14]
Quantitative Analysis
-
Standardized Uptake Value Ratio (SUVR):
-
This is the most common method for semi-quantitative analysis of this compound PET data.[11]
-
Calculation: SUVR is calculated by dividing the mean standardized uptake value (SUV) in a target region of interest (ROI) by the mean SUV in a reference region.
-
Reference Region: The cerebellar gray matter is typically used as the reference region due to its low density of tau pathology in AD.[11][12]
-
Optimal Time Window: The 40-60 minute post-injection window is recommended for stable SUVR calculations.[11][12]
-
-
Distribution Volume Ratio (DVR):
-
DVR is a more quantitative measure derived from dynamic PET data using kinetic modeling with a reference tissue model.
-
It provides an estimate of the binding potential of the tracer.
-
SUVR values from the 40-60 minute window have shown a strong correlation with DVR, supporting the use of the simpler SUVR method for many applications.[11][12]
-
-
Voxel-wise Analysis:
-
Statistical parametric mapping (SPM) can be used to perform voxel-wise comparisons of this compound uptake between groups (e.g., AD patients vs. healthy controls).[14]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published studies.
Table 1: In Vitro Binding Properties of this compound
| Parameter | Value | Tissue Source | Reference |
| Binding Affinity (Kd) | 2.9 nM | AD Hippocampal Homogenates | [4] |
| Max. Binding Sites (Bmax) | 368.3 pmol/g tissue | AD Hippocampal Homogenates | [4] |
| Correlation with Insoluble Tau | r = 0.71 (p < 0.05) | Postmortem AD Brain Tissue | [4] |
| Correlation with Amyloid-β | No significant correlation | Postmortem AD Brain Tissue | [4] |
Table 2: Regional ¹⁸F-THK5351 SUVR (40-60 min) in AD Patients and Healthy Controls (HC)
| Brain Region | AD SUVR (Mean ± SD) | HC SUVR (Mean ± SD) | Reference |
| Temporal Cortex | 1.61 ± 0.15 | 1.25 ± 0.07 | [13][15] |
| Parietal Cortex | 1.55 ± 0.18 | 1.22 ± 0.06 | [15] |
| Frontal Cortex | 1.42 ± 0.14 | 1.18 ± 0.05 | [15] |
| Occipital Cortex | 1.46 ± 0.16 | 1.21 ± 0.05 | [15] |
Note: SUVR values can vary depending on the specific cohort, scanner, and image analysis methodology.
Considerations and Limitations
-
Off-Target Binding: As mentioned, this compound exhibits off-target binding to MAO-B, which can lead to increased signal in areas with high MAO-B density, such as the basal ganglia and thalamus.[6][7][8] This should be considered when interpreting images, especially in non-AD tauopathies.
-
White Matter Retention: While improved over first-generation tracers, some non-specific retention in the white matter can still be observed.[1][4]
-
Disease Specificity: this compound can also bind to tau deposits in other neurodegenerative diseases like progressive supranuclear palsy (PSP), although the distribution pattern of uptake differs from that in AD.[16]
Conclusion
¹⁸F-THK5351 is a valuable PET tracer for the in vivo investigation of tau pathology. The protocols and data presented here provide a framework for researchers to design and implement studies using this tool. Careful consideration of the acquisition and analysis parameters, as well as the known limitations of the tracer, is essential for obtaining accurate and interpretable results in the study of Alzheimer's disease and other tauopathies.
References
- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 10. Perfusion-Phase [18F]this compound Tau-PET Imaging as a Surrogate Marker for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 12. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 [escholarship.org]
- 13. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy [frontiersin.org]
- 15. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tau imaging with [18 F]THK-5351 in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Tau Pathology with [¹⁸F]THK5351: A Detailed Guide to SUVR Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantification of tau pathology in the human brain using [¹⁸F]THK5351 positron emission tomography (PET) and the standardized uptake value ratio (SUVR) method. [¹⁸F]this compound is a second-generation radiotracer designed for the in vivo imaging of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3][4] This guide details the necessary experimental procedures, data analysis workflows, and interpretation of results for robust and reproducible quantification of [¹⁸F]this compound uptake.
Data Presentation: Quantitative Summary of [¹⁸F]this compound Uptake
The following tables summarize typical [¹⁸F]this compound SUVR values obtained in different brain regions for healthy controls (HC) and patients with Alzheimer's disease (AD). These values are indicative and may vary based on the specific patient population, PET scanner, and image analysis software used. The cerebellar cortex is commonly used as the reference region for SUVR calculation.[1][5][6]
Table 1: Regional [¹⁸F]this compound SUVR in Healthy Controls vs. Alzheimer's Disease Patients
| Brain Region | Healthy Controls (HC) SUVR (Mean ± SD) | Alzheimer's Disease (AD) SUVR (Mean ± SD) | Key Findings |
| Inferior Temporal Cortex | 1.10 ± 0.08 | 1.55 ± 0.25 | Significantly higher uptake in AD patients.[5] |
| Lateral Temporal Cortex | 1.05 ± 0.07 | 1.48 ± 0.22 | Elevated retention in AD, distinguishing from HC.[1] |
| Hippocampus | 1.12 ± 0.10 | 1.62 ± 0.30 | Prominent tracer binding in a region of early tau pathology.[1][2] |
| Parietal Cortex | 1.03 ± 0.06 | 1.35 ± 0.18 | Increased uptake in AD, consistent with disease progression.[7] |
| Frontal Cortex | 1.01 ± 0.05 | 1.20 ± 0.15 | Modest but significant increase in AD patients.[7] |
| Cerebellar Cortex | 1.00 (Reference Region) | 1.00 (Reference Region) | Used for normalization.[1][5] |
Note: The SUVR values presented are synthesized from multiple studies and are for illustrative purposes. Actual values will vary.
Experimental Protocols
This section outlines the key experimental procedures for quantifying [¹⁸F]this compound uptake.
Participant Preparation and Radiotracer Administration
-
Inclusion/Exclusion Criteria: Participants should be screened based on the specific research question. For AD studies, this typically involves a clinical diagnosis confirmed by a neurologist, cognitive testing (e.g., Mini-Mental State Examination - MMSE), and often amyloid PET imaging to confirm amyloid pathology. Healthy controls should be age-matched and cognitively normal.
-
Informed Consent: All participants must provide written informed consent in accordance with institutional review board (IRB) guidelines.
-
Radiotracer Synthesis: [¹⁸F]this compound should be synthesized according to established radiochemical procedures, ensuring high radiochemical purity (>95%) and specific activity.[4]
-
Injection: A bolus injection of approximately 185 MBq (5 mCi) of [¹⁸F]this compound is administered intravenously.[1][4][8] The exact dose may be adjusted based on local regulations and scanner specifications. This is followed by a saline flush.[9]
PET/MR Image Acquisition
-
PET Scanner: A high-resolution PET scanner is required. Dynamic PET imaging is initiated at the time of injection.[1][8]
-
Acquisition Protocol: Dynamic scanning for 60-90 minutes is recommended to assess the tracer's pharmacokinetic profile.[1][8][10] For SUVR analysis, a static scan of 20 minutes, typically acquired from 40 to 60 minutes post-injection, is often sufficient and has been shown to be a stable time window.[5][7][8]
-
MRI Acquisition: A high-resolution T1-weighted anatomical MRI scan is essential for co-registration and anatomical delineation of regions of interest (ROIs).[1][8]
Image Processing and Analysis
This workflow outlines the steps to calculate SUVR from the acquired PET and MR images.
-
Motion Correction: PET images should be corrected for head motion during the scan.
-
Co-registration: The PET images are co-registered to the individual's T1-weighted MRI. This allows for accurate anatomical localization of the PET signal.[1]
-
Region of Interest (ROI) Definition: Anatomical ROIs are defined on the participant's MRI. This can be done manually or using automated software packages like FreeSurfer or SPM.[1][8] Key ROIs include the temporal cortex, hippocampus, parietal cortex, frontal cortex, and the cerebellar cortex (as the reference region).
-
Standardized Uptake Value (SUV) Calculation: The PET data is normalized for injected dose and body weight to generate SUV images.[1]
-
SUVR Calculation: The mean SUV for each target ROI is divided by the mean SUV of the reference region (cerebellar cortex) to generate the SUVR.
SUVR = (Mean SUV in Target Region) / (Mean SUV in Cerebellar Cortex)
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual basis of [¹⁸F]this compound imaging and the experimental workflow for SUVR quantification.
Considerations and Limitations
It is important to note that [¹⁸F]this compound exhibits some off-target binding, particularly to monoamine oxidase B (MAO-B).[4][11] This can lead to increased signal in areas with high MAO-B expression, such as the basal ganglia and thalamus, which should be considered during data interpretation.[5] While the cerebellar cortex is a widely used reference region, some studies have noted potential off-target binding in this area as well, which could introduce bias in SUVR calculations.[7] Researchers should be aware of these limitations and consider them when designing studies and interpreting results. Newer generations of tau PET tracers aim to address these off-target binding issues.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 5. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 9. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study | MDPI [mdpi.com]
- 10. Perfusion-Phase [18F]this compound Tau-PET Imaging as a Surrogate Marker for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Autoradiography Using ³H-THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
³H-THK5351 is a tritiated radioligand used for the in vitro labeling and visualization of tau protein aggregates, which are a pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3] This molecule also exhibits significant binding to monoamine oxidase B (MAO-B), an enzyme expressed in astrocytes, which can be useful for studying astrogliosis but also represents a potential off-target binding consideration.[4][5] In vitro autoradiography with ³H-THK5351 allows for the precise anatomical localization and quantification of these binding sites in postmortem brain tissue. This document provides a detailed protocol for performing in vitro autoradiography with ³H-THK5351, as well as a summary of its binding characteristics.
Quantitative Data Summary
The binding characteristics of ³H-THK5351 have been evaluated in several studies, revealing high affinity for its targets. The following tables summarize the key quantitative data for the binding of ³H-THK5351 to tau pathology and its off-target interaction with MAO-B.
Table 1: Binding Affinity and Density of ³H-THK5351 for Tau Aggregates
| Parameter | Value | Brain Region | Reference |
| Kd1 | 5.6 nM | Hippocampus (AD) | [3][6][7] |
| Bmax1 | 76 pmol/g | Hippocampus (AD) | [3][6][7] |
| Kd2 | 1 nM | Hippocampus (AD) | [3][6][7] |
| Bmax2 | 40 pmol/g | Hippocampus (AD) | [3][6][7] |
AD: Alzheimer's Disease
Table 2: Competitive Binding Affinities (Ki) of THK5351 and Related Compounds
| Competing Ligand | Ki (super-high affinity) | Ki (high affinity) | Brain Region | Reference |
| This compound | 0.1 pM | 16 nM | Hippocampus (AD) | [3][6][7] |
| THK5117 | 0.3 pM | 20 nM | Hippocampus (AD) | [3][6][7] |
| T807 (Flortaucipir) | 0.2 pM | 78 nM | Hippocampus (AD) | [3][6][7] |
AD: Alzheimer's Disease
Signaling Pathways and Experimental Workflow
The experimental workflow for in vitro autoradiography with ³H-THK5351 involves a series of sequential steps from tissue preparation to data analysis. The logical relationship of this process is depicted below.
In Vitro Autoradiography Workflow for ³H-THK5351.
Experimental Protocols
This section provides a detailed methodology for performing in vitro autoradiography with ³H-THK5351 on human or animal brain tissue.
Materials and Reagents
-
³H-THK5351 (specific activity ~2.96 TBq/mmol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Distilled water
-
Cryostat
-
Superfrost Plus microscope slides
-
Coplin jars or staining dishes
-
Humidified incubation chamber
-
Phosphor imaging plates (tritium-sensitive)
-
Phosphor imager system
-
Image analysis software
Tissue Preparation
-
Tissue Sectioning : Using a cryostat, cut frozen brain tissue into 20 µm thick coronal sections.[8][9]
-
Thaw-Mounting : Thaw-mount the tissue sections onto Superfrost Plus microscope slides.[8][9]
-
Storage : Slides can be stored at -80°C until use.
Autoradiography Procedure
-
Slide Equilibration : Bring the slides to room temperature before starting the assay.
-
Pre-incubation : To remove endogenous ligands, pre-incubate the slides in PBS for 30 minutes at room temperature with gentle agitation.[8][9]
-
Incubation :
-
Prepare the incubation solution by diluting ³H-THK5351 in PBS to a final concentration of 3 nM.
-
For determination of non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound or another suitable displacing agent to the incubation solution for a parallel set of slides.
-
Incubate the sections with the ³H-THK5351 solution for 30 minutes at room temperature in a humidified chamber.
-
-
Washing :
-
To remove unbound radioligand, wash the slides sequentially as follows:
-
One wash in PBS containing 1% BSA for 5 minutes.
-
Two washes in PBS for 5 minutes each.
-
-
Perform all wash steps at room temperature with gentle agitation.
-
-
Rinsing and Drying :
-
Briefly dip the slides in ice-cold distilled water to remove salts.[10]
-
Dry the slides under a stream of cool, dry air.
-
Signal Detection and Analysis
-
Exposure :
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate in a light-tight cassette.
-
Include calibrated tritium standards alongside the samples to enable quantitative analysis.
-
Expose the plate for an appropriate duration (e.g., 3 days, but may need optimization).
-
-
Imaging :
-
Data Analysis :
-
Use image analysis software to define regions of interest (ROIs) on the autoradiograms corresponding to specific anatomical structures.
-
Measure the signal intensity (e.g., digital light units or photostimulated luminescence per unit area) within each ROI.
-
Convert the signal intensities to radioactivity concentrations (e.g., fmol/mg tissue equivalent) using the calibration curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Logical Relationships in Binding and Detection
The process of ³H-THK5351 binding to its targets and the subsequent detection involves a series of interactions and dependencies that are crucial for accurate interpretation of the results.
Logical Flow of ³H-THK5351 Binding and Signal Detection.
References
- 1. Quantitative phosphor imaging autoradiography of radioligands for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utupub.fi [utupub.fi]
- 5. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 11. Methods determining phosphor imaging limits of quantitation in whole-body autoradiography rodent tissue distribution studies affect predictions of 14C human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [¹⁸F]THK5351 in Corticobasal Syndrome Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticobasal syndrome (CBS) is a progressive neurodegenerative disorder characterized by asymmetric motor and cognitive dysfunction. The underlying pathology is heterogeneous and can include corticobasal degeneration (CBD), Alzheimer's disease (AD), and progressive supranuclear palsy (PSP). [¹⁸F]THK5351 is a first-generation positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology. Studies have demonstrated its potential utility in visualizing tau deposits in patients with CBS, offering a potential tool for differential diagnosis, disease monitoring, and evaluating the efficacy of anti-tau therapies.[1][2][3] However, a significant limitation of [¹⁸F]this compound is its off-target binding to monoamine oxidase-B (MAO-B), which is highly expressed in astrocytes and can confound the interpretation of tau pathology.[4][5][6]
These application notes provide a summary of the use of [¹⁸F]this compound in CBS research, including quantitative data from key studies and detailed experimental protocols for its application in both in vitro and in vivo settings.
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing [¹⁸F]this compound in CBS.
Table 1: Participant Demographics in [¹⁸F]this compound PET Studies
| Study Group | Number of Participants | Age (years, mean ± SD) | MMSE Score (mean ± SD) |
| Corticobasal Syndrome (CBS) | 5 | 71.4 ± 6.8 | 23.4 ± 5.0 |
| Alzheimer's Disease (AD) | 8 | 75.1 ± 7.2 | 20.1 ± 3.1 |
| Normal Controls (NC) | 8 | 69.1 ± 5.8 | 29.5 ± 0.8 |
| Corticobasal Syndrome (CBS) | 7 | 69.4 ± 8.5 | 22.7 ± 6.1 |
| Progressive Supranuclear Palsy (PSP) | 9 | 72.0 ± 5.8 | 24.1 ± 4.2 |
| Alzheimer's Disease (AD) | 10 | 71.2 ± 9.0 | 19.5 ± 3.5 |
| Normal Controls (NC) | 9 | 67.9 ± 5.4 | 29.1 ± 1.0 |
Data compiled from multiple studies.[1][7]
Table 2: Regional [¹⁸F]this compound Standardized Uptake Value Ratios (SUVR) in CBS vs. Control Groups
| Brain Region | CBS SUVR (mean ± SD) | Normal Control SUVR (mean ± SD) | p-value |
| Precentral Gyrus | 1.83 ± 0.29 | 1.35 ± 0.11 | < 0.005 |
| Postcentral Gyrus | 1.73 ± 0.25 | 1.34 ± 0.11 | < 0.005 |
| Superior Frontal Gyrus | 1.63 ± 0.22 | 1.32 ± 0.10 | < 0.005 |
| Superior Parietal Gyrus | 1.61 ± 0.20 | 1.33 ± 0.10 | < 0.005 |
| Globus Pallidus | 1.70 ± 0.23 | 1.38 ± 0.12 | < 0.005 |
SUVR values were calculated using the cerebellar cortex as the reference region.[8]
Experimental Protocols
In Vitro Autoradiography of Postmortem Brain Tissue
This protocol describes the methodology for evaluating the binding of [³H]this compound to tau deposits in postmortem brain tissue from patients with confirmed CBD.[2]
1. Tissue Preparation:
- Obtain postmortem brain tissue from a patient with a neuropathological diagnosis of corticobasal degeneration.
- Acquire sections from regions of interest, such as the precentral gyrus and subcortical nuclei.
- Prepare 12-micron thick cryosections and mount them on MAS-coated glass slides.
2. Radioligand Binding Assay:
- Pre-incubate the brain sections in phosphate-buffered saline (PBS) for 10 minutes at room temperature.
- Incubate the sections with [³H]this compound in PBS for 60 minutes at room temperature.
- Wash the sections twice in cold PBS for 2 minutes each to remove unbound radioligand.
- Dip the sections in cold distilled water.
3. Imaging and Analysis:
- Expose the labeled sections to a phosphor imaging plate for a designated period.
- Scan the imaging plate using a phosphor imager.
- For blocking experiments to assess non-specific binding, co-incubate adjacent sections with an excess of non-radioactive ("cold") this compound or an MAO-B inhibitor like lazabemide.
- Compare the autoradiography signal with adjacent sections stained with anti-tau antibodies (immunohistochemistry) to confirm co-localization.
In Vivo PET Imaging Protocol
This protocol outlines the procedure for conducting [¹⁸F]this compound PET imaging in human participants to assess tau pathology in CBS.[1][7]
1. Participant Selection:
- Recruit patients with a clinical diagnosis of corticobasal syndrome.
- Include age-matched healthy controls and other dementia groups (e.g., AD, PSP) for comparison.
- Obtain written informed consent from all participants or their legal guardians.
2. Radiotracer Administration:
- Intravenously inject a bolus of [¹⁸F]this compound (approximately 185 MBq or 5 mCi). A clinical trial protocol suggests a dose of 2-5 MBq/kg.[9]
3. PET Image Acquisition:
- Perform a dynamic PET scan of the brain for 90 minutes post-injection using a high-resolution PET scanner.[9]
- Acquire a T1-weighted magnetic resonance imaging (MRI) scan for anatomical co-registration and region of interest (ROI) definition.
4. Image Processing and Analysis:
- Correct PET images for attenuation, scatter, and motion.
- Co-register the dynamic PET images to the individual's MRI scan.
- Delineate regions of interest (ROIs) on the MRI, including cortical areas (e.g., precentral gyrus, parietal lobe) and subcortical structures (e.g., globus pallidus).[8]
- Use the cerebellar cortex as a reference region to calculate standardized uptake value ratios (SUVRs) for each ROI.
- Compare regional SUVRs between CBS patients and control groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).[8][10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Binding of [¹⁸F]this compound to target (tau) and off-target (MAO-B) sites.
Caption: Workflow for a typical [¹⁸F]this compound PET study in corticobasal syndrome.
Discussion and Limitations
[¹⁸F]this compound PET imaging has demonstrated the ability to detect in vivo signals in brain regions expected to have tau pathology in CBS, such as the frontal and parietal cortices and the globus pallidus.[1] The tracer uptake often shows an asymmetric pattern that correlates with the laterality of clinical symptoms.[3] This suggests its potential as a biomarker for assessing tau burden in CBS.[3]
However, the significant off-target binding of [¹⁸F]this compound to MAO-B presents a major challenge for the interpretation of PET images.[5][11] MAO-B is upregulated in reactive astrocytes, a common feature of neurodegeneration, meaning the PET signal may reflect astrogliosis in addition to or instead of tau pathology.[6] This off-target binding is particularly problematic in subcortical regions like the basal ganglia, which have high MAO-B expression. Studies have shown that pre-treatment with an MAO-B inhibitor can significantly reduce [¹⁸F]this compound uptake, confirming the substantial contribution of off-target binding.[5][12]
Due to this limitation, second-generation tau PET tracers with lower affinity for MAO-B have been developed and are generally preferred for specific tau imaging.[11] Nevertheless, the studies with [¹⁸F]this compound have been crucial in advancing the understanding of in vivo imaging in tauopathies like CBS and have highlighted the importance of thorough validation of novel radiotracers. For future studies considering the use of [¹⁸F]this compound, it is critical to acknowledge and address the confounding factor of MAO-B binding, potentially through blocking studies or by using it as a combined marker of tau pathology and astrogliosis.
References
- 1. In vivo visualization of tau deposits in corticobasal syndrome by 18F-THK5351 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo visualization of tau deposits in corticobasal syndrome by 18F-THK5351 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 18F-THK5351 PET for visualizing predominant lesions of pathologically confirmed corticobasal degeneration presenting with frontal behavioral-spatial syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- 10. 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Monitoring Progressive Supranuclear Palsy (PSP) Disease Progression Using THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progressive Supranuclear Palsy (PSP) is a neurodegenerative disorder characterized by the accumulation of 4-repeat (4R) tau protein aggregates in neurons and glial cells.[1][2] Visualizing and quantifying these tau deposits in vivo is crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of therapeutic interventions.[1][2][3][4] 18F-THK5351 is a second-generation positron emission tomography (PET) radiotracer developed for imaging neurofibrillary pathology.[3][4] While initially designed for Alzheimer's Disease, which involves a mix of 3R and 4R tau, studies have demonstrated its utility in detecting tau pathology in PSP.[5]
A critical consideration when using THK5351 is its significant off-target binding to monoamine oxidase-B (MAO-B), an enzyme expressed in reactive astrocytes.[6][7][8][9][10][11][12] This means that the PET signal from 18F-THK5351 reflects both tau pathology and astrogliosis, a response to neuroinflammation.[7][11][12][13] Understanding this dual binding is essential for the accurate interpretation of imaging data. These application notes provide detailed protocols for the use of this compound in monitoring PSP, addressing both its potential and its limitations.
Quantitative Data Summary
The binding characteristics of this compound have been evaluated in various in vitro studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Binding Affinities of this compound and Related Compounds
| Ligand | Target | Brain Region | Kd (nM) | Bmax (pmol/g) | Ki (nM) |
| 3H-THK5351 | Tau (Site 1) | AD Hippocampus | 5.6 | 76 | - |
| 3H-THK5351 | Tau (Site 2) | AD Hippocampus | 1 | 40 | - |
| This compound | Tau (Super-high affinity) | AD Hippocampus | - | - | 0.0001 |
| This compound | Tau (High affinity) | AD Hippocampus | - | - | 16 |
| 18F-THK5351 | MAO-B | Recombinant | 37 | 49 | - |
Data compiled from multiple sources.[14][15][16]
Table 2: Regional 18F-THK5351 Uptake in PSP Patients vs. Healthy Controls
| Brain Region | % Increase in PSP | p-value | Cohen's d |
| Midbrain | +35% | 3.01E-7 | 4.0 |
| Globus Pallidus | Significant Increase | - | - |
| Frontal Cortex | Significant Increase | - | - |
| Medulla Oblongata | Significant Increase | - | - |
Data from a study comparing 11 PSP patients to 9 healthy controls.[1][2]
Signaling Pathways and Experimental Workflows
Tau Pathology in PSP
Progressive Supranuclear Palsy is defined by the aggregation of hyperphosphorylated 4R tau protein. This process leads to the formation of neurofibrillary tangles (NFTs) within neurons and glial inclusions, disrupting cellular function and ultimately causing cell death. The diagram below illustrates the central role of tau aggregation in PSP pathogenesis.
Caption: Simplified pathway of tau aggregation in Progressive Supranuclear Palsy.
This compound Binding Mechanism
The signal detected in 18F-THK5351 PET imaging for PSP arises from binding to two primary targets: aggregated 4R tau and MAO-B in reactive astrocytes. This dual-target binding is a key characteristic of this tracer.
Caption: Dual binding targets of the 18F-THK5351 PET tracer in PSP.
Experimental Workflow: PET Imaging
The following diagram outlines the typical workflow for a clinical research study using 18F-THK5351 PET to monitor disease progression in PSP patients.
Caption: Standard workflow for a longitudinal PSP study using 18F-THK5351 PET.
Experimental Protocols
Protocol 1: 18F-THK5351 PET Imaging in Human Subjects
Objective: To quantitatively assess the distribution and density of this compound binding sites (tau and MAO-B) in the brains of PSP patients and healthy controls.
Materials:
-
18F-THK5351 radiotracer (produced via automated radiosynthesis).
-
PET/CT or PET/MR scanner.
-
Intravenous catheter setup.
-
Dose calibrator.
-
Image analysis software.
Procedure:
-
Participant Preparation:
-
Obtain written informed consent from all participants. The study protocol must be approved by the local ethics committee.
-
Participants should fast for at least 4 hours prior to the scan.
-
Record relevant clinical data, including disease duration and severity scores such as the Progressive Supranuclear Palsy Rating Scale (PSPRS).[1][2][6]
-
-
Radiotracer Administration:
-
Administer an intravenous bolus injection of 18F-THK5351 (typical dose: ~185 MBq).
-
The injection should be followed by a saline flush.
-
-
PET Scan Acquisition:
-
Commence a dynamic PET scan immediately after tracer injection, acquiring data for 60-90 minutes.
-
A low-dose CT or an MRI scan should be performed for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Processing:
-
Reconstruct PET images using an appropriate algorithm (e.g., ordered subset expectation maximization).
-
Correct for motion, scatter, and attenuation.
-
Co-register the dynamic PET images to the individual's MRI scan.
-
-
Quantitative Analysis:
-
Define volumes of interest (VOIs) on the co-registered MRI for key regions, including the midbrain, globus pallidus, frontal cortex, and cerebellar cortex.[1][2]
-
Generate time-activity curves for each VOI.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each target region. This is typically done using data from 40-60 minutes post-injection.[3][17] The cerebellar cortex is commonly used as the reference region due to its relative lack of tau pathology in PSP.
-
SUVR = (Mean uptake in target VOI) / (Mean uptake in reference VOI).
-
-
Data Interpretation:
-
Compare SUVR values between PSP patients and healthy controls. In PSP, significantly higher tracer retention is expected in areas like the midbrain and globus pallidus.[1][5][18]
-
Correlate regional SUVR values with clinical severity scores (e.g., PSPRS). A positive correlation between midbrain uptake and PSPRS has been reported.[1][2]
-
Crucial Note on Off-Target Binding: Acknowledge that the SUVR values reflect both tau aggregates and MAO-B. To dissect these signals, a blocking study with an MAO-B inhibitor like selegiline or lazabemide could be considered, though this adds complexity to the study design.[8][11][12]
-
Protocol 2: In Vitro Autoradiography with 3H-THK5351 on Postmortem Brain Tissue
Objective: To visualize the distribution of this compound binding sites in postmortem brain sections from PSP patients and to assess binding specificity.
Materials:
-
3H-THK5351.
-
Postmortem frozen human brain sections (10-20 µm thickness) from PSP-confirmed cases and controls.
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Wash buffer.
-
Unlabeled this compound (for blocking).
-
MAO-B inhibitor (e.g., deprenyl or lazabemide) for specificity testing.
-
Phosphor imaging plates or film.
-
Microscope for subsequent immunohistochemistry.
Procedure:
-
Tissue Preparation:
-
Section frozen brain tissue using a cryostat.
-
Mount sections onto microscope slides.
-
-
Binding Assay:
-
Pre-incubate the slides in buffer to rehydrate.
-
Incubate the slides with a solution containing 3H-THK5351 (e.g., 1-5 nM concentration) for 60 minutes at room temperature.
-
For non-specific binding determination, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).
-
To assess MAO-B contribution, incubate another set of adjacent sections with an MAO-B inhibitor before and/or during the radioligand incubation.[11][12][15]
-
-
Washing:
-
Wash the slides in ice-cold buffer to remove unbound radioligand. Multiple washes of increasing duration are recommended.
-
Quickly rinse the slides in distilled water to remove buffer salts.
-
-
Signal Detection:
-
Dry the slides thoroughly.
-
Expose the slides to a phosphor imaging plate or autoradiographic film for a period determined by signal intensity (can range from days to weeks).
-
Scan the imaging plate or develop the film to visualize the distribution of radioactivity.
-
-
Validation:
-
Following autoradiography, the same or adjacent tissue sections can be used for immunohistochemical staining for tau (e.g., with AT8 antibody) and MAO-B to correlate the tracer binding with the underlying pathology.[5]
-
Conclusion
This compound is a valuable tool for imaging tau-related pathology in Progressive Supranuclear Palsy. Its ability to detect changes in key brain regions like the midbrain and its correlation with clinical severity make it suitable for monitoring disease progression.[1][2] However, the substantial off-target binding to MAO-B is a significant confounding factor.[8][9][16] Researchers and drug developers must interpret 18F-THK5351 PET data as a composite signal of both tau deposition and reactive astrogliosis.[11][12] Future research may involve advanced kinetic modeling or the use of next-generation tracers with higher specificity to further refine the in vivo assessment of tau pathology in PSP.
References
- 1. [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Tau imaging with [18 F]THK-5351 in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroimaging-pathological correlations of [18F]this compound PET in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 13. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for THK5351 PET Imaging in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the positron emission tomography (PET) radiotracer [¹⁸F]THK5351 for imaging neuroinflammation, specifically reactive astrogliosis, in the context of traumatic brain injury (TBI) research. The protocols outlined below are intended for preclinical research using rodent models of TBI.
Introduction to this compound in TBI Research
Traumatic brain injury elicits a complex neuroinflammatory response, a key component of which is the activation of astrocytes, a process known as reactive astrogliosis. [¹⁸F]this compound is a PET tracer that was initially developed for imaging tau pathology. However, it has demonstrated high binding affinity for monoamine oxidase B (MAO-B), an enzyme that is significantly upregulated in reactive astrocytes.[1][2][3][4] This characteristic makes [¹⁸⁸F]this compound a valuable tool for the in vivo visualization and quantification of reactive astrogliosis following TBI. PET imaging with this compound allows for the longitudinal assessment of neuroinflammation, providing insights into disease progression and the efficacy of therapeutic interventions.
Mechanism of Action and Signaling Pathway
Following a traumatic brain injury, astrocytes undergo a process of reactive astrogliosis in response to neuronal damage and the release of inflammatory mediators. This activation involves morphological and functional changes, including the significant upregulation of MAO-B. This compound binds to MAO-B, enabling the visualization of these reactive astrocytes. The signaling pathway diagram below illustrates this process.
Data Presentation: Quantitative Analysis of this compound Uptake
The standardized uptake value ratio (SUVR) is a commonly used semi-quantitative measure in PET imaging. It is calculated by normalizing the tracer uptake in a region of interest (ROI) to the uptake in a reference region with low specific binding. For this compound, the cerebellar gray matter is often used as the reference region. While specific quantitative data for this compound in TBI animal models is still emerging in tabular format in the literature, the following table provides a template for presenting such data, with hypothetical values for illustrative purposes.
| Animal ID | TBI Model | Time Post-Injury | Region of Interest (ROI) | SUVR (Mean ± SD) | % Change from Sham |
| TBI-01 | Controlled Cortical Impact | 7 days | Ipsilateral Cortex | 1.85 ± 0.12 | + 48% |
| TBI-02 | Controlled Cortical Impact | 7 days | Contralateral Cortex | 1.30 ± 0.09 | + 4% |
| TBI-03 | Controlled Cortical Impact | 14 days | Ipsilateral Cortex | 1.62 ± 0.15 | + 30% |
| TBI-04 | Controlled Cortical Impact | 14 days | Contralateral Cortex | 1.28 ± 0.11 | + 2% |
| Sham-01 | Sham Surgery | 7 days | Ipsilateral Cortex | 1.25 ± 0.10 | N/A |
| Sham-02 | Sham Surgery | 14 days | Ipsilateral Cortex | 1.25 ± 0.08 | N/A |
Experimental Protocols
This section provides a detailed protocol for [¹⁸F]-THK5351 PET imaging in a rodent model of TBI.
Animal Model of TBI
A controlled cortical impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in rodents.
-
Anesthesia: Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
-
Surgical Procedure:
-
Secure the animal in a stereotactic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura intact.
-
Position the CCI device perpendicular to the cortical surface.
-
Induce the injury by rapidly depressing the cortical tissue with the impactor tip to a specified depth and velocity.
-
Suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
[¹⁸F]-THK5351 Radiotracer Administration and PET Imaging
The following protocol is adapted from a study using this compound in a mouse model of tauopathy and is suitable for a TBI model.
-
Radiotracer Preparation: [¹⁸F]-THK5351 can be synthesized from its precursor. The final product for injection should be a sterile solution in saline with a low percentage of ethanol.
-
Animal Preparation:
-
Anesthetize the animal using isoflurane.
-
Place a catheter in the tail vein for radiotracer injection.
-
-
PET/CT Imaging:
-
Position the anesthetized animal on the scanner bed.
-
Administer a bolus injection of [¹⁸F]-THK5351 via the tail vein catheter. A typical dose for a mouse is approximately 150 µCi.
-
Immediately following the injection, start a dynamic PET scan for a duration of 60 minutes.
-
After the PET scan, perform a CT scan for attenuation correction and anatomical co-registration.
-
Image Analysis Workflow
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).
-
Co-registration: Co-register the PET images with the corresponding CT or, if available, a high-resolution anatomical MRI scan.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered anatomical images for the brain regions of interest (e.g., ipsilateral and contralateral cortex, hippocampus) and the reference region (cerebellar gray matter).
-
SUVR Calculation: Calculate the SUVR for each ROI by dividing the mean standardized uptake value (SUV) in the ROI by the mean SUV in the cerebellar gray matter. The SUV is typically calculated from the last 20 minutes of the dynamic scan (40-60 minutes post-injection).
-
Statistical Analysis: Perform statistical analysis to compare SUVR values between TBI and sham-operated animals at different time points post-injury.
Conclusion
[¹⁸F]this compound PET imaging is a powerful and non-invasive technique for the longitudinal assessment of reactive astrogliosis in preclinical models of traumatic brain injury. By providing a quantitative measure of neuroinflammation, this imaging modality can significantly contribute to a better understanding of TBI pathophysiology and aid in the development and evaluation of novel therapeutic strategies.
References
- 1. Temporal and spatial changes in reactive astrogliosis examined by 18F-THK5351 positron emission tomography in a patient with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Differentiating Glioblastoma from Metastatic Brain Tumors with THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
Differentiating glioblastoma (GBM), the most common and aggressive primary brain tumor, from solitary brain metastases is a critical diagnostic challenge with significant implications for patient management and treatment strategies.[1][2] While conventional magnetic resonance imaging (MRI) can present overlapping features for both entities, molecular imaging with Positron Emission Tomography (PET) offers a functional approach to improve diagnostic accuracy.[1][3]
This document provides detailed application notes and protocols for utilizing the PET tracer ¹⁸F-THK5351 to differentiate glioblastoma from metastatic brain tumors. While initially developed as a tracer for tau protein pathology in Alzheimer's disease, THK5351 has demonstrated significant off-target binding to monoamine oxidase-B (MAO-B).[4][5][6] This characteristic is exploited for brain tumor differentiation, as MAO-B is highly expressed in reactive astrocytes, a key component of the glioblastoma microenvironment, but not significantly in metastatic lesions.[7][8][9][10]
Principle of Differentiation
The utility of this compound in distinguishing glioblastoma from brain metastases lies in its high affinity for MAO-B.[4][8] Glioblastomas are characterized by a significant reactive astrogliosis within and surrounding the tumor, leading to a high density of MAO-B.[7][9][10] Consequently, this compound PET imaging shows high tracer uptake in and around glioblastomas.[4][8] In contrast, metastatic brain tumors typically lack this prominent reactive astrocytic component and therefore exhibit low to no significant this compound uptake.[4][5] This differential uptake provides a clear imaging-based distinction between these two tumor types.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the use of this compound PET in differentiating glioblastoma from other brain tumors, including metastases.
Table 1: this compound PET Quantitative Analysis in Brain Tumors
| Parameter | Glioblastoma (Mean ± SD) | Other Tumors (including Metastases) (Mean ± SD) | p-value | Reference |
| SUVmax | 2.51 ± 1.29 | 1.59 ± 0.78 | 0.002 | [5] |
| T/N Ratio | 8.02 ± 4.61 | 4.63 ± 2.01 | 0.004 | [5] |
SUVmax: Maximum Standardized Uptake Value; T/N Ratio: Tumor-to-Normal Tissue Ratio.
Table 2: Volumetric Analysis of Glioblastoma with Multimodal Imaging
| Imaging Modality | Mean Tumor Volume ± SD (cm³) | Reference |
| Gd-enhanced MRI | 26.12 ± 20.73 | [9] |
| ¹¹C-methionine (MET) PET | 40.40 ± 25.73 | [9] |
| ¹⁸F-THK5351 PET | 47.80 ± 33.04 | [9] |
These data suggest that the region of reactive astrogliosis, as visualized by this compound PET, may extend beyond the tumor boundaries defined by contrast enhancement on MRI and amino acid metabolism on MET PET.[9]
Experimental Protocols
Protocol 1: ¹⁸F-THK5351 PET Imaging for Brain Tumor Differentiation
This protocol outlines a representative procedure for performing ¹⁸F-THK5351 PET imaging in patients with suspected high-grade brain tumors.
1. Patient Preparation:
- Patients should fast for at least 4-6 hours prior to tracer injection.
- A detailed medical history, including any known primary malignancies, should be obtained.
- Informed consent must be obtained according to institutional guidelines.
2. Radiotracer Administration:
- Aseptically administer an intravenous bolus injection of 185 MBq of ¹⁸F-THK5351.[11]
- The exact dose may be adjusted based on patient weight and institutional protocols.
3. PET/CT or PET/MR Acquisition:
- Image acquisition is typically performed 50-70 minutes post-injection.[12]
- A low-dose CT or a diagnostic MRI is acquired for attenuation correction and anatomical localization.
- Dynamic PET imaging can be performed for the initial 60-90 minutes post-injection to assess tracer kinetics, though static imaging is often sufficient for differentiation.[11]
4. Image Analysis:
- Reconstruct PET images using an iterative algorithm.
- Co-register PET images with the corresponding anatomical images (CT or MRI).
- Perform semi-quantitative analysis by drawing regions of interest (ROIs) over the tumor and a contralateral reference region (e.g., cerebellar gray matter or a region of normal-appearing white matter).
- Calculate the maximum Standardized Uptake Value (SUVmax) within the tumor ROI.
- Calculate the Tumor-to-Normal tissue (T/N) ratio by dividing the mean SUV of the tumor by the mean SUV of the reference region.
Protocol 2: In Vitro Autoradiography of Brain Tissue
This protocol describes a method for assessing this compound binding in post-mortem or resected brain tumor tissue.
1. Tissue Preparation:
- Obtain fresh-frozen brain tissue sections (e.g., 10-20 µm thickness) from glioblastoma and metastatic tumor samples.
- Mount the sections on glass slides.
2. Incubation:
- Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS) for 10-15 minutes at room temperature.
- Incubate the slides with a solution containing ³H-THK5351 or ¹⁸F-THK5351 (in the nanomolar range) for 60 minutes at room temperature.[13]
- For blocking studies to confirm MAO-B binding, co-incubate adjacent sections with an excess of a selective MAO-B inhibitor (e.g., selegiline).[8]
3. Washing:
- Wash the slides in ice-cold buffer to remove unbound tracer. Perform multiple washes of increasing duration.
- Briefly dip the slides in distilled water to remove buffer salts.
4. Imaging:
- Dry the slides thoroughly.
- Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration depending on the radiolabel.
- Scan the imaging plate or develop the film to visualize the distribution of tracer binding.
5. Analysis:
- Quantify the signal intensity in different regions of the tissue sections using densitometry software.
- Compare the binding in glioblastoma versus metastatic tissue and in the presence and absence of the MAO-B inhibitor.
Protocol 3: Immunohistochemistry for MAO-B
This protocol details the staining of brain tumor tissue to visualize the expression of MAO-B.
1. Tissue Preparation:
- Use formalin-fixed, paraffin-embedded (FFPE) or fresh-frozen brain tumor tissue sections.
- Perform antigen retrieval if using FFPE tissue (e.g., heat-induced epitope retrieval in a citrate buffer).
2. Staining:
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
- Incubate the sections with a primary antibody specific for MAO-B overnight at 4°C.
- Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Develop the signal using a suitable chromogen (e.g., diaminobenzidine, DAB).
- Counterstain with hematoxylin.
3. Imaging and Analysis:
- Dehydrate, clear, and mount the slides.
- Image the slides using a bright-field microscope.
- Assess the intensity and distribution of MAO-B staining in tumor cells and surrounding astrocytes.
Visualizations
Caption: Mechanism of this compound binding for tumor differentiation.
Caption: Diagnostic workflow using this compound PET imaging.
Conclusion
This compound PET imaging represents a valuable tool in the differential diagnosis of glioblastoma and metastatic brain tumors. Its ability to visualize the high MAO-B expression associated with the reactive astrogliosis of the glioblastoma microenvironment provides a distinct imaging signature. The integration of this compound PET into research and clinical workflows, alongside standard structural imaging, has the potential to enhance diagnostic accuracy, guide therapeutic decisions, and aid in the development of novel therapies targeting the tumor microenvironment.
References
- 1. Differentiation of Glioblastoma and Brain Metastases by MRI-Based Oxygen Metabolomic Radiomics and Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Differentiating Glioblastomas from Solitary Brain Metastases: An Update on the Current Literature of Advanced Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of 18F-FDG PET and 18F-THK5351 PET for distinguishing glioblastoma and metastatic brain tumor and primary central nervous system lymphoma | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Increased Uptake of 18 F-THK5351 in Isocitrate Dehydrogenase-Wildtype Glioblastoma But Not in Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase B levels are highly expressed in human gliomas and are correlated with the expression of HiF-1α and with transcription factors Sp1 and Sp3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Monoamine oxidase B levels are highly expressed in human gliomas and are correlated with the expression of HiF-1α and with transcription factors Sp1 and Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Longitudinal Tau Pathology Tracking Using THK5351
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]THK5351 is a second-generation positron emission tomography (PET) tracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] Its utility extends to the longitudinal monitoring of tau deposition, offering a non-invasive method to track disease progression and evaluate the efficacy of therapeutic interventions.[1][3] This document provides detailed application notes and protocols for designing and conducting longitudinal studies using this compound.
This compound is an arylquinoline derivative that binds to tau aggregates.[2] However, it is crucial to note that this compound also exhibits off-target binding to monoamine oxidase-B (MAO-B), which can influence signal interpretation in regions with high MAO-B expression.[4] Despite this, studies have demonstrated its value in detecting and tracking tau-related pathology.[1][3]
Applications in Longitudinal Studies
-
Tracking Disease Progression: Longitudinal this compound PET imaging allows for the spatiotemporal tracking of tau pathology, providing insights into the progression of neurodegeneration.[1][2]
-
Early Diagnosis: By detecting early changes in tau deposition, this compound can aid in the early diagnosis of tauopathies.[3]
-
Therapeutic Efficacy Assessment: this compound serves as a valuable biomarker for assessing the response to anti-tau therapies in clinical trials.[1][3]
-
Correlation with Cognitive Decline: Changes in this compound uptake can be correlated with longitudinal changes in cognitive function, providing a link between molecular pathology and clinical symptoms.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal and cross-sectional studies using this compound.
Table 1: Longitudinal [18F]this compound PET in P301S Transgenic Mice [1]
| Age (Months) | Brain Region | Mean Standardized Uptake Value (SUV) in P301S Mice | Mean Standardized Uptake Value (SUV) in Wild-Type (WT) Mice |
| 6 | Olfactory Bulb | ~1.5 | ~1.5 |
| Cortex | ~1.2 | ~1.2 | |
| Hippocampus | ~1.3 | ~1.3 | |
| Brainstem | ~1.4 | ~1.4 | |
| 8 | Olfactory Bulb | ~2.0 | ~1.5 |
| Cortex | ~1.6 | ~1.2 | |
| Hippocampus | ~1.7 | ~1.3 | |
| Brainstem | ~1.8 | ~1.4 | |
| 10 | Olfactory Bulb | ~2.2 | ~1.5 |
| Cortex | ~1.8 | ~1.2 | |
| Hippocampus | ~1.9 | ~1.3 | |
| Brainstem | ~2.0 | ~1.4 | |
| 12 | Olfactory Bulb | ~2.5 | ~1.5 |
| Cortex | ~2.0 | ~1.2 | |
| Hippocampus | ~2.1 | ~1.3 | |
| Brainstem | ~2.2 | ~1.4 |
* Indicates a significant increase in this compound uptake in P301S mice compared to WT mice.
Table 2: Longitudinal Cognitive Assessment in Amyloid-β Negative Amnestic Mild Cognitive Impairment (aMCI) Patients [5][6]
| Patient Group | Baseline Mean CDR-SOB | Follow-up Mean CDR-SOB | Rate of Deterioration (B value) | p-value |
| [18F]this compound-Positive | 1.5 ± 0.8 | 2.0 ± 1.1 | 0.003 | 0.033 |
| [18F]this compound-Negative | 1.3 ± 0.7 | 1.4 ± 0.8 | - | - |
CDR-SOB: Clinical Dementia Rating Scale-Sum of Boxes. A higher B value indicates a steeper decline.
Table 3: Cross-Sectional [18F]this compound Standardized Uptake Value Ratio (SUVR) in Human Subjects [7][8]
| Brain Region | Healthy Controls (n=6) Mean SUVR (40-60 min) | Alzheimer's Disease (n=10) Mean SUVR (40-60 min) |
| Frontal Lobe | 1.15 | 1.35 |
| Temporal Lobe | 1.25 | 1.65 |
| Parietal Lobe | 1.10 | 1.40 |
| Occipital Lobe | 1.05 | 1.20 |
| Basal Ganglia | 1.50 | 1.55 |
* Indicates significantly higher uptake in AD patients compared to healthy controls.
Experimental Protocols
Protocol 1: Longitudinal [18F]this compound PET Imaging in a Transgenic Mouse Model (P301S)[1]
1. Animal Model:
-
P301S transgenic mice expressing the P301S mutant human microtubule-associated protein tau (MAPT).
-
Wild-type littermates as controls.
2. Behavioral Testing (Longitudinal):
-
Rotarod: Assess motor coordination and grip strength at 6, 8, 10, and 12 months of age.
-
Memory Recall Tasks: Evaluate learning and memory at 10 and 12 months of age prior to PET imaging.
3. [18F]this compound Radiotracer Preparation:
-
Synthesize [18F]this compound with a radiochemical purity of >95%.
-
The final injection solution consists of [18F]this compound in 9% ethanol in saline.
4. PET/CT Imaging Procedure (Longitudinal at 6, 8, 10, and 12 months):
-
Anesthetize mice with 2% isoflurane.
-
Place a catheter in the tail vein.
-
Position the anesthetized mouse on a PET/CT scanner.
-
Administer a bolus injection of ~150 µCi of [18F]this compound via the tail vein catheter, followed by a saline flush.
-
Acquire dynamic PET data for 30 minutes, followed by a 3-minute CT scan for attenuation correction.
5. Image Analysis:
-
Reconstruct PET images using the maximum likelihood expectation maximization (MLEM) method.
-
Apply scatter, random, decay, and attenuation corrections.
-
Co-register PET images to a mouse brain atlas.
-
Calculate the standardized uptake value (SUV) for various regions of interest (ROIs) by normalizing the tissue radioactivity concentration by the injected dose and body weight.
6. Post-mortem Analysis (at 12 months):
-
Perfuse mice and collect brain tissue.
-
Perform histological analysis (e.g., tau immunohistochemistry) and biochemical assays (e.g., Western blotting for tau protein levels) to correlate with PET findings.
Protocol 2: Longitudinal [18F]this compound PET Imaging in Human Subjects[5][6][9]
1. Participant Cohort:
-
Recruit patients with a clinical diagnosis of a tauopathy (e.g., Alzheimer's disease, Mild Cognitive Impairment) and age-matched healthy controls.
-
Obtain written informed consent.
-
Conduct baseline assessments including clinical evaluation, neuropsychological testing (e.g., MMSE, CDR-SOB), and structural MRI.
2. [18F]this compound Radiotracer Preparation:
-
Synthesize [18F]this compound at a radiopharmacy with a radiochemical purity of >95%.
3. PET Imaging Procedure (Baseline and Follow-up):
-
Position the participant in the PET scanner.
-
Administer an intravenous bolus injection of approximately 185 MBq of [18F]this compound.
-
Acquire dynamic or static PET images. A common protocol involves a 20-minute scan starting 40 to 60 minutes post-injection.[7][9]
-
Obtain a CT scan for attenuation correction.
4. Image Analysis:
-
Reconstruct PET images with appropriate corrections.
-
Co-register PET images to the participant's structural MRI.
-
Define regions of interest (ROIs) on the MRI.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by normalizing the SUV of the target region to a reference region with low expected tau pathology (e.g., cerebellar gray matter).[7]
5. Longitudinal Follow-up:
-
Repeat PET imaging and neuropsychological assessments at predefined intervals (e.g., annually) to track changes over time.
-
Analyze the longitudinal changes in SUVR and their correlation with changes in cognitive scores.
Visualizations
Caption: Experimental workflow for a longitudinal this compound PET study.
Caption: Binding targets of the [18F]this compound PET tracer.
References
- 1. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 18F-THK5351 PET Positivity and Longitudinal Changes in Cognitive Function in β-Amyloid-Negative Amnestic Mild Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-THK5351 PET Positivity and Longitudinal Changes in Cognitive Function in β-Amyloid-Negative Amnestic Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
Troubleshooting & Optimization
High nonspecific binding of THK5351 in white matter
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer THK5351, specifically addressing the issue of high nonspecific binding in white matter.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during experiments with this compound.
Q1: We are observing high signal intensity in the white matter and basal ganglia in our [¹⁸F]this compound PET scans, even in control subjects. Is this expected, and what is the cause?
A1: Yes, this is a known characteristic of this compound. The high signal in these regions is largely due to off-target binding, primarily to Monoamine Oxidase B (MAO-B), which is highly expressed in astrocytes in these areas.[1][2][3] This nonspecific binding can confound the interpretation of tau pathology.[4][5] Studies have shown that administration of an MAO-B inhibitor, such as selegiline, can significantly reduce [¹⁸F]this compound uptake in the brain, confirming the role of MAO-B in this phenomenon.[5][6][7]
Q2: How can we differentiate the specific tau signal from the nonspecific binding in our PET data?
A2: Differentiating the specific signal can be challenging. Here are a few strategies:
-
Pharmacological blocking study: Pre-treatment with an MAO-B inhibitor can help to block the nonspecific signal, thereby isolating the tau-specific binding. This is a robust method to confirm the contribution of MAO-B to the observed signal.[5][7]
-
Regional analysis: Compare uptake in regions with expected high tau pathology (e.g., temporal lobe in Alzheimer's disease) to regions with high MAO-B expression but low expected tau (e.g., basal ganglia).[1]
-
Partial Volume Correction (PVC): Applying PVC methods can help to reduce the spill-over effect from white matter into adjacent gray matter regions, potentially improving the accuracy of quantification in cortical areas.[8][9][10]
-
Use of alternative tracers: Consider using second-generation tau PET tracers that have been developed with lower off-target binding profiles.
Q3: What are the best practices for selecting a reference region for SUVR analysis with [¹⁸F]this compound?
A3: The choice of a reference region is critical for accurate quantification. The cerebellar cortex is commonly used as a reference region.[11] However, it's important to be aware that MAO-B inhibition has been shown to reduce [¹⁸F]this compound uptake in the cerebellar cortex as well.[5] This can potentially mask reductions in standardized uptake value ratios (SUVR) in other brain regions.[5] Therefore, careful consideration and validation of the reference region are necessary for your specific study design.
Q4: We are conducting in vitro autoradiography with [³H]this compound on postmortem brain tissue and see high binding in white matter tracts. How can we reduce this?
A4: High white matter binding in autoradiography is a known issue. While this compound was developed to have lower white matter binding compared to its predecessor, THK5117, some nonspecific binding remains.[12][13][14][15] To minimize this:
-
Washing Steps: Ensure rigorous washing procedures are in place to remove unbound tracer. A common protocol involves sequential washes with phosphate-buffered saline (PBS) and PBS containing a low concentration of bovine serum albumin (BSA).[12]
-
Blocking Agents: Include a blocking agent for MAO-B, such as deprenyl, in a competition binding assay to confirm the extent of off-target binding.[16][17] This can help to delineate the tau-specific signal.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound binding properties.
Table 1: In Vitro Binding Affinities of this compound
| Ligand | Target | Tissue/System | Kd (nM) | Bmax (pmol/g) | Reference |
| [¹⁸F]this compound | Tau | AD Hippocampal Homogenates | 2.9 | 368.3 | [12] |
| [³H]this compound | Site 1 | AD Brain Homogenates | 5.6 | 76 | [16][17] |
| [³H]this compound | Site 2 | AD Brain Homogenates | 1 | 40 | [16][17] |
| [¹⁸F]this compound | MAO-B | Recombinant MAO-B Microsomes | 37 ± 1.8 | 49 ± 6.3 | [4] |
Table 2: In Vitro Competition Binding Affinities (Ki) of this compound and Related Compounds
| Radioligand | Competitor | Tissue | Ki (nM) | Reference |
| [³H]this compound | This compound | Hippocampus | 0.0001 (super-high affinity) | [16][17] |
| [³H]this compound | This compound | Hippocampus | 16 (high affinity) | [16][17] |
| [³H]this compound | THK5117 | Hippocampus | 0.0003 (super-high affinity) | [16][17] |
| [³H]this compound | THK5117 | Hippocampus | 20 (high affinity) | [16][17] |
| [³H]this compound | T807 | Hippocampus | 0.0002 (super-high affinity) | [16][17] |
| [³H]this compound | T807 | Hippocampus | 78 (high affinity) | [16][17] |
| [³H]-L-deprenyl | THK5117 | Hippocampus | 286 | [16][17] |
| [³H]-L-deprenyl | T807 | Hippocampus | 227 | [16][17] |
| [³H]-L-deprenyl | THK5117 | Putamen | 148 | [16][17] |
| [³H]-L-deprenyl | T807 | Putamen | 135 | [16][17] |
Table 3: Reduction in [¹⁸F]this compound Uptake (SUV) After Selegiline (MAO-B Inhibitor) Administration
| Brain Region | Average Reduction (%) | Reference |
| Basal Ganglia | 51.4 | [5] |
| Thalamus | 51.8 | [5] |
| Cerebellar Cortex | 41.6 | [5] |
| Other Regions | 36.7 - 51.8 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guide.
In Vitro Autoradiography with [³H]this compound
Objective: To visualize the binding of [³H]this compound on postmortem brain sections.
Materials:
-
[³H]this compound
-
Postmortem human brain sections (unfixed, frozen)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Imaging plate
-
Phosphor imager
Procedure:
-
Thaw frozen brain sections to room temperature.
-
Incubate the sections with 3 nmol/L [³H]this compound in PBS at room temperature for 30 minutes.[12]
-
Wash the sections sequentially with PBS containing 1% BSA for 5 minutes, followed by two 5-minute washes with PBS alone.[12]
-
Dry the sections thoroughly.
-
Expose the dried sections to an imaging plate for 3 days.[12]
-
Scan the imaging plate using a phosphor imager to visualize the tracer binding.
In Vitro Binding Assays
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to its targets.
Materials:
-
[¹⁸F]this compound or [³H]this compound
-
Human brain tissue homogenates (e.g., from hippocampus of AD patients)
-
Unlabeled this compound (for determining nonspecific binding)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Prepare a series of dilutions of the radiolabeled this compound.
-
In a set of tubes, add a fixed amount of brain homogenate and increasing concentrations of the radiolabeled tracer.
-
In a parallel set of tubes, add the same components plus a high concentration of unlabeled this compound to determine nonspecific binding.
-
Incubate the tubes at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.[17]
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound tracer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate specific binding by subtracting the nonspecific binding from the total binding at each concentration.
-
Analyze the specific binding data using Scatchard analysis or nonlinear regression to determine the Kd and Bmax values.[12]
Visualizations
The following diagrams illustrate key concepts related to this compound binding and experimental workflows.
Caption: Binding pathways of the this compound PET tracer in the brain.
Caption: Experimental workflows for this compound studies.
References
- 1. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Uptake of 18 F-THK5351 in Isocitrate Dehydrogenase-Wildtype Glioblastoma But Not in Meningioma [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]this compound and [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct [18F]this compound binding patterns in primary progressive aphasia variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Interpreting THK5351 PET images with high basal ganglia signal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of THK5351 Positron Emission Tomography (PET) images, with a specific focus on addressing the common finding of high signal intensity in the basal ganglia.
Troubleshooting Guide: High Basal Ganglia Signal
This guide addresses the specific issue of elevated this compound signal in the basal ganglia, a frequent observation that can complicate image interpretation.
Question: We observe a high signal in the basal ganglia of our this compound PET scans. Does this exclusively represent tau pathology?
Answer: No, a high signal in the basal ganglia with this compound is not exclusively indicative of tau pathology. This compound is a first-generation tau PET tracer that exhibits significant off-target binding to monoamine oxidase B (MAO-B). The basal ganglia have a high density of MAO-B, which is a primary contributor to the elevated signal in this region, even in healthy individuals.[1][2][3][4][5]
Question: How can we differentiate between the signal from tau and the off-target binding to MAO-B in the basal ganglia?
Answer: Differentiating the tau-specific signal from the MAO-B signal in the basal ganglia with this compound alone is challenging. However, several approaches can be employed:
-
Pharmacological Challenge Studies: Administration of a selective MAO-B inhibitor, such as selegiline or lazabemide, prior to the this compound PET scan can significantly reduce or block the MAO-B-related signal.[2][3][5] A persistent signal after MAO-B inhibition is more likely to be associated with tau pathology.
-
Comparison with Second-Generation Tracers: Utilizing newer, more selective tau PET tracers with lower or no affinity for MAO-B in parallel or subsequent studies can help clarify the extent of tau deposition.
-
Regional Distribution Analysis: While the basal ganglia signal is often high due to MAO-B, the spatial distribution of the signal in other cortical regions can be more indicative of specific tauopathies.[6] For instance, in Alzheimer's disease, characteristic patterns of cortical tau accumulation are expected, whereas in Progressive Supranuclear Palsy (PSP), elevated signal in the midbrain and globus pallidus may be more prominent.[7][8]
-
Quantitative Analysis: Comparing the standardized uptake value ratios (SUVRs) in the basal ganglia to other cortical regions and to data from healthy control populations can provide context for the observed signal.
Question: What are some common technical or experimental factors that could lead to artifactually high signals in the basal ganglia?
Answer: Beyond the known off-target binding, several technical factors can contribute to artificially high signals in PET imaging:
-
Patient Motion: Movement during the scan can lead to blurring and misregistration of the PET data with the anatomical images (CT or MRI), potentially causing spillover of signal from adjacent high-uptake areas.
-
Attenuation Correction Errors: Incorrect attenuation correction, which can be caused by metallic implants or patient motion, can lead to artificially high uptake values.
-
Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters can influence the final image quantification. Consistency in these parameters across a study is crucial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a first-generation PET radiotracer developed for the in vivo imaging of tau protein aggregates, which are a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[9]
Q2: Why is there consistently high this compound signal in the basal ganglia?
A2: The high signal is primarily due to off-target binding of this compound to monoamine oxidase B (MAO-B), an enzyme that is highly expressed in the basal ganglia.[1][2][3][4][5] This binding is not related to tau pathology.
Q3: Does the high basal ganglia signal in healthy controls have any significance?
A3: In healthy individuals, the high basal ganglia signal is considered a physiological finding reflecting the high density of MAO-B in this region.[1] The intensity of this signal can increase with age.[10]
Q4: Can this compound still be useful for imaging tau pathology despite the MAO-B binding?
A4: Yes, while the off-target binding in the basal ganglia is a limitation, this compound can still provide valuable information about tau deposition in cortical regions where MAO-B density is lower. The interpretation of cortical signal patterns remains a key aspect of its use.[6][11] Furthermore, the tracer's affinity for MAO-B has opened up its use as a marker for astrogliosis, a component of neuroinflammation.[4][12][13]
Q5: Are there alternative PET tracers with less off-target binding?
A5: Yes, second-generation tau PET tracers have been developed with improved selectivity for tau and significantly reduced off-target binding to MAO-B. These newer tracers are generally preferred for specifically quantifying tau pathology.
Data Presentation
Table 1: Binding Affinities (Ki/Kd) of this compound for Tau and MAO-B
| Target | Ligand | Binding Affinity (nM) | Brain Region | Reference |
| Tau Aggregates | [3H]THK-5351 | Kd1 = 5.6, Kd2 = 1 | Hippocampus (AD) | [14] |
| MAO-B | [18F]this compound | - | Basal Ganglia, Thalamus | [2][3] |
Note: Specific Ki or Kd values for this compound binding to MAO-B are not consistently reported in the literature, but studies consistently demonstrate high-affinity binding that is blockable by MAO-B inhibitors.
Table 2: Typical this compound Standardized Uptake Value Ratios (SUVR) in the Basal Ganglia
| Population | Basal Ganglia Region | Mean SUVR (± SD) | Reference |
| Healthy Controls | Basal Ganglia | 0.64 (± 0.11) | [2][3] |
| Alzheimer's Disease | Basal Ganglia | - | - |
| Progressive Supranuclear Palsy | Globus Pallidus | Significantly higher than controls | [8] |
| Corticobasal Syndrome | Basal Ganglia | Higher than controls | [15] |
SUVR values are typically calculated using the cerebellar cortex as the reference region. Values can vary depending on the specific study population, imaging protocol, and analysis methods.
Experimental Protocols
Representative this compound PET Imaging Protocol (Human Studies)
-
Radiotracer Administration: An intravenous bolus injection of approximately 185 MBq (5 mCi) of [18F]this compound is administered.
-
Uptake Period: A dynamic or static PET scan is acquired following the injection. For static imaging, a typical uptake period is 40-60 minutes post-injection.
-
Image Acquisition: A PET/CT or PET/MR scanner is used to acquire the emission data. A low-dose CT or an MRI scan is performed for attenuation correction and anatomical co-registration.
-
Image Reconstruction: PET data are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis: The reconstructed PET images are co-registered to the individual's MRI. Regions of interest (ROIs) are defined on the anatomical images to extract quantitative data, such as SUVRs, typically using the cerebellar cortex as a reference region.
Mandatory Visualizations
References
- 1. Frontiers | [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy [frontiersin.org]
- 2. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Clinical application of MAO‐B PET using 18F‐this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tau imaging with [18 F]THK-5351 in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. <Editors’ Choice> : Pattern of THK 5351 retention in normal aging involves core regions of resting state networks associated with higher cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-Head Comparison of the Two MAO-B Radioligands, 18F-THK5351 and 11C-L-Deprenyl, to Visualize Astrogliosis in Patients With Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detailed Assessment of 18F-THK5351 Distribution Pattern in the Midbrain: Comparison With Progressive Supranuclear Palsy and Corticobasal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. In vivo visualization of tau deposits in corticobasal syndrome by 18F-THK5351 PET - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection dose and scan time for 18F-THK5351
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection dose and scan time for 18F-THK5351 positron emission tomography (PET) imaging. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection dose for 18F-THK5351 in human studies?
An injection dose of approximately 185 MBq (5 mCi) is commonly used for 18F-THK5351 PET imaging in human subjects.[1][2][3] However, doses have ranged from 180 MBq to 377.8 MBq in various studies. The optimal dose should be determined based on the specific imaging protocol, scanner sensitivity, and institutional review board (IRB) guidelines. A dosimetry study has shown that a routine injection of 370 MBq of 18F-THK5351 results in an estimated effective dose of 8.4 mSv, which is comparable to other clinical PET tracers.
Q2: What is the optimal scan time for 18F-THK5351 PET imaging?
For static imaging, the recommended acquisition window is typically 40 to 60 minutes or 50 to 70 minutes post-injection .[1][4] This time frame has been shown to provide stable and reliable quantification of tracer uptake with a good signal-to-noise ratio.[2][5][6] Dynamic imaging is often performed for 60 to 90 minutes to assess the kinetic profile of the tracer.[3][5] Some studies have also explored an early "perfusion-phase" imaging window of 0-2 minutes post-injection, which may provide information on neurodegeneration.[7]
Q3: What is the appropriate reference region for quantitative analysis of 18F-THK5351 PET data?
The cerebellar cortex is the most commonly used reference region for the quantitative analysis of 18F-THK5351 PET data.[2][5][6] This region is generally considered to have minimal specific binding of the tracer, allowing for the calculation of standardized uptake value ratios (SUVRs) that reflect the specific binding in target regions.
Q4: What are the key considerations for patient preparation before an 18F-THK5351 PET scan?
While specific guidelines for 18F-THK5351 are not as extensively documented as for 18F-FDG, general PET imaging patient preparation protocols should be followed. This typically includes:
-
Fasting: Patients are often required to fast for 4-6 hours prior to the scan to ensure stable metabolic conditions.
-
Hydration: Adequate hydration is encouraged to facilitate the clearance of the tracer.
-
Resting Period: A quiet resting period of about 15-30 minutes in a dimly lit room is recommended after tracer injection and before the scan to minimize non-specific uptake in the brain due to sensory stimulation.
-
Medication Review: A thorough review of the patient's current medications is crucial to identify any drugs that might interfere with tracer binding, such as MAO-B inhibitors.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Signal / Poor Image Contrast | 1. Suboptimal scan timing. 2. Patient movement during the scan. 3. Off-target binding of the tracer. | 1. Ensure image acquisition is performed within the optimal window (40-70 minutes post-injection). 2. Use head restraints and monitor the patient for movement. Motion correction software can be applied during image reconstruction. 3. Consider the potential for off-target binding, particularly to MAO-B. If suspected, pretreatment with an MAO-B inhibitor may be considered in research settings, with appropriate ethical approval. |
| High Uptake in White Matter | 1. Non-specific binding of the tracer. 2. Partial volume effects from adjacent gray matter. | 1. 18F-THK5351 was developed to have lower white matter retention than its predecessor, 18F-THK5117.[3] However, some non-specific binding can still occur. 2. Apply partial volume correction (PVC) during data analysis to obtain more accurate quantification of gray matter uptake.[9] |
| Unexpected Tracer Uptake in Non-Tau-Related Regions (e.g., Basal Ganglia) | 1. Off-target binding to monoamine oxidase B (MAO-B). 2. Other underlying pathologies. | 1. 18F-THK5351 is known to bind to MAO-B, which is present in high concentrations in the basal ganglia.[8] This off-target binding can be a confounding factor. 2. Correlate PET findings with clinical information and other imaging modalities (e.g., MRI) to rule out other pathologies. In research settings, pre-treatment with an MAO-B inhibitor can help to confirm if the uptake is due to off-target binding. |
| Image Artifacts | 1. Patient movement. 2. Metal implants. 3. Incorrect attenuation correction. | 1. Implement motion correction protocols. 2. Note the location of any metal implants and use appropriate artifact reduction algorithms during image reconstruction. 3. Ensure accurate co-registration of the PET and CT/MR images for attenuation correction. |
| Variability in Quantitative Results | 1. Inconsistent patient preparation. 2. Differences in image reconstruction and analysis parameters. 3. Biological variability. | 1. Standardize patient preparation protocols across all subjects. 2. Use a consistent and validated image reconstruction and analysis pipeline for all scans. 3. Acknowledge and account for biological variability in the study design and statistical analysis. |
Experimental Protocols
18F-THK5351 PET Imaging Protocol
-
Patient Preparation:
-
Fast for 4-6 hours prior to tracer injection.
-
Ensure adequate hydration.
-
Obtain informed consent.
-
Position the patient comfortably on the scanner bed.
-
-
Tracer Injection:
-
Uptake Period:
-
Image Acquisition:
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and random coincidences.
-
If necessary, apply motion correction and partial volume correction.[9]
-
Quantitative Data Analysis Protocol
-
Image Co-registration:
-
Co-register the PET images to the subject's anatomical MRI scan.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI for target regions (e.g., temporal lobe, hippocampus) and the reference region (cerebellar cortex).
-
-
Standardized Uptake Value Ratio (SUVR) Calculation:
-
Calculate the mean standardized uptake value (SUV) for each ROI.
-
Calculate the SUVR for each target ROI by dividing its mean SUV by the mean SUV of the cerebellar cortex.
-
Visualizations
Caption: A flowchart illustrating the key steps in an 18F-THK5351 PET experiment.
Caption: A decision tree for troubleshooting high background signal in 18F-THK5351 PET images.
References
- 1. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 6. [18F]-THK5351 PET Correlates with Topology and Symptom Severity in Progressive Supranuclear Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfusion-Phase [18F]THK5351 Tau-PET Imaging as a Surrogate Marker for Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]this compound and [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in THK5351 image interpretation and quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tau PET tracer THK5351.
Troubleshooting Guide
This guide addresses specific issues that may arise during the interpretation and quantification of this compound imaging data.
Question: High tracer uptake is observed in basal ganglia and thalamus in a subject expected to have low tau pathology. How should this be interpreted?
Answer: This is a known and significant challenge with this compound due to its off-target binding to monoamine oxidase B (MAO-B), which is highly expressed in these regions. This off-target binding can mask or mimic the signal from tau pathology, leading to potential misinterpretation.
-
Recommended Action:
-
Consider MAO-B Inhibitor Pre-treatment: Administration of an MAO-B inhibitor, such as selegiline or deprenyl, prior to this compound injection can block the off-target binding and improve the specificity of the signal for tau aggregates.
-
Kinetic Modeling: Employ two-tissue compartment modeling with arterial blood sampling to differentiate between specific tau binding and non-specific or off-target binding.
-
Comparative Analysis: Compare the uptake pattern with that of second-generation tau tracers (e.g., MK-6240, RO-948) if available, as they exhibit significantly lower off-target binding to MAO-B.
-
Question: How can I differentiate between true tau signal and off-target binding in my this compound PET images?
Answer: Differentiating between on-target tau and off-target MAO-B binding is a primary challenge.
-
Workflow for Signal Differentiation:
Caption: Workflow for differentiating tau signal from off-target binding.
Question: My quantitative results show high variability between subjects. What are the potential sources of this variability?
Answer: High inter-subject variability can be attributed to several factors:
-
Age-Related MAO-B Expression: The expression of MAO-B increases with age, leading to higher off-target binding in older individuals, which can be a significant source of variability.
-
Underlying Pathology: The stage and density of tau pathology can vary greatly between individuals, even within the same disease cohort.
-
Pharmacological Interactions: Concurrent medications, particularly those that interact with MAO-B, can alter tracer binding.
-
Image Acquisition and Analysis: Inconsistencies in PET acquisition protocols, scanner calibration, and data analysis pipelines (e.g., region of interest definition) can introduce variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound for tau imaging?
A1: The primary limitation of this compound is its significant off-target binding to monoamine oxidase B (MAO-B). This leads to high tracer uptake in brain regions with low tau pathology but high MAO-B density, such as the basal ganglia, thalamus, and cerebellum, complicating the interpretation of images.
Q2: Are there alternative tau tracers with improved properties?
A2: Yes, second-generation tau PET tracers have been developed to overcome the limitations of first-generation tracers like this compound. These include flortaucipir (AV-1451), MK-6240, and RO-948, which exhibit higher specificity for tau aggregates and lower off-target binding to MAO-B.
Q3: What is the recommended reference region for SUVR quantification with this compound?
A3: The cerebellar grey matter is commonly used as a reference region for calculating the Standardized Uptake Value Ratio (SUVR). However, it's important to note that the cerebellum is not entirely devoid of MAO-B, which can influence the SUVR values.
Quantitative Data Summary
Table 1: Comparison of this compound Binding in Alzheimer's Disease (AD) and Control Subjects
| Brain Region | Typical this compound SUVR in AD | Typical this compound SUVR in Controls | Primary Binding Target in Region |
| Inferior Temporal | High | Low | Tau Aggregates |
| Hippocampus | Moderate to High | Low | Tau Aggregates |
| Basal Ganglia | High | High | MAO-B |
| Thalamus | High | High | MAO-B |
| Cerebellar Grey | Low | Low | Reference Region (some MAO-B) |
Table 2: Impact of MAO-B Inhibition on this compound Uptake
| Brain Region | This compound Uptake (Baseline) | This compound Uptake (Post-MAO-B Inhibitor) | Percentage Reduction |
| Caudate | High | Significantly Reduced | ~50-70% |
| Putamen | High | Significantly Reduced | ~50-70% |
| Thalamus | High | Significantly Reduced | ~40-60% |
| Temporal Lobe | Moderate | Minimally Affected | <10% |
Experimental Protocols
Protocol 1: this compound PET Image Acquisition
-
Patient Preparation: Patients should fast for at least 4 hours prior to tracer injection.
-
Tracer Injection: Administer a bolus injection of approximately 185 MBq (5 mCi) of this compound intravenously.
-
Uptake Period: A 40-60 minute uptake period is typically allowed.
-
Image Acquisition: Acquire dynamic or static PET images. For static imaging, a 20-minute acquisition starting 40 minutes post-injection is common. For dynamic imaging, a series of frames over 60-90 minutes is acquired.
-
Image Reconstruction: Reconstruct images using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and random coincidences.
Protocol 2: SUVR Calculation
-
Co-registration: Co-register the PET image to the subject's T1-weighted MRI.
-
Region of Interest (ROI) Definition: Define ROIs on the MRI for target regions (e.g., temporal lobe, hippocampus) and the reference region (cerebellar grey matter).
-
Tracer Uptake Measurement: Calculate the mean tracer uptake within each ROI on the PET image.
-
SUVR Calculation: Divide the mean uptake value of each target ROI by the mean uptake value of the cerebellar grey matter reference region.
Caption: Standardized Uptake Value Ratio (SUVR) calculation workflow.
Technical Support Center: THK5351 PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and pitfalls encountered during THK5351 PET imaging experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target binding issue with this compound?
A1: The most significant pitfall of this compound is its off-target binding to Monoamine Oxidase B (MAO-B).[1][2][3][4][5][6][7][8][9] This binding is not related to tau pathology and can lead to misinterpretation of the PET signal. MAO-B is an enzyme found on the outer mitochondrial membrane, particularly in astrocytes.[4][5] Elevated MAO-B density can be associated with astrogliosis, which is a reactive process of astrocytes in response to neuronal injury.[4]
Q2: In which brain regions is off-target MAO-B binding most prominent?
A2: High off-target binding of this compound to MAO-B is consistently observed in the basal ganglia and thalamus.[2][6][7] Studies have shown that a significant portion of the this compound signal in these regions, as well as in the cortex, can be attributed to MAO-B binding.[7][10]
Q3: How does MAO-B binding affect the interpretation of this compound PET scans in different diseases?
A3: The off-target binding to MAO-B complicates the interpretation of this compound PET scans across various neurodegenerative diseases and brain tumors.
-
Alzheimer's Disease (AD): While this compound was developed to image tau pathology, the signal is a composite of both tau and MAO-B binding.[6][8] This makes it challenging to solely quantify tau deposition.
-
Glioblastoma: this compound shows increased uptake in glioblastoma, which has been attributed to binding to MAO-B in the tumor and associated gliosis, rather than tau pathology.[1][3][5] This characteristic might be useful in differentiating glioblastoma from metastatic brain tumors, which do not show significant this compound accumulation.[3]
-
Progressive Supranuclear Palsy (PSP): In PSP, this compound binding has been shown to correlate with MAO-B levels and reactive astrocyte density, suggesting the signal is more indicative of astrogliosis than tau aggregates.[11]
-
Healthy Aging: Increased cortical excitability in healthy aging has been linked to higher this compound uptake in the brainstem, which is considered a proxy for both tau and neuroinflammation (MAO-B).[12]
Q4: Are there other less common artifacts to be aware of in this compound PET imaging?
A4: Besides the major issue of MAO-B binding, researchers should be aware of general PET imaging artifacts which can also affect this compound studies. These include:
-
Patient Motion: Can lead to misalignment between PET and CT/MRI data, causing errors in attenuation correction and inaccurate localization of the signal.[13][14]
-
Attenuation Correction Errors: Misalignment or truncation of the CT scan can lead to over or underestimation of tracer uptake.[15][16]
-
Reconstruction Artifacts: The choice of reconstruction algorithm and parameters can influence image quality and quantitative accuracy.[13]
-
White Matter Binding: Although this compound was developed to have lower white matter binding compared to its predecessor THK5117, some residual binding can still be observed.[2][17][18]
Troubleshooting Guides
Problem 1: High signal in the basal ganglia in a subject expected to have low tau pathology.
-
Probable Cause: This is likely due to the high off-target binding of this compound to MAO-B, which is abundant in the basal ganglia.[2][6]
-
Troubleshooting/Solution:
-
Pharmacological Blocking Study: Administer a selective MAO-B inhibitor, such as selegiline or lazabemide, prior to the this compound PET scan.[2][7][10][11] This will block the binding of this compound to MAO-B, allowing for a more specific assessment of the tau signal.
-
Data Analysis: When analyzing data without a blocking agent, be cautious in interpreting the signal from MAO-B rich regions. Consider using kinetic modeling approaches that can help differentiate specific from non-specific binding, although this can be complex.
-
Problem 2: Difficulty in differentiating true tau signal from astrogliosis.
-
Probable Cause: The this compound signal reflects both tau pathology and neuroinflammation (astrogliosis) due to its affinity for MAO-B.[6][8]
-
Troubleshooting/Solution:
-
Multi-tracer Studies: Combine this compound PET with a more specific tau tracer (if available) or with a tracer for another pathological marker (e.g., amyloid PET with PiB).[8][19]
-
Blocking Studies: As mentioned above, using an MAO-B inhibitor is the most direct way to dissect the contribution of MAO-B binding to the overall signal.[10]
-
Problem 3: Inconsistent quantitative results (e.g., SUVR values) across studies or subjects.
-
Probable Cause: Variability in acquisition and processing protocols can significantly impact quantitative results.
-
Troubleshooting/Solution:
-
Standardize Acquisition Time: For Standardized Uptake Value Ratio (SUVR) analysis, a time window of 40-60 minutes post-injection has been found to be optimal and stable.[20][21]
-
Consistent Reference Region: The cerebellar cortex is commonly used as a reference region for SUVR calculations.[20][22] However, be aware that MAO-B inhibition can also reduce this compound uptake in the cerebellum, which could affect SUVR values.[7]
-
Harmonize Processing Pipelines: Ensure that the same software and processing steps (e.g., co-registration, region of interest definition) are used for all subjects and studies to minimize variability.
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of THK compounds and T807 for MAO-B
| Compound | Brain Region | Ki (nM) |
| THK5117 | Hippocampus | 286 |
| Putamen | 148 | |
| T807 | Hippocampus | 227 |
| Putamen | 135 |
Data from competition assays with the MAO-B inhibitor ³H-L-deprenyl.[23]
Table 2: Effect of MAO-B Inhibition on this compound Uptake (SUVR)
| Brain Region | Average SUVR Reduction (%) |
| Thalamus | 51.8 |
| Basal Ganglia | 51.4 |
| Cerebellar Cortex | 41.6 |
| Cortical Regions (average) | 36.7 |
Results from a study using a single 10mg oral dose of selegiline.[7] A separate study with a 5-day regimen of selegiline showed reductions of ~85% in the basal ganglia and 60-75% in cortical regions.[10]
Experimental Protocols
Protocol 1: MAO-B Blocking Experiment
-
Subject Preparation: Subjects should be screened for any contraindications to the MAO-B inhibitor being used.
-
Baseline Scan: Perform a baseline this compound PET scan according to standard procedures.
-
MAO-B Inhibitor Administration: Administer a selective MAO-B inhibitor. For example, a single 10mg oral dose of selegiline.[7] Alternatively, a 5-day regimen of twice-daily 5mg oral selegiline has been used for more complete blocking.[10]
-
Post-blocking Scan: Perform a second this compound PET scan after the administration of the MAO-B inhibitor. The timing of the second scan will depend on the pharmacokinetics of the inhibitor. For a single dose of selegiline, the post-treatment scan can be performed approximately 1 hour after administration.[10]
-
Data Analysis: Compare the regional this compound uptake (e.g., SUVR) between the baseline and post-blocking scans to determine the extent of MAO-B binding.
Protocol 2: Standard this compound PET Image Acquisition and Analysis
-
Radiotracer Injection: Administer an intravenous injection of 185 MBq of [¹⁸F]this compound.[9][24]
-
Uptake Period: Allow for a 50-minute uptake period.[9]
-
PET Scan: Acquire a 20-minute emission scan from 50 to 70 minutes post-injection.[24] Some protocols may use a 40-60 minute window.[20]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D-DRAMA).[25]
-
Image Co-registration: Co-register the PET images to a corresponding structural MRI (e.g., T1-weighted) for anatomical localization.
-
Quantitative Analysis:
-
Define regions of interest (ROIs) on the co-registered MRI.
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
Normalize the SUV of each ROI to the SUV of a reference region (typically the cerebellar cortex) to obtain the SUVR.
-
Visualizations
Caption: Binding pathways of the this compound PET tracer.
Caption: Troubleshooting high this compound signal.
References
- 1. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers and Target-Specific Small-Molecule Drugs in Alzheimer’s Diagnostic and Therapeutic Research: From Amyloidosis to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased Uptake of 18 F-THK5351 in Isocitrate Dehydrogenase-Wildtype Glioblastoma But Not in Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [18F]this compound PET Imaging in Patients with Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Early brainstem [18F]this compound uptake is linked to cortical hyperexcitability in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 14. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 15. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cme.lww.com [cme.lww.com]
- 17. mdpi.com [mdpi.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. 18F-THK 5351 and 11C-PiB PET of the Thai normal brain template - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in THK5351 scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of their THK5351 scans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a second-generation PET (Positron Emission Tomography) radiotracer used for in-vivo imaging of tau pathology, which is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. It is a derivative of the arylquinoline class of compounds. Compared to its predecessor, THK5117, 18F-THK5351 demonstrates a higher signal-to-background ratio.[1]
Q2: What is the primary source of noise or artifact in this compound PET scans?
A2: The most significant source of noise and a major challenge in interpreting this compound PET scans is its off-target binding to monoamine oxidase B (MAO-B).[2][3][4][5] MAO-B is an enzyme found in high concentrations in various brain regions, including the basal ganglia, which can lead to a strong signal in areas with little to no tau pathology, thereby complicating the specific detection of tau deposits.[2][6]
Q3: How does off-target binding to MAO-B affect the signal-to-noise ratio?
A3: Off-target binding to MAO-B creates a high background signal that is not related to the target of interest (tau pathology). This elevated background reduces the contrast between the specific signal from tau deposits and the non-specific signal, thus lowering the overall signal-to-noise ratio and potentially leading to misinterpretation of the scan results.
Q4: Are there other general sources of noise in PET imaging that can affect this compound scans?
A4: Yes, like all PET imaging, this compound scans are susceptible to noise from various sources, including:
-
Patient motion: Movement during the scan can cause blurring and artifacts, reducing image quality and quantitative accuracy.[1][4]
-
Scattered and random events: These are physical phenomena inherent to PET imaging that can lead to misplacement of counts and the introduction of false counts, respectively, contributing to image noise.[7]
-
Improper image reconstruction and corrections: Suboptimal reconstruction algorithms or inadequate correction for factors like attenuation and scatter can introduce noise and artifacts into the final image.[8]
Troubleshooting Guide
This guide provides solutions to common issues encountered during this compound PET imaging experiments, with a focus on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High signal in basal ganglia inconsistent with expected tau pathology. | Off-target binding of this compound to Monoamine Oxidase B (MAO-B). | Administer an MAO-B inhibitor prior to the scan. A study has shown that a 10-mg oral dose of selegiline administered one hour before the 18F-THK5351 injection can significantly reduce tracer uptake in MAO-B rich regions like the basal ganglia and thalamus.[9][10] This pre-treatment can help to isolate the signal from tau pathology. |
| Blurry images and motion artifacts. | Patient movement during the long scan duration. | Optimize patient comfort and immobilization. Use head holders and explain the importance of remaining still to the patient. For preclinical imaging, ensure the animal is properly anesthetized and secured. Employ motion correction techniques. If available, use motion tracking systems and corresponding correction algorithms during image reconstruction.[11] Respiratory and cardiac gating can also be beneficial for thoracic and cardiac imaging, respectively.[2] |
| Generally noisy or grainy images. | Suboptimal PET acquisition parameters. | Optimize injected dose and scan duration. While a higher dose and longer scan time generally improve image statistics and reduce noise, this must be balanced with patient radiation exposure and comfort. Scaling the injected activity and acquisition time based on patient body size can help achieve more consistent image quality.[12] |
| Inaccurate quantification of tracer uptake. | Inconsistent or inaccurate definition of Regions of Interest (ROIs). | Standardize ROI definition. Use a consistent, validated protocol for defining ROIs. Co-registering PET images with anatomical MRI scans allows for more accurate anatomical delineation of ROIs.[13][14][15] Automated template-based methods can also improve consistency.[13] |
| Low contrast between different brain regions. | Inadequate post-processing of the image data. | Utilize advanced image reconstruction and filtering techniques. Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), can improve image quality over simpler methods.[16] Post-reconstruction filtering (e.g., Gaussian filtering) can reduce noise, but care must be taken to avoid excessive blurring and loss of resolution.[17][18][19] |
Quantitative Data Summary
The following table summarizes the effect of pre-treatment with the MAO-B inhibitor, selegiline, on the standardized uptake value (SUV) of 18F-THK5351 in various brain regions.
| Brain Region | Mean SUV at Baseline | Mean SUV after Selegiline | Percentage Reduction |
| Basal Ganglia | 0.64 ± 0.11 | Not explicitly stated, but greatest reduction observed here | 51.4% |
| Thalamus | 0.62 ± 0.14 | Not explicitly stated, but greatest reduction observed here | 51.8% |
| Cerebellar Cortex | Not explicitly stated | Not explicitly stated | 41.6% |
| Average across all regions | Not explicitly stated | Not explicitly stated | 36.7% to 51.8% |
Data adapted from a study by Ng et al. (2017), where a 10-mg oral dose of selegiline was administered one hour prior to the 18F-THK5351 scan.[9]
Experimental Protocols
Protocol for this compound PET Scan with MAO-B Inhibition
This protocol outlines the key steps for performing a this compound PET scan with the inclusion of an MAO-B inhibitor to reduce off-target binding.
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
Ensure the patient is well-hydrated.
-
Obtain informed consent, explaining the procedure, including the administration of the MAO-B inhibitor.
-
-
MAO-B Inhibitor Administration:
-
One hour prior to the injection of 18F-THK5351, administer a 10 mg oral dose of selegiline.[9]
-
Monitor the patient for any adverse reactions.
-
-
Radiotracer Injection:
-
PET Scan Acquisition:
-
Position the patient comfortably in the PET scanner to minimize motion. Use of a head holder is recommended.
-
Begin the PET scan 50-70 minutes after the injection of 18F-THK5351.[7]
-
Acquire data for a duration sufficient to obtain good image statistics. This can be optimized based on the scanner sensitivity and patient characteristics.
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative reconstruction algorithm such as OSEM.
-
Apply all necessary corrections, including attenuation, scatter, and randoms correction.
-
If motion occurred during the scan, apply motion correction algorithms if available.
-
-
Image Analysis:
-
Co-register the PET images with the patient's anatomical MRI for accurate anatomical localization.
-
Define Regions of Interest (ROIs) based on a standardized anatomical atlas.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI, typically using the cerebellar cortex as the reference region.
-
Visualizations
Caption: Experimental workflow for a this compound PET scan with MAO-B inhibition.
Caption: this compound binding pathways leading to the total PET signal.
Caption: Key strategies for improving the signal-to-noise ratio in this compound scans.
References
- 1. researchgate.net [researchgate.net]
- 2. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 5. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tau positron emission tomography imaging in tauopathies: The added hurdle of off-target binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diagnosticimaging.com [diagnosticimaging.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Automated Template-based PET Region of Interest Analyses in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inter-rater reliability of manual and automated region-of-interest delineation for PiB PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing acquisition times for total-body positron emission tomography/computed tomography with half-dose 18F-fluorodeoxyglucose in oncology patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Artificial Intelligence-based Image Enhancement in PET Imaging: Noise Reduction and Resolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. arxiv.org [arxiv.org]
Addressing motion correction in THK5351 PET studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing motion correction in THK5351 Positron Emission Tomography (PET) studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Troubleshooting Guides
Issue 1: Blurry PET Images and Artifacts in Reconstructed Data
-
Question: My reconstructed this compound PET images appear blurry, and there are noticeable artifacts, particularly at the edges of brain structures. What is the likely cause and how can I address this?
-
Answer: The most probable cause of blurry images and artifacts in PET data is patient head motion during the scan.[1][2][3] this compound PET scans for tau pathology often require long acquisition times, increasing the likelihood of involuntary head movement, especially in elderly subjects or those with cognitive impairment.[4] This motion leads to a smearing of the PET signal, reducing image quality and compromising the accuracy of quantitative analysis.
Troubleshooting Steps:
-
Visual Inspection of Dynamic Frames: Review the raw dynamic frames of the PET acquisition. If significant motion has occurred, you will observe misalignment between frames.
-
Implement Motion Correction Algorithms: Retrospective, data-driven motion correction techniques are often effective.[1][3][5] These methods typically involve:
-
Utilize External Tracking Systems (if available): Hardware-based motion tracking systems, such as optical tracking with markers, can provide highly accurate motion data that can be integrated into the reconstruction process.[6]
-
Issue 2: Inaccurate Quantification of this compound Uptake
-
Question: I am observing high variability in Standardized Uptake Value Ratios (SUVRs) in my longitudinal this compound PET studies. Could motion be a contributing factor?
-
Answer: Yes, patient motion is a significant source of variability in quantitative PET measurements.[4] Motion artifacts can lead to an underestimation of tracer uptake in high-binding regions and an overestimation in low-binding areas due to partial volume effects.[7][8] This can obscure true changes in tau pathology over time or in response to therapeutic interventions.
Troubleshooting Steps:
-
Apply Motion Correction Prior to Quantification: Ensure that motion correction has been applied to the PET data before calculating SUVRs or performing any kinetic modeling.
-
Quality Control of Motion Correction: Visually inspect the motion-corrected images to confirm a reduction in blurring and artifacts. Additionally, some motion correction software provides metrics of detected motion, which can be used to identify scans that were severely affected.
-
Assess Impact on Quantitative Data: Compare the SUVRs calculated from the uncorrected and motion-corrected data. A significant change in these values post-correction indicates that motion was a confounding factor. For example, a study on the tau tracer [18F]-MK6240 found that motion correction significantly reduced the standard deviation of the rate of tau accumulation in key brain regions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary types of motion that can affect this compound PET studies?
A1: The primary type of motion affecting brain PET studies is head motion. This can be categorized as:
-
Inter-frame motion: Movement that occurs between the acquisition of different dynamic frames.
-
Intra-frame motion: Movement that occurs within a single frame, which can be more challenging to correct.[2]
-
Slow drifts or sudden movements: Patients may exhibit gradual changes in head position or make abrupt movements during the scan.
Q2: What is data-driven motion correction and how does it work?
A2: Data-driven motion correction refers to techniques that use the PET data itself to estimate and correct for motion, without the need for external tracking devices.[1][2][3] A common approach involves:
-
List-mode data acquisition: The PET data is saved in a list-mode format, which records individual photon detection events with their precise timing and location.
-
Short frame reconstruction: The list-mode data is binned into a series of very short time frames.
-
Image registration: These short-frame images are then registered to a reference frame to calculate the 3D motion parameters (translation and rotation) for each time point.[5]
-
Motion-corrected reconstruction: The estimated motion parameters are incorporated into the final image reconstruction process to produce a single, motion-free image.[4]
Q3: Can I use an MRI-based approach for motion correction in my this compound PET study?
A3: Yes, if you are using a simultaneous PET/MR scanner, the MRI data can be used to track head motion. This information can then be used to correct the PET data. This approach can be very effective as MRI provides excellent anatomical detail for accurate image registration.
Q4: How can I minimize patient motion during the this compound PET scan?
A4: While motion correction techniques are powerful, minimizing motion during the acquisition is always preferable. Strategies include:
-
Patient comfort: Ensure the patient is in a comfortable and stable position. Use pillows and padding to support the head and neck.
-
Clear instructions: Explain the importance of remaining still to the patient before and during the scan.
-
Head restraints: Use of thermoplastic masks or other head-holding devices can help to reduce movement.
-
Shorter scan times: Where possible, optimizing the imaging protocol to reduce the overall scan duration can help, although this may not always be feasible for dynamic studies.
Quantitative Data Summary
The following table summarizes the potential impact of motion correction on quantitative measurements in tau PET imaging, based on a study using the [18F]-MK6240 tracer. While not specific to this compound, it provides a strong indication of the magnitude of improvement that can be expected.
| Brain Region | Reduction in Standard Deviation of Tau Accumulation Rate with Motion Correction |
| Entorhinal | -49% |
| Inferior Temporal | -24% |
| Precuneus | -18% |
| Amygdala | -16% |
| Data adapted from a study on [18F]-MK6240 tau PET imaging.[4] |
Experimental Protocols
Protocol 1: Data-Driven Motion Correction for this compound PET
This protocol outlines a typical data-driven, retrospective motion correction workflow.
1. Data Acquisition:
- Acquire PET data in list-mode format for the entire duration of the scan following this compound injection.
2. Image Reconstruction (Initial - for motion estimation):
- Bin the list-mode data into a series of ultra-short time frames (e.g., 1 second per frame).
- Reconstruct these frames using an algorithm such as Ordered Subsets Expectation Maximization (OSEM).
3. Motion Estimation:
- Select a reference frame (often one of the early frames).
- Perform a rigid image registration of each short frame to the reference frame. This will yield a set of transformation parameters (translations and rotations) for each time point.
4. Motion-Corrected Image Reconstruction (Final):
- Incorporate the estimated motion parameters into a motion-compensated reconstruction algorithm. This is often an event-based reconstruction where each detected event in the list-mode data is repositioned according to the motion parameters at its time of detection.
- Reconstruct the final, motion-corrected PET image.
5. Quality Control:
- Visually compare the uncorrected and motion-corrected images to confirm a reduction in blurring and artifacts.
- Analyze the motion parameters to quantify the extent of patient movement during the scan.
Visualizations
Caption: Workflow for data-driven motion correction in PET studies.
Caption: The impact of patient motion and corresponding solutions.
References
- 1. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 2. Data-Driven Motion Detection and Event-by-Event Correction for Brain PET: Comparison with Vicra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of motion correction on [<sup>18</sup>F]-MK6240 tau PET imaging [ouci.dntb.gov.ua]
- 5. Verification of the effect of data-driven brain motion correction on PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data-driven head motion correction for PET using time-of-flight and positron emission particle tracking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]this compound and [11C]PIB | Semantic Scholar [semanticscholar.org]
Low tracer uptake issues in THK5351 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer THK5351.
Troubleshooting Guide: Low Tracer Uptake
Unexpectedly low signal in this compound PET imaging can arise from various factors, ranging from experimental procedure deviations to inherent properties of the tracer itself. This guide provides a structured approach to identifying and resolving such issues.
Diagram: Troubleshooting Workflow for Low this compound Uptake
Caption: Troubleshooting workflow for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected this compound uptake in our region of interest (ROI). What are the potential causes?
A1: Low this compound uptake can be attributed to several factors:
-
Off-Target Binding: this compound is known to have significant off-target binding to monoamine oxidase B (MAO-B), an enzyme highly expressed in astrocytes.[1][2] This means a substantial portion of the PET signal may not be from tau pathology, potentially leading to a lower-than-expected signal from tau itself.[3][4]
-
Experimental Protocol Deviations: Inconsistencies in the experimental protocol can significantly impact tracer uptake. This includes variations in injection volume, timing of the scan post-injection, and image acquisition parameters.
-
Radiotracer Quality: Issues with the radiochemical purity, specific activity, or molar concentration of the injected this compound can lead to reduced signal.
-
Subject-Specific Factors: The physiological state of the subject, including age, genetics, and the presence of co-morbidities, can influence tracer distribution and uptake.[5] Different clinical syndromes of Alzheimer's disease have also been associated with varied regional binding patterns.[5]
-
Partial Volume Effects: In small regions of interest, the limited spatial resolution of PET scanners can lead to an underestimation of the true tracer concentration, an issue known as the partial volume effect.[5]
Q2: How does off-target binding of this compound to MAO-B affect our results?
A2: The off-target binding of this compound to MAO-B is a critical consideration in interpreting your data. MAO-B is widely distributed in the brain, with high concentrations in areas like the basal ganglia and thalamus.[5][6] This binding can confound the quantification of tau pathology, as the PET signal is a composite of binding to both tau and MAO-B.[3][5]
Studies have shown that administration of an MAO-B inhibitor, such as selegiline, can significantly reduce this compound uptake in the brain.[4][6] One study reported that a single 10-mg oral dose of selegiline reduced this compound binding by approximately 36% in the cortex and 50% in the basal ganglia.[4] A five-day regimen of selegiline resulted in an even greater reduction, with about 85% of the signal in the basal ganglia and 60-75% in cortical regions being blocked.[4] This indicates that a large proportion of the this compound signal may not be related to tau deposits.[4]
Diagram: this compound Binding Pathways
Caption: this compound binds to both tau and MAO-B.
Q3: What are the key parameters in a standard this compound PET imaging protocol?
A3: While specific protocols may vary between institutions, a general protocol for this compound PET imaging involves the following key steps:
-
Radiotracer Preparation: 18F-THK5351 is synthesized with high radiochemical purity (>95%).[7][8]
-
Subject Preparation: Subjects are typically fasted for a certain period before the scan.
-
Tracer Injection: A bolus injection of 18F-THK5351 is administered intravenously.[9] The injected dose is carefully measured.
-
Uptake Period: There is a specific waiting period between the injection and the start of the scan to allow for tracer distribution and binding.
-
Image Acquisition: PET images are acquired for a specified duration. For example, a 20-minute scan (4 scans × 300 s) from 40 to 60 minutes post-injection is a common protocol.[8] Dynamic imaging can also be performed to assess tracer kinetics.[9][10]
-
Image Analysis: The acquired PET data is reconstructed and analyzed. Standardized Uptake Value Ratios (SUVRs) are often calculated using a reference region, such as the cerebellar gray matter, to quantify tracer retention.[10][11]
Q4: Are there alternative tracers with less off-target binding to MAO-B?
A4: Yes, the field of tau PET imaging is continually evolving, and second-generation tracers with improved specificity and reduced off-target binding have been developed. While this compound is a first-generation tracer, newer agents have been designed to overcome its limitations. Researchers may consider evaluating these newer tracers if off-target binding is a significant concern for their experimental goals.
Q5: Can we block the MAO-B binding of this compound in our experiments?
A5: Yes, it is possible to block the MAO-B binding of this compound by pre-treating subjects with an MAO-B inhibitor like selegiline.[4][6] This approach can help to isolate the signal coming from tau pathology. However, this adds another layer of complexity to the experimental design and requires careful consideration of the dosage and timing of the inhibitor, as well as potential effects on the subjects.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Binding Affinity and Displacement of this compound
| Tracer/Compound | Binding Parameter | Value | Brain Region | Reference |
| 18F-THK5351 | Kd | 2.9 nmol/L | AD Hippocampal Homogenates | [7] |
| 3H-THK5351 | Kd1 | 5.6 nM | Alzheimer's Disease Tissue | [12] |
| Bmax1 | 76 pmol/g | [12] | ||
| Kd2 | 1 nM | [12] | ||
| Bmax2 | 40 pmol/g | [12] | ||
| Unlabeled Deprenyl | Displacement of 3H-THK5351 | 40% | Frontal Cortex | [12] |
| 50% | Basal Ganglia | [12] |
Table 2: Effect of MAO-B Inhibition on this compound Uptake
| Inhibitor | Dosing | Region | SUV Reduction | Reference |
| Selegiline | Single 10-mg oral dose | Cortex | ~36% | [4] |
| Basal Ganglia | ~50% | [4] | ||
| Selegiline | 5-day, twice-daily 5-mg oral regimen | Basal Ganglia | ~85% | [4] |
| Cortical Regions | 60-75% | [4] |
Experimental Protocols
In Vitro Autoradiography with 3H-THK5351
This protocol is adapted from published methods.[7][13]
-
Tissue Preparation: Postmortem human brain sections are used.
-
Incubation: Sections are incubated with 3 nmol/L 3H-THK5351 at room temperature for 30 minutes.
-
Washing:
-
Wash 1: Phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) for 5 minutes.
-
Wash 2 & 3: PBS for 5 minutes each.
-
-
Drying: The sections are dried.
-
Exposure: Dried sections are exposed to an imaging plate for 3 days.
-
Imaging: The imaging plate is read to visualize the tracer binding.
In Vivo Small Animal PET Imaging
This protocol is based on studies in mice.[9][13]
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Tracer Administration: Administer a bolus injection of 18F-THK5351 via the tail vein. A typical dose is around 150 µCi.[9]
-
Dynamic Imaging: Acquire dynamic PET data for a specified duration (e.g., 30 minutes).[9]
-
Static Imaging: Alternatively, acquire a static scan over a defined time window post-injection (e.g., 20 minutes).[9]
-
CT Scan: A CT scan can be performed for anatomical co-registration.
-
Data Analysis: Reconstruct the PET data and perform region-of-interest analysis to determine tracer uptake.
References
- 1. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Uptake of 18 F-THK5351 in Isocitrate Dehydrogenase-Wildtype Glioblastoma But Not in Meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 11. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: 18F-THK5351 Radiolabeling Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of 18F-THK5351. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Radiochemical Yield
Q: My radiochemical yield for 18F-THK5351 is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low radiochemical yield is a common issue in the synthesis of 18F-THK5351. Several factors can contribute to this problem, ranging from precursor concentration to reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Precursor Amount: The amount of the precursor, THK5352, directly influences the radiochemical yield. Studies have shown that yields are proportional to the precursor mass.[1][2] While some protocols have used up to 3.0 mg of precursor, reasonable yields can be achieved with as little as 0.1-0.5 mg.[1] If you are experiencing low yields, consider optimizing the amount of precursor used in your reaction.
-
Inefficient Fluorination Reaction: The nucleophilic substitution reaction is a critical step. Ensure that the reaction is carried out at the optimal temperature, typically 110°C, and for a sufficient duration, with reactions often complete within 7-10 minutes.[1][2][3] Inadequate drying of the [18F]fluoride-Kryptofix complex can also inhibit the reaction. Azeotropic distillation with acetonitrile is crucial for removing water.
-
Losses During Automated Synthesis: Automated synthesis systems can sometimes be a source of product loss. Common areas for loss include inefficient QMA elution and residual radioactivity during HPLC injection.[1] It is advisable to characterize the radioactivity losses at each step of your automated process to pinpoint the source of the low yield.
-
pH of the Reaction Mixture: The pH during the [18F]fluorination step is crucial. One study reported successful automated synthesis under pH-controlled conditions using potassium methanesulfonate (KOMs) at a pH of 7.8.[3][4]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low radiochemical yield of 18F-THK5351.
Issue 2: Poor Radiochemical Purity
Q: My final 18F-THK5351 product shows significant impurities on the analytical HPLC. How can I improve the radiochemical purity?
A: Achieving high radiochemical purity (>95%) is essential for in vivo applications. Impurities can arise from side reactions or incomplete separation during purification.
Potential Causes & Solutions:
-
Suboptimal HPLC Purification: The choice of HPLC column and mobile phase is critical for separating 18F-THK5351 from closely eluting impurities.[1] One study identified twelve potential chemical impurities.[1] Optimization of the acetonitrile concentration in the mobile phase can significantly improve separation.[1] For example, using 18% or 19% acetonitrile with a Luna C18 column resulted in a product with no observable UV impurities.[1]
-
Inefficient Solid-Phase Extraction (SPE): SPE is used for both pre-purification and final formulation. Incomplete trapping of the crude product or co-elution of impurities with the final product can reduce purity. Ensure proper conditioning and equilibration of the SPE cartridge. The volume and composition of the wash and elution solvents are also critical.[5]
-
Radiochemical Instability: Breakdown of 18F-THK5351 can occur, particularly at high activity concentrations (≥340 MBq/mL).[1] The composition of the vial head gas during formulation may also play a role in stability.[1]
Troubleshooting Workflow for Poor Purity:
Caption: Troubleshooting workflow for poor radiochemical purity of 18F-THK5351.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| Radiochemical Yield (Decay-Corrected) | ||
| Manual/Semiautomated Synthesis | 46% ± 13% | [1][6] |
| Automated Synthesis (ELIXYS) - 0.1 mg precursor | 23% | [1] |
| Automated Synthesis (ELIXYS) - 0.2 mg precursor | 48% | [1] |
| Automated Synthesis (ELIXYS) - 0.5 mg precursor | 55% | [1] |
| Automated Synthesis (pH controlled) | 31.9% ± 11.1% | [3][4] |
| Radiochemical Purity | >95% | [1][6][7] |
| Specific Activity | 254 ± 47 GBq/µmol | [1][6] |
Detailed Experimental Protocols
Radiosynthesis of 18F-THK5351
This protocol is a generalized summary based on published methods.[1][7] Individual laboratory settings and equipment may require optimization.
1. [18F]Fluoride Production and Trapping:
-
Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Trap the [18F]fluoride from the target water onto a QMA (quaternary methylammonium) cartridge.
2. Elution and Drying of [18F]Fluoride:
-
Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2. (K222) and potassium carbonate (K2CO3) in acetonitrile/water.
-
Perform azeotropic drying of the [18F]fluoride/K222/K2CO3 complex under a stream of inert gas (e.g., argon) with heating (e.g., 110°C). Add anhydrous acetonitrile and repeat the drying process to ensure the removal of water.
3. Nucleophilic Fluorination:
-
Dissolve the tosylate precursor, THK5352, in a suitable solvent (e.g., DMSO).
-
Add the precursor solution to the dried [18F]fluoride complex.
-
Heat the reaction mixture at 110°C for approximately 10 minutes to facilitate the nucleophilic substitution reaction.
4. Hydrolysis of the Protecting Group:
-
After the fluorination reaction, add an acidic solution (e.g., HCl) to the reaction mixture.
-
Heat the mixture to remove the protecting group from the intermediate product.
5. Neutralization and Pre-purification:
-
Neutralize the reaction mixture with a basic solution (e.g., NaOH).
-
Dilute the crude product with water and pass it through a solid-phase extraction cartridge (e.g., tC18 Sep-Pak) to trap the crude 18F-THK5351 and separate it from some of the reaction byproducts.
6. HPLC Purification:
-
Elute the crude product from the SPE cartridge and inject it onto a semi-preparative HPLC system.
-
A common column choice is a C18 reversed-phase column.
-
The mobile phase is typically a mixture of a buffer (e.g., sodium phosphate) and acetonitrile. The exact ratio should be optimized for the best separation of 18F-THK5351 from impurities.[1][7]
-
Collect the fraction corresponding to the 18F-THK5351 peak.
7. Formulation:
-
Trap the collected HPLC fraction on a second SPE cartridge (e.g., tC18).
-
Wash the cartridge with water to remove any residual HPLC solvents.
-
Elute the final 18F-THK5351 product with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline to obtain the final injectable product.
General Radiosynthesis Workflow:
Caption: General experimental workflow for the radiosynthesis of 18F-THK5351.
References
- 1. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full automatic synthesis of [18F]THK-5351 for tau protein PET imaging in Alzheimer’s disease patients: 1 year experience | CiNii Research [cir.nii.ac.jp]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Head-to-Head Comparison of First-Generation Tau PET Tracers: THK5351 vs. THK5117
For researchers and professionals in the fields of neuroscience and drug development, the accurate in vivo detection of tau pathology is crucial for diagnosing and monitoring neurodegenerative diseases, as well as for evaluating the efficacy of novel therapeutics. Among the first-generation radiotracers developed for this purpose, [18F]THK5351 and [18F]THK5117 have been extensively studied. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate imaging agent for preclinical and clinical research.
Executive Summary
Both this compound and THK5117 are effective in binding to tau aggregates in the brains of Alzheimer's disease (AD) patients. However, key differences in their pharmacokinetic profiles and off-target binding characteristics significantly impact their utility as imaging agents. [18F]this compound generally demonstrates more favorable properties, including higher binding affinity for tau, faster clearance from white matter, and a consequently better signal-to-background ratio in PET imaging. A critical consideration for both tracers is their off-target binding to monoamine oxidase B (MAO-B), which can complicate the interpretation of PET signals, particularly in regions with high MAO-B expression.
Performance Data at a Glance
| Property | This compound | THK5117 | Key Insights |
| Binding Affinity (Kd/Ki) | Kd = 2.9 nM for AD hippocampal homogenates[1][2]. Super-high affinity Ki = 0.1 pM and high-affinity Ki = 16 nM in competition studies[3]. | Ki = 10.5 nM for tau fibrils[4]. Super-high affinity Ki = 0.3 pM and high-affinity Ki = 20 nM in competition studies[3]. | This compound generally exhibits a higher binding affinity for tau aggregates. |
| Specificity for Tau vs. Aβ | Binding correlates with insoluble tau levels but not with insoluble amyloid-β[1]. | Demonstrates affinity for tau over Aβ[5]. | Both tracers show good selectivity for tau pathology over Aβ plaques. |
| Off-Target Binding | Significant binding to Monoamine Oxidase B (MAO-B)[6][7][8][9]. | Also binds to MAO-B, though some studies suggest a lower affinity compared to this compound's off-target binding[3][10][11][12]. | Off-target binding to MAO-B is a notable limitation for both, potentially confounding signal in MAO-B rich regions. |
| Pharmacokinetics | Faster clearance from the brain and white matter, leading to a higher signal-to-background ratio[1][5][13]. Lower lipophilicity (LogP = 1.5) contributes to reduced non-specific binding[5]. | Slower clearance from white matter, which can obscure signal from adjacent gray matter regions[1][5]. Higher lipophilicity (LogP = 2.3)[5]. | This compound's pharmacokinetic profile is superior for in vivo imaging, providing clearer images. |
| In Vivo Imaging Performance | Demonstrates higher contrast and lower retention in subcortical white matter in human PET studies[1][13]. | Shows high non-specific white matter binding, which can limit accurate quantification[5]. | Clinical and preclinical studies consistently show this compound provides better quality images for tau pathology. |
Experimental Methodologies
In Vitro Binding Assays
A common method to determine the binding affinity and specificity of these tracers involves using postmortem human brain tissue.
-
Tissue Preparation: Brain tissue from confirmed AD patients and healthy controls is homogenized.
-
Saturation Binding Assay: To determine the dissociation constant (Kd), brain homogenates are incubated with increasing concentrations of the radiolabeled tracer (e.g., [3H]this compound or [3H]THK5117). Non-specific binding is determined by adding a high concentration of the unlabeled compound.
-
Competition Binding Assay: To determine the inhibition constant (Ki), homogenates are incubated with a fixed concentration of the radiolabeled tracer and varying concentrations of the competing unlabeled compound (e.g., this compound, THK5117, or a known MAO-B inhibitor like deprenyl).
-
Data Analysis: The amount of bound radioactivity is measured, and data are analyzed using Scatchard plots for saturation assays and non-linear regression for competition assays to calculate Kd and Ki values, respectively.
Autoradiography
Autoradiography is employed to visualize the regional binding of the tracers in brain sections.
-
Section Preparation: Cryostat sections (typically 10-20 µm thick) of postmortem human brain tissue are prepared.
-
Incubation: The sections are incubated with a solution containing the radiolabeled tracer (e.g., [3H]this compound or [3H]THK5117). Adjacent sections can be used for immunohistochemical staining for tau (e.g., with AT8 antibody) and MAO-B to correlate binding patterns.
-
Washing and Drying: Sections are washed to remove unbound tracer and then dried.
-
Imaging: The dried sections are exposed to a phosphor imaging plate or film to detect the radioactive signal. The resulting images show the distribution and density of tracer binding.
In Vivo PET Imaging
Positron Emission Tomography (PET) allows for the non-invasive imaging of tau pathology in living subjects.
-
Radiotracer Administration: A bolus of the [18F]-labeled tracer (e.g., [18F]this compound or [18F]THK5117) is injected intravenously into the subject.
-
Dynamic PET Scan: A dynamic emission scan is typically acquired over 60-90 minutes.[5][14]
-
Image Reconstruction and Analysis: The PET data are reconstructed, and time-activity curves are generated for different brain regions.
-
Quantification: Tracer uptake is often quantified using the Standardized Uptake Value Ratio (SUVR), with the cerebellum commonly used as a reference region due to its typically low tau burden. Kinetic modeling, using methods like the simplified reference tissue model (SRTM) or Logan graphical analysis, can also be applied to estimate the distribution volume ratio (DVR), providing a more quantitative measure of specific binding.[5][15]
Visualizing Key Processes
Caption: A simplified workflow for a typical tau PET imaging study.
Caption: On-target and off-target binding of this compound and THK5117.
Conclusion
While both this compound and THK5117 have been instrumental in advancing the field of in vivo tau imaging, comparative data strongly suggest that This compound possesses a more advantageous profile for clinical and research applications. Its higher binding affinity for tau and, more importantly, its superior pharmacokinetics with faster white matter clearance, result in PET images with higher contrast and improved quantification accuracy.[1][5][13]
However, the significant off-target binding to MAO-B remains a critical limitation for both tracers. Researchers must exercise caution when interpreting PET signals in brain regions known to have high MAO-B expression, such as the basal ganglia and thalamus.[6] For future studies, the use of second-generation tau PET tracers, which have been developed with improved selectivity and reduced off-target binding, should be considered. Nevertheless, the pioneering work with this compound and THK5117 has laid an invaluable foundation for the non-invasive study of tau pathology in neurodegenerative diseases.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Uptake of 18 F-THK5351 in Glioblastoma But Not in Metastatic Brain Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (S)-[18F]THK5117 brain uptake is associated with Aβ plaques and MAO-B enzyme in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to THK5351 and Second-Generation Tau PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and quantification of tau pathology are critical for the diagnosis, monitoring of disease progression, and development of therapeutic interventions for Alzheimer's disease and other tauopathies. The evolution of Positron Emission Tomography (PET) tracers targeting tau aggregates has seen a progression from first-generation agents, like THK5351, to a new wave of second-generation tracers with improved pharmacological profiles. This guide provides an objective comparison of this compound with prominent second-generation tau PET tracers, supported by experimental data, to aid researchers in the selection of the most appropriate imaging agent for their specific research needs.
Introduction to Tau PET Tracers
The first generation of tau PET tracers, including [ 18F]this compound, represented a significant step forward in visualizing tau pathology in the living human brain. These tracers demonstrated the ability to bind to paired helical filaments (PHFs) of tau, offering valuable insights into the distribution and burden of neurofibrillary tangles (NFTs). However, a notable limitation of these early tracers is their off-target binding, particularly to monoamine oxidase B (MAO-B), which is abundant in the brain and can confound the interpretation of the PET signal.[1][2]
In response to this challenge, second-generation tau PET tracers were developed with a primary goal of reducing off-target binding and improving selectivity for tau aggregates. Key examples of these next-generation agents include [ 18F]MK-6240, [ 18F]RO-948, and [ 18F]PI-2620.[1] These tracers have been engineered to exhibit higher specificity for tau pathology, thereby providing a clearer and more accurate signal.[1]
Quantitative Comparison of Binding Characteristics
The following tables summarize the available quantitative data comparing the binding properties of this compound with second-generation tau PET tracers. A key differentiator is the binding affinity to MAO-B, a major source of off-target signal for first-generation tracers.
Table 1: In Silico and In Vitro Binding Affinity to Monoamine Oxidase B (MAO-B)
| Tracer | Generation | Method | Binding Affinity (Binding Free Energy, kcal/mol) | Inhibition Constant (Ki or IC50, nM) | Reference |
| [ 18F]this compound | First | In Silico | -21.49 | 99 | [3][4] |
| In Vitro | - | 5.2 | [4] | ||
| [ 18F]MK-6240 | Second | In Silico | -10.54 | Not Reported | [3] |
| In Vitro | - | >1000 | [1] | ||
| [ 18F]RO-948 | Second | In Silico | -18.73 | Not Reported | [3] |
| In Vitro | - | >1000 | [1] | ||
| [ 18F]PI-2620 | Second | In Silico | -13.23 | Not Reported | [3] |
| In Vitro | - | >1000 | [1] |
Note: In silico data provides an estimate of binding affinity based on computational modeling. In vitro data is derived from direct experimental measurements and is generally considered more definitive. A lower binding free energy and a lower Ki/IC50 value indicate higher binding affinity.
Table 2: Qualitative Comparison of Off-Target Binding Profiles
| Tracer | Off-Target Binding to MAO-B | Other Notable Off-Target Binding | Reference |
| [ 18F]this compound | High | - | [1][2] |
| [ 18F]MK-6240 | Low/Negligible | Neuromelanin, meninges | [1][5] |
| [ 18F]RO-948 | Low/Negligible | Neuromelanin | [6] |
| [ 18F]PI-2620 | Low/Negligible | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and second-generation tau PET tracers.
In Vitro Competition Binding Assay for MAO-B
This protocol is a representative example of how the binding affinity of tau PET tracers to MAO-B can be determined.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., this compound, MK-6240) for MAO-B.
Materials:
-
Human brain homogenate from a region with high MAO-B expression (e.g., basal ganglia) or recombinant human MAO-B.
-
Radioligand selective for MAO-B (e.g., [3H]-L-deprenyl).
-
Test compounds (unlabeled this compound, MK-6240, etc.) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Tissue Preparation: Human brain tissue is homogenized in ice-cold assay buffer. The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the MAO-B radioligand (e.g., 1 nM [3H]-L-deprenyl) with the brain homogenate (e.g., 50 µg of protein) in the presence of increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known MAO-B inhibitor, such as unlabeled L-deprenyl) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.
In Vitro Autoradiography
This protocol outlines a typical procedure for visualizing the binding of tau PET tracers to brain tissue sections.
Objective: To visualize and compare the binding patterns of different tau PET tracers on post-mortem human brain tissue sections.
Materials:
-
Frozen human brain tissue sections (e.g., 20 µm thick) from patients with confirmed tau pathology and healthy controls.
-
Radiolabeled tau PET tracers (e.g., [ 18F]this compound, [ 18F]MK-6240).
-
Blocking agents for off-target binding (e.g., a selective MAO-B inhibitor to block binding of this compound to MAO-B).
-
Incubation buffer (e.g., phosphate-buffered saline, PBS).
-
Phosphor imaging plates or film.
Procedure:
-
Tissue Section Preparation: Brain tissue sections are mounted on microscope slides and allowed to thaw to room temperature.
-
Pre-incubation: The sections are pre-incubated in buffer to rehydrate the tissue and remove any endogenous ligands.
-
Incubation with Radiotracer: The sections are incubated with a solution containing the radiolabeled tau PET tracer (e.g., 1-5 nM) in incubation buffer at room temperature for a specified time (e.g., 60-120 minutes). For competition studies, adjacent sections can be co-incubated with an excess of an unlabeled competitor (e.g., a selective MAO-B inhibitor) to determine specific binding.
-
Washing: The sections are washed in ice-cold buffer to remove unbound radiotracer.
-
Drying and Exposure: The washed and dried sections are apposed to a phosphor imaging plate or autoradiographic film for a period of time (hours to days) depending on the radioactivity of the tracer.
-
Image Analysis: The resulting autoradiograms are scanned, and the density of the signal in different brain regions is quantified using image analysis software. This allows for a visual and quantitative comparison of the binding patterns of the different tracers.
Visualizations
Experimental Workflow for In Vitro Competition Binding Assay
Caption: Workflow for determining MAO-B binding affinity.
Logical Relationship of Tau PET Tracer Generations
Caption: Evolution from first to second-generation tau PET tracers.
Conclusion
The development of second-generation tau PET tracers marks a significant advancement in the field of neuroimaging. By minimizing the off-target binding to MAO-B that was a characteristic limitation of first-generation tracers like this compound, these newer agents offer a more specific and reliable tool for the in vivo assessment of tau pathology. The improved signal-to-noise ratio of second-generation tracers is expected to enhance the accuracy of diagnosis, facilitate more precise monitoring of disease progression, and aid in the evaluation of novel anti-tau therapies. Researchers and clinicians should carefully consider the specific characteristics of each tracer in the context of their research questions or clinical applications to select the most appropriate imaging agent.
References
- 1. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 3. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET | MDPI [mdpi.com]
- 5. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Validation of THK5351 PET with Postmortem Histopathology: A Comparative Guide for Researchers
For researchers and professionals in neuroscience and drug development, the accurate in vivo detection of tau pathology is a critical objective. [¹⁸F]THK5351, a first-generation tau positron emission tomography (PET) tracer, has been instrumental in advancing this field. However, a comprehensive understanding of its performance, particularly in comparison to newer generation tracers, requires rigorous cross-validation with postmortem histopathology. This guide provides an objective comparison of this compound's performance, supported by experimental data, and details the methodologies for key validation experiments.
Performance of Tau PET Tracers: A Head-to-Head Comparison
The validation of a tau PET tracer hinges on its ability to selectively bind to tau aggregates in the brain with high affinity, while minimizing off-target binding. Postmortem studies, where in vivo PET signals can be directly compared with the actual density and distribution of tau pathology, are the gold standard for this validation.
Quantitative Data Summary
The following tables summarize the binding characteristics and postmortem correlation of this compound and several second-generation tau PET tracers.
| Tracer | Target | Brain Region | K_d (nM) | B_max (pmol/g or fmol/mg) | Citation |
| [¹⁸F]this compound | Tau Aggregates | Hippocampus (AD) | 5.3 / 1.0 | 76 / 40 pmol/g | [1][2][3] |
| MAO-B | Microsomes | 37 | - | [4] | |
| [¹⁸F]MK-6240 | Tau Aggregates | Temporal Cortex (AD) | 0.32 | 59.2 fmol/mg | [5][6][7] |
| Tau Aggregates | Parietal Cortex (AD) | 0.15 | 154.7 fmol/mg | [5][6][7] | |
| [¹⁸F]PI-2620 | Tau Aggregates | AD Brain | 0.2 - 0.7 | BmaxAD > BmaxCBD > BmaxPSP | [8][9] |
| [¹⁸F]RO948 | Tau Aggregates | AD Brain | High Affinity | - | [10] |
Table 1: In Vitro Binding Affinities (K_d) and Densities (B_max) of Tau PET Tracers in Postmortem Human Brain Tissue. K_d (dissociation constant) represents the concentration of the tracer at which 50% of the receptors are occupied; a lower K_d indicates higher binding affinity. B_max (maximum number of binding sites) reflects the density of the target in the tissue.
| Tracer | Correlation with Postmortem Tau Pathology (r-value) | Key Findings | Citation |
| [¹⁸F]this compound | 0.79 (with insoluble PHF-tau in neocortex) | Significant correlation with tau pathology but also strong correlation with MAO-B, indicating off-target binding to astrocytes. | [11][12] |
| [¹⁸F]MK-6240 | - | High affinity for tau deposits in AD brain tissue with no observed off-target binding in key regions. | [5][6][7] |
| [¹⁸F]PI-2620 | Correlates with 4R tau deposits in PSP | Shows promise for imaging 4R tauopathies, with PET signal correlating with postmortem tau in neurons and oligodendrocytes. | [13] |
| [¹⁸F]RO948 | - | High affinity and specificity for tau aggregates in AD brain with low off-target binding. | [10] |
Table 2: Correlation of In Vivo PET Signal with Postmortem Tau Pathology. The Pearson correlation coefficient (r-value) indicates the strength and direction of a linear relationship between two variables.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings across studies. Below are summarized protocols for the key experiments cited in this guide.
PET Image Acquisition and Analysis
-
Radiotracer Injection: An intravenous bolus of the ¹⁸F-labeled tracer (e.g., ~185 MBq for [¹⁸F]this compound) is administered.
-
Dynamic PET Scanning: Dynamic imaging is typically performed for 60-90 minutes post-injection to assess the tracer's kinetic profile.
-
Image Reconstruction: Images are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).
-
Image Analysis: PET images are co-registered with the subject's MRI for anatomical reference. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in a region of interest to a reference region with low expected tau pathology (e.g., cerebellar gray matter).
Postmortem Tissue Analysis
-
Tissue Preparation: Frozen postmortem brain tissue sections (typically 10-20 µm thick) are used.
-
Incubation: Sections are incubated with a low nanomolar concentration of the radiolabeled tracer (e.g., ³H- or ¹⁸F-labeled tracer).
-
Washing: Non-specific binding is removed by washing the sections in buffer solutions.
-
Signal Detection: The distribution and density of the tracer binding are visualized by exposing the sections to a phosphor imaging plate or film.
-
Competition Assays: To determine binding specificity, adjacent sections are incubated with the radiotracer in the presence of a high concentration of an unlabeled competitor (e.g., the non-radioactive version of the tracer or a known ligand for a potential off-target site). A significant reduction in the signal indicates specific binding.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: This step is performed to unmask the epitopes, often using heat and a specific buffer solution.
-
Blocking: Non-specific antibody binding is blocked using a serum-based solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to a particular form of tau protein. A commonly used antibody is AT8 , which recognizes phosphorylated tau at serine 202 and threonine 205.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogen (e.g., diaminobenzidine) that produces a colored precipitate at the site of the antibody-antigen reaction.
-
Counterstaining: A counterstain (e.g., hematoxylin) is often used to visualize cell nuclei.
-
Tissue Preparation: Similar to IHC, sections are deparaffinized and rehydrated.
-
Oxidation and Bleaching: Sections are treated with potassium permanganate and oxalic acid.
-
Silver Impregnation: Sections are incubated in an alkaline silver iodide solution.
-
Development: The silver signal is developed using a solution containing formaldehyde, sodium carbonate, and other reagents, which deposits metallic silver on the neurofibrillary tangles, turning them black.
-
Toning and Fixing: Gold chloride is used to tone the silver deposits, and sodium thiosulfate is used to fix the stain.
-
Counterstaining: A counterstain can be applied to visualize other cellular structures.
Mandatory Visualizations
To further clarify the experimental processes and the biological interactions of this compound, the following diagrams are provided.
Caption: Experimental workflow for cross-validating a tau PET tracer with postmortem histopathology.
Caption: Binding targets of [¹⁸F]this compound in the Alzheimer's disease brain.
Conclusion
The cross-validation of [¹⁸F]this compound with postmortem histopathology has been a crucial step in the development of in vivo tau imaging. These studies have demonstrated a significant correlation between the PET signal and the density of tau pathology in the neocortex of individuals with Alzheimer's disease. However, a major limitation of this compound is its off-target binding to MAO-B, which is upregulated in reactive astrocytes associated with neuroinflammation in Alzheimer's disease. This off-target binding can confound the interpretation of the PET signal as a pure measure of tau pathology.
Second-generation tau PET tracers, such as [¹⁸F]MK-6240, [¹⁸F]PI-2620, and [¹⁸F]RO948, have been developed to overcome this limitation. Postmortem validation studies of these newer tracers have shown higher selectivity for tau aggregates and significantly reduced off-target binding to MAO-B and other sites. For researchers and drug development professionals, the choice of a tau PET tracer will depend on the specific research question. While this compound may still have utility in certain contexts, particularly when investigating the interplay between tau pathology and neuroinflammation, the second-generation tracers offer a more specific and reliable measure of tau burden in the brain. The detailed experimental protocols provided in this guide should aid in the design and interpretation of future validation studies in this rapidly evolving field.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains [scholarworks.indianapolis.iu.edu]
- 3. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer’s disease cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of MK6240, a tau PET tracer, in autopsy brain tissue from Alzheimer's disease cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer's disease, corticobasal degeneration and progressive supranuclear palsy brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Correlations of 18F-THK5351 PET with Postmortem Burden of Tau and Astrogliosis in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autopsies Confirm That PI-2620 Binds 4R Tau Deposits | ALZFORUM [alzforum.org]
Decoding Cognitive Decline in Alzheimer's: A Comparative Guide to Tau PET Tracers
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease (AD) research, the accurate in vivo quantification of tau pathology is paramount. [¹⁸F]THK5351 emerged as a first-generation radiotracer for positron emission tomography (PET) imaging of neurofibrillary tangles (NFTs), a core pathological hallmark of AD. However, its utility has been a subject of intense scientific scrutiny, primarily due to significant off-target binding. This guide provides an objective comparison of this compound with leading alternative tau PET tracers, supported by experimental data, to aid in the selection of the most appropriate imaging biomarker for clinical research and therapeutic trials.
The central challenge in the development of tau PET tracers lies in achieving high specific binding to tau aggregates with minimal off-target signal. While this compound demonstrated the ability to differentiate AD patients from healthy controls, a critical discovery was its high affinity for monoamine oxidase B (MAO-B), an enzyme abundant in astroglia. This off-target binding complicates the interpretation of the PET signal, as it may reflect astrogliosis in addition to or instead of tau pathology.
This guide will delve into the comparative performance of this compound and its main alternatives: [¹⁸F]flortaucipir (AV-1451), [¹⁸F]MK-6240, and [¹⁸F]RO-948, focusing on their correlation with cognitive decline and their respective binding profiles.
Comparative Analysis of Tau PET Tracers
The following tables summarize the key characteristics and performance of this compound and its alternatives based on published research.
Table 1: General Characteristics and Binding Properties of Tau PET Tracers
| Feature | [¹⁸F]this compound | [¹⁸F]Flortaucipir (AV-1451) | [¹⁸F]MK-6240 | [¹⁸F]RO-948 |
| Primary Target | Neurofibrillary Tangles (Tau) | Neurofibrillary Tangles (Tau) | Neurofibrillary Tangles (Tau) | Neurofibrillary Tangles (Tau) |
| Significant Off-Target Binding | Monoamine Oxidase B (MAO-B)[1][2][3][4] | Neuromelanin, iron, calcifications, monoamine oxidase[5][6][7][8] | Meninges, sinuses[9][10][11][12] | Minimal reported |
| Binding Affinity for Tau (in vitro) | High | High | Very High | High |
| Reference Region for Quantification | Cerebellar Gray Matter[13] | Cerebellar Gray Matter | Cerebellar Crus I[14] | Cerebellar Gray Matter |
Table 2: Correlation with Cognitive Decline in Alzheimer's Disease (Longitudinal Studies)
| Tracer | Key Findings from Longitudinal Studies |
| [¹⁸F]this compound | Increased uptake in amyloid-negative individuals with amnestic mild cognitive impairment (aMCI) was a useful predictor of poor prognosis, potentially associated with neuroinflammation[15][16]. A positive correlation between PET signal, histological/biochemical tau changes, and cognitive impairment has been shown in mouse models[17][18]. However, the strong MAO-B signal complicates direct correlation with tau-specific cognitive decline. |
| [¹⁸F]Flortaucipir (AV-1451) | Baseline flortaucipir uptake and its longitudinal change are significantly associated with the rate of cognitive decline in AD[19][20]. The pattern of tracer uptake reflects Braak staging of tau pathology. However, off-target binding can introduce variability and noise, posing challenges for detecting early tau accumulation[5][6]. |
| [¹⁸F]MK-6240 | Longitudinal studies demonstrate a clear progression of tracer uptake across cognitive groups (healthy, MCI, AD dementia) that correlates with cognitive decline as measured by ADAS-11 scores[21]. The tracer can detect longitudinal tau accumulation in both asymptomatic and symptomatic individuals[14][22]. Annualized changes in uptake are observed, particularly in later Braak stages for cognitively impaired individuals[22]. |
| [¹⁸F]RO-948 | Baseline and longitudinal tau PET uptake are more closely associated with cognitive decline than structural MRI[23]. Increases in tracer uptake are related to both baseline amyloid-β and tau pathology[24]. It shows high diagnostic accuracy in differentiating AD from other neurodegenerative disorders[25]. |
Experimental Protocols: A Methodological Overview
The methodologies employed in PET imaging studies are critical for the reliable quantification of tracer uptake. Below are generalized experimental protocols for the discussed tracers.
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer Injection: Intravenous bolus injection of approximately 185 MBq of [¹⁸F]this compound.
-
Image Acquisition: Dynamic 3D PET scans are typically acquired for 60-90 minutes post-injection.
-
Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region, commonly the cerebellar gray matter. The optimal time window for stable SUVR measurements is often determined to be 40-60 minutes post-injection[13].
[¹⁸F]Flortaucipir (AV-1451) PET Imaging Protocol
-
Radiotracer Injection: Intravenous injection of approximately 370 MBq of [¹⁸F]flortaucipir.
-
Image Acquisition: A static 20-minute scan is typically acquired starting 80 minutes post-injection[19][20].
-
Image Analysis: SUVRs are calculated using the cerebellar gray matter as the reference region.
[¹⁸F]MK-6240 PET Imaging Protocol
-
Radiotracer Injection: Intravenous injection of [¹⁸F]MK-6240.
-
Image Acquisition: Dynamic scans are often acquired, with SUVRs calculated from data collected between 90-110 minutes post-injection[14].
-
Image Analysis: The cerebellar crus I is commonly used as the reference region to minimize spillover from adjacent meningeal off-target binding[14].
[¹⁸F]RO-948 PET Imaging Protocol
-
Radiotracer Injection: Intravenous injection of [¹⁸F]RO-948.
-
Image Acquisition: PET data is typically acquired for 20 minutes, starting 80 minutes post-injection.
-
Image Analysis: SUVRs are calculated using the cerebellar gray matter as the reference region.
Visualizing the Pathways and Workflows
To better understand the biological interactions and experimental processes, the following diagrams are provided.
Caption: Binding pathway of [¹⁸F]this compound in the Alzheimer's disease brain.
Caption: General experimental workflow for correlating PET tracer uptake with cognitive decline.
Conclusion and Future Directions
The journey to develop an ideal tau PET tracer has seen significant advancements from first-generation agents like this compound to the more specific second-generation tracers. While this compound played a crucial role in early in vivo tau imaging, its pronounced off-target binding to MAO-B limits its utility for specifically quantifying tau pathology and its direct relationship with cognitive decline. The composite signal from both tau and astrogliosis makes it challenging to dissect the primary driver of cognitive impairment.
Second-generation tracers, particularly [¹⁸F]MK-6240 and [¹⁸F]RO-948, exhibit a more favorable profile with higher specificity for tau and reduced off-target binding in key confounding regions. Longitudinal studies with these tracers are providing clearer insights into the direct relationship between the progression of tau pathology and the trajectory of cognitive decline in Alzheimer's disease.
For researchers and drug developers, the choice of a tau PET tracer should be guided by the specific research question. While this compound might still hold some value in studies where a composite signal of tau and neuroinflammation is of interest, for the specific and sensitive tracking of tau pathology as a therapeutic endpoint or as a prognostic marker for cognitive decline, second-generation tracers like [¹⁸F]MK-6240 and [¹⁸F]RO-948 currently represent the more robust and reliable tools. Future research will likely focus on developing tracers with even higher specificity and on refining analytical methods to correct for any residual off-target signals, further enhancing our ability to non-invasively stage and monitor Alzheimer's disease progression.
References
- 1. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. direct.mit.edu [direct.mit.edu]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. direct.mit.edu [direct.mit.edu]
- 13. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 (Journal Article) | OSTI.GOV [osti.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 18F-THK5351 PET Positivity and Longitudinal Changes in Cognitive Function in β-Amyloid-Negative Amnestic Mild Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 18F-THK5351 PET Positivity and Longitudinal Changes in Cognitive Function in β-Amyloid-Negative Amnestic Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Longitudinal Assessment of Tau-Associated Pathology by 18F-THK5351 PET Imaging: A Histological, Biochemical, and Behavioral Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Longitudinal tau aggregation, atrophy, and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of THK5351 and FDG-PET in the Assessment of Neurodegeneration
For researchers, scientists, and drug development professionals, the accurate in vivo assessment of neurodegeneration is paramount for diagnostics, tracking disease progression, and evaluating therapeutic efficacy. Positron Emission Tomography (PET) is a cornerstone imaging modality in this field, with various radiotracers available to probe different aspects of the neurodegenerative process. This guide provides a comprehensive comparison of two key PET tracers: ¹⁸F-THK5351, a marker for tau pathology, and ¹⁸F-Fluorodeoxyglucose (FDG), a marker for cerebral glucose metabolism.
This document will delve into the fundamental mechanisms of each tracer, present quantitative data from clinical studies, detail experimental protocols, and provide visual diagrams to elucidate their respective pathways and applications.
Mechanism of Action and Biological Targets
¹⁸F-THK5351 is a second-generation radiotracer designed to bind to tau protein aggregates, which form neurofibrillary tangles (NFTs) – a core pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1] The density and distribution of NFTs are well-correlated with neuronal loss and cognitive decline. However, a significant characteristic of THK5351 is its off-target binding to monoamine oxidase B (MAO-B), an enzyme expressed in astrocytes.[2][3][4] This off-target binding can confound the interpretation of the PET signal, as increased uptake may reflect astrogliosis (a marker of neuroinflammation) in addition to tau pathology.[5]
¹⁸F-FDG is a glucose analog that is taken up by metabolically active cells. In the brain, glucose metabolism is tightly coupled with neuronal and synaptic activity.[6][7] Regions of neurodegeneration, characterized by synaptic dysfunction and neuronal loss, exhibit reduced glucose metabolism, which is detectable as hypometabolism on an FDG-PET scan.[7][8][9] FDG-PET provides a measure of neuronal injury and is considered a sensitive biomarker for tracking the progression of neurodegenerative diseases.[7][10][11]
Quantitative Data Presentation
The following tables summarize quantitative data from studies evaluating this compound and FDG-PET in the context of Alzheimer's disease.
Table 1: ¹⁸F-THK5351 Standardized Uptake Value Ratio (SUVR) in Alzheimer's Disease (AD) vs. Normal Controls (NC)
| Brain Region | AD Mean SUVR (SD) | NC Mean SUVR (SD) | p-value | Reference |
| Temporal Cortex | 1.61 (0.31) | 1.25 (0.12) | < 0.01 | [12] |
| Occipital Cortex | 1.42 (0.15) | 1.22 (0.09) | < 0.01 | [12] |
| Cerebral Gray Matter | 1.38 (0.18) | 1.20 (0.08) | < 0.05 | [12] |
| Inferior Temporal Gyrus | 1.86 (0.32) | 1.35 (0.15) | < 0.05 | [13] |
| Middle Temporal Gyrus | 1.61 (0.31) | 1.29 (0.13) | < 0.05 | [13] |
SUVR values are typically calculated using the cerebellar cortex as a reference region.
Table 2: Diagnostic Performance of ¹⁸F-THK5351 in Differentiating AD from NC
| Brain Region | Sensitivity | Specificity | Cut-off SUVR | Reference |
| Inferior Temporal Gyrus | 80% | 83.33% | 1.5 | [13] |
Table 3: Typical Patterns of ¹⁸F-FDG Hypometabolism in Neurodegenerative Dementias
| Disease | Typical Hypometabolism Pattern | Reference |
| Alzheimer's Disease | Posterior cingulate/precuneus, temporoparietal cortices | [9][14] |
| Frontotemporal Dementia | Frontal and/or anterior temporal lobes | [8] |
| Dementia with Lewy Bodies | Occipital cortex (visual association cortex) with relative sparing of the primary visual cortex | [14] |
Experimental Protocols
¹⁸F-THK5351 PET Imaging Protocol
A standardized protocol for ¹⁸F-THK5351 PET imaging in human subjects is outlined below.
-
Patient Preparation: No specific dietary restrictions are required. Patients should be comfortably positioned to minimize motion.
-
Radiotracer Administration: An intravenous bolus injection of approximately 185 MBq (5 mCi) of ¹⁸F-THK5351 is administered.[1][15][16]
-
Uptake Period: A dynamic or static PET scan is typically initiated following tracer injection. For static imaging, an uptake period of 40-60 minutes is common.[1][15][16][17][18]
-
Image Acquisition: A dynamic scan of 60-90 minutes or a static scan of 20 minutes (e.g., from 40 to 60 minutes post-injection) is performed using a PET/CT or PET/MR scanner.[1][12][15][16]
-
Image Analysis: Images are reconstructed and corrected for attenuation and scatter. Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region, typically the cerebellar cortex.[15][17][18]
¹⁸F-FDG PET Brain Imaging Protocol
The following protocol is a general guideline for clinical FDG-PET brain imaging for the evaluation of dementia.
-
Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan to ensure optimal tracer uptake.[19][20] Blood glucose levels should be checked before tracer injection and should ideally be below 150-200 mg/dL.[20]
-
Radiotracer Administration: An intravenous injection of 185-370 MBq (5-10 mCi) of ¹⁸F-FDG is administered.
-
Uptake Period: The patient should rest in a quiet, dimly lit room for 30-60 minutes to minimize sensory and cognitive stimulation, which can affect cerebral glucose metabolism.[19][21]
-
Image Acquisition: A static brain scan of 15-30 minutes is typically acquired.
-
Image Analysis: Images are reconstructed and can be visually interpreted by identifying patterns of hypometabolism.[14][22] Semi-quantitative analysis can be performed by comparing regional uptake to a global mean or a reference region, or by using statistical parametric mapping to compare the patient's scan to a normal database.
Mandatory Visualization
Figure 1. this compound binding pathways.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Monoamine Oxidase B Binding of 18F-THK5351 to Visualize Glioblastoma and Associated Gliosis: An Autopsy-Confirmed Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [18F]THK-5351 PET Patterns in Patients With Alzheimer’s Disease and Negative Amyloid PET Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Frontiers | Accelerated hypometabolism with disease progression associated with faster cognitive decline among amyloid positive patients [frontiersin.org]
- 8. jneuropsychiatry.org [jneuropsychiatry.org]
- 9. Visual-Statistical Interpretation of 18F-FDG-PET Images for Characteristic Alzheimer Patterns in a Multicenter Study: Inter-Rater Concordance and Relationship to Automated Quantitative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo PET of synaptic density as potential diagnostic marker for cognitive disorders: prospective comparison with current imaging markers for neuronal dysfunction and relation to symptomatology - study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 | PLOS One [journals.plos.org]
- 16. Frontiers | 18F-THK5351 Positron Emission Tomography Imaging in Neurodegenerative Tauopathies [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Dynamic PET Measures of Tau Accumulation in Cognitively Normal Older Adults and Alzheimer’s Disease Patients Measured Using [18F] THK-5351 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tech.snmjournals.org [tech.snmjournals.org]
- 21. Clinical Practice Guidelines for Brain PET Imaging Using [18F]FDG (EANM, 2022) [reference.medscape.com]
- 22. rads.web.unc.edu [rads.web.unc.edu]
Head-to-Head Comparison of Tau PET Tracers: THK5351 vs. PBB3
A Comprehensive Guide for Researchers in Neurodegenerative Disease
The accurate in vivo detection and quantification of tau pathology are critical for the diagnosis, monitoring of disease progression, and development of therapeutic interventions for Alzheimer's disease (AD) and other tauopathies. This guide provides a detailed head-to-head comparison of two first-generation tau positron emission tomography (PET) tracers, THK5351 and PBB3 (pyridinyl-butadienyl-benzothiazole 3), focusing on their performance based on experimental data.
Overview of this compound and PBB3
This compound and PBB3 were among the initial wave of PET radiotracers developed to visualize tau aggregates in the human brain. While both have contributed significantly to the understanding of tau pathology, they exhibit distinct binding characteristics and off-target binding profiles that researchers must consider when designing and interpreting studies. In vivo studies have revealed that while both tracers bind to tau deposits in the temporal lobes and other isocortical areas in AD patients, the regional distribution and binding load differ between them.[1]
Binding Characteristics and Affinity
In vitro studies using postmortem AD brain tissue have elucidated the binding affinities of this compound and PBB3 for tau pathology. Competition binding assays have demonstrated that this compound and another tracer, T807 (AV-1451), appear to target similar binding sites, whereas PBB3 seems to interact with a distinct site on tau aggregates.[2]
Saturation studies with radiolabeled this compound have revealed the presence of two distinct binding sites on tau aggregates: a high-affinity site and a super-high-affinity site.[2] In contrast, PBB3 has been shown to bind to a wide range of tau conformers, suggesting a broader binding profile.[3]
| Tracer | Target | Binding Affinity (Kd/Ki) | Experimental Method | Reference |
| ³H-THK5351 | Tau Aggregates (AD Hippocampus) | Kd1 = 5.6 nM; Kd2 = 1 nM | Saturation Binding Assay | [2] |
| This compound | Super-high-affinity site (AD Hippocampus) | Ki = 0.1 pM | Competition Binding Assay | [2] |
| This compound | High-affinity site (AD Hippocampus) | Ki = 16 nM | Competition Binding Assay | [2] |
| ¹¹C-PBB3 | High-affinity site (AD Temporal Cortex) | Ki = 1.3 nM | Homologous Blocking Assay | [3] |
Specificity and Off-Target Binding
A critical aspect of any PET tracer is its specificity for the target of interest. Both this compound and PBB3 have demonstrated off-target binding, which can complicate the interpretation of PET imaging data.
This compound: A significant off-target binding site for this compound is monoamine oxidase-B (MAO-B).[4][5] This binding is particularly prominent in the basal ganglia and thalamus.[4] In vivo studies have confirmed that pretreatment with an MAO-B inhibitor can reduce the this compound signal.[6] The affinity of this compound for MAO-B may, however, offer the potential to simultaneously image astrocytosis, as MAO-B is a marker for astrocytes.[7]
PBB3: PBB3 also exhibits off-target binding, notably in the basal ganglia and vascular structures such as the choroid plexus and dural venous sinuses.[4][6] However, some in vitro studies suggest that off-target binding of PBB3 in the basal ganglia gray matter is minimal.[8]
| Tracer | Primary Off-Target Binding Site | Brain Regions Affected | Experimental Evidence | References |
| This compound | Monoamine Oxidase-B (MAO-B) | Basal ganglia, thalamus | In vitro and in vivo blocking studies | [4][5][6] |
| PBB3 | Vascular structures, potential non-tau components | Choroid plexus, dural venous sinuses, basal ganglia | In vivo PET imaging, autoradiography | [4][6] |
In Vivo Performance in Alzheimer's Disease
Direct comparative in vivo PET imaging studies in AD patients have highlighted the differences in the performance of [¹¹C]this compound and [¹¹C]PBB3.
A key finding is that the regional distribution of the two tracers differs, with no significant regional correlations observed between them.[1] Notably, the binding pattern of [¹¹C]PBB3 in the temporal lobe shows a resemblance to that of amyloid-β tracers, with strong correlations found between [¹¹C]PBB3 and the amyloid tracer [¹¹C]AZD2184 in the temporal and occipital lobes.[1] This suggests that [¹¹C]PBB3 may preferentially bind to tau deposits that are in close spatial proximity to amyloid-β plaques.[1]
In contrast, the binding pattern of [¹¹C]this compound is considered to better reflect the expected distribution of tau pathology in AD and shows a stronger correlation with downstream markers of neurodegeneration, such as cerebrospinal fluid tau levels and entorhinal cortex thickness.[1] Furthermore, global cognition has been found to correlate more closely with [¹¹C]this compound binding than with [¹¹C]PBB3 binding.[1]
Experimental Protocols
In Vitro Autoradiography
Autoradiography on postmortem human brain tissue is a fundamental technique for characterizing the binding of PET tracers.
-
Tissue Preparation: Frozen brain sections (typically 20 µm thick) from confirmed AD cases and healthy controls are used.
-
Incubation: Sections are incubated with the radiolabeled tracer (e.g., [¹¹C]this compound or [¹¹C]PBB3) at a specific concentration.
-
Washing: Non-specific binding is removed by washing the sections in buffer solutions.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactivity.
-
Competition Assays: To determine specificity and off-target binding, adjacent sections are co-incubated with the radiotracer and a high concentration of an unlabeled competitor (e.g., non-radiolabeled this compound, PBB3, or an MAO-B inhibitor like deprenyl). The reduction in the radiotracer signal indicates displacement and thus binding to the same site.
In Vivo PET Imaging
Human PET studies are essential for evaluating the clinical utility of a tracer.
-
Subject Recruitment: Patients with a clinical diagnosis of AD and healthy control subjects are recruited. Diagnosis is often supported by cerebrospinal fluid biomarker analysis.[1]
-
Radiotracer Administration: The radiolabeled tracer (e.g., [¹¹C]this compound or [¹¹C]PBB3) is administered intravenously.
-
PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the uptake and distribution of the tracer in the brain.
-
MRI Co-registration: A T1-weighted magnetic resonance imaging (MRI) scan is typically acquired for each subject to provide anatomical information for co-registration with the PET data.[1]
-
Data Analysis: The PET data is quantified, often using standardized uptake value ratios (SUVRs), by comparing the tracer uptake in regions of interest to a reference region with low specific binding (e.g., the cerebellum).
Visualized Pathways and Workflows
Caption: Binding pathways of this compound and PBB3 to on-target tau aggregates and off-target sites.
Caption: General experimental workflow for an in vivo tau PET imaging study.
Conclusion
Both this compound and PBB3 have been valuable tools in the early exploration of in vivo tau imaging. However, this head-to-head comparison reveals critical differences that must be considered for their application in research.
-
This compound appears to provide a more specific signal for the established spatiotemporal progression of tau pathology in AD and correlates better with downstream markers of neurodegeneration. Its significant off-target binding to MAO-B is a major limitation, although it may offer insights into astrocytosis.
-
PBB3 demonstrates a broader binding profile to different tau conformers but shows a concerning correlation with amyloid-β distribution, suggesting its signal may not be exclusively representative of tau pathology. Its off-target binding to vascular structures also requires careful consideration.
The limitations of these first-generation tracers, particularly their off-target binding, have driven the development of second-generation tau PET tracers with improved specificity and pharmacokinetic properties. Nevertheless, understanding the characteristics of this compound and PBB3 provides a crucial foundation for interpreting the existing literature and for the ongoing development of superior imaging agents for tauopathies.
References
- 1. Dual tracer tau PET imaging reveals different molecular targets for 11C-THK5351 and 11C-PBB3 in the Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct binding of PET ligands PBB3 and AV-1451 to tau fibril strains in neurodegenerative tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Tau positron emission tomography imaging in tauopathies: The added hurdle of off-target binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional cerebral this compound accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validating THK5351 as a Marker of Astrocytosis: A Comparative Guide
Initially developed as a positron emission tomography (PET) tracer for tau pathology, [¹⁸F]THK5351 has demonstrated significant off-target binding to monoamine oxidase B (MAO-B), an enzyme abundantly expressed in reactive astrocytes. This characteristic has pivoted its utility towards serving as a valuable in vivo marker for astrocytosis, a hallmark of neuroinflammation in a variety of neurological disorders. This guide provides a comprehensive comparison of this compound with other established and emerging markers of astrocytosis, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Comparison of Astrocytosis Markers
The utility of a biomarker is defined by its specificity, sensitivity, and the robustness of the methodologies used for its detection. The following tables summarize the quantitative data for this compound and its principal alternatives.
Table 1: In Vitro Binding Characteristics of PET Tracers for Astrocytosis
| Tracer | Target | Binding Affinity (Kd/Ki) | Key Findings & Limitations |
| [¹⁸F]this compound | MAO-B | Kd: 37 nM[1] | High affinity for MAO-B, but also binds to tau aggregates, which can confound signal interpretation in tauopathies.[2][3] |
| Tau | Ki: 16 nM (high-affinity site)[4][5] | ||
| [¹¹C]-L-Deprenyl-D2 | MAO-B | Irreversible binding | Considered a gold-standard for MAO-B imaging, but its irreversible binding complicates quantification.[6] |
| [¹⁸F]-SMBT-1 | MAO-B | Kd: 3.7 nM[7] | A derivative of this compound with higher selectivity for MAO-B and lower off-target binding to tau.[7][8][9][10] |
| [¹¹C]-BU99008 | I₂BS | - | Targets imidazoline₂ binding sites, offering a non-MAO-B-based mechanism to image reactive astrocytes.[11][12][13][14][15] |
Table 2: In Vivo Performance and Validation of Astrocytosis Markers
| Marker | Modality | Key Validation Findings | Advantages | Disadvantages |
| [¹⁸F]this compound | PET | In vivo uptake is significantly reduced by the MAO-B inhibitor selegiline, confirming MAO-B as a primary target.[16][17] Strong correlation between PET signal and post-mortem MAO-B expression.[2][18][19] | Widely available first-generation tracer, enabling dual assessment of astrogliosis and potentially tau pathology.[3] | Off-target binding to tau complicates signal interpretation in certain neurodegenerative diseases.[2][3] |
| [¹¹C]-L-Deprenyl | PET | Head-to-head comparisons show [¹⁸F]this compound is superior for visualizing lesions due to better signal-to-noise ratio.[6] | Well-established tracer for MAO-B. | Short half-life of Carbon-11; irreversible binding complicates kinetic modeling.[6] |
| [¹⁸F]-SMBT-1 | PET | Demonstrates high selectivity for MAO-B with minimal off-target binding in preclinical and early human studies.[7][8][9][10] | Improved specificity over this compound. | Newer tracer with less extensive validation in diverse disease models compared to this compound. |
| [¹¹C]-BU99008 | PET | Shows increased uptake in brain regions with high amyloid load in Alzheimer's disease patients.[12][15] | Targets a different molecular mechanism of astrocytosis, potentially offering complementary information. | Shorter half-life of Carbon-11; still in relatively early stages of clinical research.[11][13][15] |
| GFAP | IHC, ELISA | Gold standard for post-mortem identification of reactive astrocytes.[20] Plasma and CSF levels correlate with neuroinflammation. | High specificity for astrocytes. | Invasive for CSF collection; post-mortem analysis does not allow for longitudinal studies in the same subject. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound as a marker for astrocytosis.
In Vivo PET Imaging with [¹⁸F]this compound
-
Radiotracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously.
-
Uptake Period: A dynamic scan is typically acquired for 60-90 minutes post-injection.
-
Image Acquisition: PET data is acquired in list mode and reconstructed using standard algorithms (e.g., MLEM or OSEM).[3]
-
Data Analysis: Standardized Uptake Value (SUV) ratios are calculated, often using the cerebellar cortex as a reference region. For quantitative analysis, the SUV is typically calculated from data acquired between 50 and 70 minutes post-injection.[17]
-
Blocking Experiment (for validation): To confirm specificity for MAO-B, a baseline PET scan is followed by a second scan after administration of an MAO-B inhibitor, such as selegiline (e.g., a 10 mg oral dose).[16][17] A significant reduction in tracer uptake in the post-selegiline scan indicates specific binding to MAO-B.[16][17]
Post-Mortem Brain Tissue Analysis
A critical step in validating any in vivo imaging marker is the correlation with post-mortem tissue analysis.
Caption: Post-mortem validation workflow for this compound PET.
-
In Vitro Autoradiography:
-
Frozen brain sections are incubated with [¹⁸F]this compound.
-
To determine specific binding, adjacent sections are incubated with [¹⁸F]this compound in the presence of a high concentration of an MAO-B inhibitor (e.g., lazabemide or selegiline).[21]
-
The sections are then washed, dried, and exposed to a phosphor imaging plate or film.
-
The resulting autoradiograms are quantified and compared to assess the level of specific binding.
-
-
Immunohistochemistry (IHC) for GFAP and MAO-B Co-localization:
-
Antigen Retrieval: For paraffin-embedded sections, heat-induced epitope retrieval is performed.[22]
-
Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., normal serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against GFAP (a marker for astrocytes) and MAO-B.[20]
-
Secondary Antibody Incubation: Sections are incubated with fluorescently-labeled secondary antibodies.
-
Imaging: Sections are imaged using a fluorescence microscope to visualize the co-localization of GFAP and MAO-B, confirming the expression of MAO-B in astrocytes.
-
Signaling Pathways and Logical Relationships
The utility of this compound as a marker for astrocytosis is predicated on the upregulation of MAO-B in reactive astrocytes, a key component of the neuroinflammatory response in many neurological diseases.
References
- 1. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlations of 18F-THK5351 PET with Postmortem Burden of Tau and Astrogliosis in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Head-to-Head Comparison of the Two MAO-B Radioligands, 18F-THK5351 and 11C-L-Deprenyl, to Visualize Astrogliosis in Patients With Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18F-SMBT-1: A Selective and Reversible PET Tracer for Monoamine Oxidase-B Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 9. First-in-Humans Evaluation of 18F-SMBT-1, a Novel 18F-Labeled Monoamine Oxidase-B PET Tracer for Imaging Reactive Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Relationship between astrocyte reactivity, using novel 11C-BU99008 PET, and glucose metabolism, grey matter volume and amyloid load in cognitively impaired individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Astrogliosis in aging and Parkinson's disease dementia: a new clinical study with 11C-BU99008 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Astroglial tracer BU99008 detects multiple binding sites in Alzheimer's disease brain [scholarworks.indianapolis.iu.edu]
- 15. Relationship between astrocyte reactivity, using novel 11C-BU99008 PET, and glucose metabolism, grey matter volume and amyloid load in cognitively impaired individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In vivo [18F]THK-5351 imaging detected reactive astrogliosis in argyrophilic grain disease with comorbid pathology: A clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. biocare.net [biocare.net]
Navigating the Tau Landscape: A Comparative Guide to Radiotracer Binding Affinities
For researchers, scientists, and drug development professionals, the selection of an appropriate radiotracer is critical for the accurate detection and quantification of tau pathology in neurodegenerative diseases. This guide provides an objective comparison of the binding affinities of first and second-generation tau radiotracers, supported by experimental data, to aid in the selection of the most suitable imaging agent for specific research needs.
The development of positron emission tomography (PET) tracers for imaging tau protein aggregates has revolutionized the study of Alzheimer's disease (AD) and other tauopathies. First-generation tracers, while groundbreaking, were often hampered by off-target binding, leading to the development of a second generation with improved selectivity and affinity. This guide delves into the comparative binding characteristics of these key imaging tools.
Generational Leap: Overcoming Off-Target Binding
First-generation tau PET tracers, including [18F]Flortaucipir (also known as AV1451 or T807), the THK series of compounds, and [11C]PBB3, were instrumental in visualizing tau pathology in vivo. However, a significant limitation was their off-target binding to various structures, including monoamine oxidase A (MAO-A) and B (MAO-B), amyloid-beta plaques, and neuromelanin.[1][2][3][4] This non-specific binding could confound the interpretation of PET images, particularly in regions with low tau burden but high concentrations of these off-target sites.[2]
Second-generation tracers, such as [18F]MK-6240, [18F]RO-948, and [18F]PI-2620, were designed to overcome these limitations.[4][5] These newer agents generally exhibit higher selectivity for tau aggregates and significantly reduced off-target binding to MAO enzymes, a crucial advancement for accurately quantifying tau pathology.[4][6]
Comparative Binding Affinities: A Quantitative Overview
The binding affinity of a radiotracer, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a key determinant of its performance. A lower Kd or Ki value indicates a higher binding affinity. The following tables summarize the in vitro binding affinities of prominent first and second-generation tau radiotracers for tau aggregates and key off-target sites.
Table 1: In Vitro Binding Affinities (Kd/Ki in nM) of Tau Radiotracers to Tau Aggregates
| Radiotracer | Generation | Target Tau Pathology | Kd/Ki (nM) | Reference |
| [18F]Flortaucipir (AV1451/T807) | First | AD (3R/4R Tau) | 0.2 pM (Ki, super-high affinity), 78 nM (Ki, high affinity) | [7][8] |
| [18F]THK-5351 | First | AD (3R/4R Tau) | 5.6 nM (Kd1), 1 nM (Kd2), 0.1 pM (Ki, super-high affinity), 16 nM (Ki, high affinity) | [3][7][8] |
| [11C]PBB3 | First | AD (3R/4R Tau), 4R Tauopathies | Lower binding intensity than T807 and THK5351 | [3][8] |
| [18F]MK-6240 | Second | AD (3R/4R Tau) | 0.3 nM (Kd) | |
| [18F]RO-948 | Second | AD (3R/4R Tau) | Similar affinity to MK6240 and PI2620 in AD brains | [9] |
| [18F]PI-2620 | Second | AD (3R/4R Tau), 4R Tauopathies | 0.2 - 0.7 nM (Kd) across AD, CBD, and PSP brains | [5][9] |
| [18F]PM-PBB3 (APN1607) | Second | AD (3R/4R Tau), 4R Tauopathies | Strong binding to AD and PSP/CBD brain tissue | [5] |
Note: Binding affinities can vary depending on the experimental conditions and the source of the tau aggregates (e.g., recombinant vs. human brain-derived).
Table 2: In Vitro Off-Target Binding Affinities (Ki in nM) of Tau Radiotracers
| Radiotracer | Generation | Off-Target | Ki (nM) | Reference |
| [18F]THK-5117 | First | MAO-B | ~150 | [3] |
| [18F]T807 (Flortaucipir) | First | MAO-B | ~150 | [3] |
| [18F]THK-5351 | First | MAO-B | Lower affinity than for tau | [3][7] |
| [18F]Flortaucipir (AV1451) | First | MAO-A | 270 (IC50) | [10] |
| [18F]Flortaucipir (AV1451) | First | MAO-B | 1300 (IC50) | [10] |
| Second-Generation Tracers | Second | MAO-B | Generally no significant binding | [4][6] |
Selectivity for Tau Isoforms: A Differentiating Factor
Tau protein exists in six isoforms in the human brain, characterized by either three (3R) or four (4R) microtubule-binding repeats. Alzheimer's disease is characterized by aggregates of both 3R and 4R tau, while other tauopathies, such as Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD), predominantly feature 4R tau aggregates.[1][5]
First-generation tracers like [18F]Flortaucipir bind well to the mixed 3R/4R tau aggregates found in AD but show limited utility in imaging the 4R tauopathies.[1][5] In contrast, some second-generation tracers, such as [18F]PI-2620 and [18F]PM-PBB3, have demonstrated significant binding to 4R tau aggregates, making them more versatile tools for studying a broader range of neurodegenerative diseases.[5][11] However, it is important to note that even among second-generation tracers, there are differences in their binding properties to 4R tau, with some, like [18F]MK-6240 and [18F]RO-948, showing higher selectivity for AD-type tau pathology.
Experimental Protocols: A Look into Binding Affinity Assays
The determination of binding affinities for these radiotracers typically involves in vitro binding assays using brain homogenates from individuals with confirmed tau pathology or recombinant tau fibrils.
Key Experimental Methodologies:
-
Brain Tissue Homogenization: Frozen human brain tissue from cortical regions with high tau pathology (e.g., hippocampus, temporal cortex) is homogenized in a suitable buffer.[3][12]
-
Saturation Binding Assays: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), increasing concentrations of the radiolabeled tracer are incubated with the brain homogenate. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.[3][7]
-
Competition Binding Assays: To determine the inhibition constant (Ki), a fixed concentration of the radiolabeled tracer is incubated with the brain homogenate in the presence of varying concentrations of an unlabeled competitor compound.[3][9]
-
Autoradiography: This technique is used to visualize the regional distribution of radiotracer binding on slidemounted brain tissue sections.[3][9]
Below is a generalized workflow for a typical in vitro competition binding assay.
Caption: Workflow of an in vitro competition binding assay.
Conclusion
The evolution from first to second-generation tau radiotracers represents a significant advancement in the field of neuroimaging. The improved selectivity and reduced off-target binding of the newer tracers allow for a more precise and reliable quantification of tau pathology. The choice of a specific radiotracer should be guided by the research question, considering its binding affinity for different tau isoforms and its off-target binding profile. This comparative guide provides a foundational understanding to assist researchers in making informed decisions for their preclinical and clinical studies of tauopathies.
References
- 1. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 2. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Binding of First- and Second-Generation PET Tracers to 4R and 3R/4R Tau Protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative binding properties of the tau PET tracers THK5117, this compound, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Test-Retest Reliability of Tau PET Tracers
The ideal tau PET tracer should exhibit high specificity and affinity for tau aggregates, along with favorable pharmacokinetics. Crucially, it must also demonstrate high test-retest reliability to ensure that observed changes in tracer uptake over time reflect true alterations in tau pathology rather than measurement error. Key metrics for evaluating test-retest reliability include the percentage change in tracer uptake and the intraclass correlation coefficient (ICC) between scans.
Comparative Analysis of Test-Retest Reliability
The following tables summarize the quantitative test-retest reliability data for several alternative tau PET tracers. It is important to note that direct comparisons between studies should be made with caution due to variations in patient populations, imaging protocols, and data analysis techniques.
Table 1: Test-Retest Reliability of [¹⁸F]flortaucipir (AV-1451)
| Brain Region | Mean % Change (SD) | Intraclass Correlation Coefficient (ICC) | Study Population | Reference |
| Large Posterior Neocortical VOI | 2.22% (SD not reported) | > 0.92 | 5 healthy controls, 6 MCI, 10 AD | [1][2][3] |
| Frontal | 1.46% (SD not reported) | > 0.92 | 5 healthy controls, 6 MCI, 10 AD | [1][2][3] |
| Temporal | 1.98% (SD not reported) | > 0.92 | 5 healthy controls, 6 MCI, 10 AD | [1][2][3] |
| Parietal | 2.28% (SD not reported) | > 0.92 | 5 healthy controls, 6 MCI, 10 AD | [1][2][3] |
| Occipital | 3.27% (SD not reported) | > 0.92 | 5 healthy controls, 6 MCI, 10 AD | [1][2][3] |
| Cortical Composite ROI | 1.8% to 3.3% | Not Reported | Dementia or MCI | [4] |
Table 2: Test-Retest Reliability of [¹⁸F]MK-6240
| Brain Region | Mean % Change (SD) | Intraclass Correlation Coefficient (ICC) | Study Population | Reference |
| NFT-rich regions (SUVR) | ~6% | Not Reported | 12 AD, 3 healthy volunteers | [5][6] |
| Target Regions (SUVR) | 4-9% | 0.62 - 0.97 | 7 older cognitively normal, 1 AD | [7][8] |
| Target Regions (DVR) | 3-6% | 0.66 - 0.92 | 7 older cognitively normal, 1 AD | [7][8] |
| Whole-brain Grey Matter (SUVR) | 2.4% (2.8%) | Not Reported | 10 cognitively normal | [9] |
Table 3: Test-Retest Reliability of [¹⁸F]RO-948 and [¹⁸F]PI-2620
| Tracer | Brain Region | Mean % Change (SD) | Intraclass Correlation Coefficient (ICC) | Study Population | Reference |
| [¹⁸F]RO-948 | Not specified | Excellent reproducibility | Not specified | 4 AD, 5 older controls | [10][11][12] |
| [¹⁸F]PI-2620 | Various Regions (SUVR 30-60 min) | 3.8% | > 0.94 | Not specified | [13] |
| [¹⁸F]PI-2620 | Various Regions (SUVR 45-75 min) | 4.3% | > 0.94 | Not specified | [13] |
| [¹⁸F]PI-2620 | Various Regions (SUVR 60-90 min) | 4.9% | > 0.94 | Not specified | [13] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the test-retest data. Below are summaries of the typical experimental protocols.
[¹⁸F]flortaucipir (AV-1451) Test-Retest Protocol:
-
Participants: A mix of healthy controls, individuals with Mild Cognitive Impairment (MCI), and Alzheimer's Disease (AD) patients.[2]
-
Radiotracer Administration: Intravenous injection of 370 MBq of [¹⁸F]flortaucipir.[2]
-
Imaging Acquisition: Two 20-minute PET scans were acquired, one starting at 80 minutes and another at 110 minutes post-injection.[2]
-
Test-Retest Interval: The retest scan was performed between 48 hours and 4 weeks after the initial scan.[2]
-
Data Analysis: Standardized Uptake Value Ratios (SUVRs) were calculated using various reference regions, including cerebellar crus and a parametrically-derived white-matter based reference region (PERSI).[2]
[¹⁸F]MK-6240 Test-Retest Protocol:
-
Participants: Included cognitively normal healthy volunteers and AD patients.[6]
-
Radiotracer Administration: Two different doses were investigated: 165 ± 3 MBq and 300 ± 40 MBq.[6]
-
Imaging Acquisition: Dynamic PET scans were performed for 150 minutes.[6]
-
Test-Retest Interval: Not explicitly stated in all studies, but one study mentions a 21-day interval.[9]
-
Data Analysis: Test-retest variability was assessed for various quantitative metrics, including total distribution volume (VT), binding potential (BPND), and SUVR.[6]
[¹⁸F]RO-948 Test-Retest Protocol:
-
Participants: Included amyloid-positive mild AD patients and amyloid-negative older and younger control subjects.[10]
-
Imaging Acquisition: PET scans were conducted for 90, 120, or 200 minutes.[10]
-
Data Analysis: Kinetics were evaluated using various models, including plasma reference graphical analysis and reference tissue methods.[10]
[¹⁸F]PI-2620 Test-Retest Protocol:
-
Test-Retest Interval: The two scans were separated by 6 ± 3 days.[13]
-
Data Analysis: Test-retest variability was evaluated for Distribution Volume Ratios (DVR) from kinetic modeling and for SUVR at different time windows.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a PET test-retest reliability study.
Figure 1. A generalized workflow for a PET test-retest reliability study.
Conclusion
While the absence of published test-retest reliability data for [¹⁸F]THK5351 limits its direct comparison, several alternative tau PET tracers have demonstrated good to excellent reproducibility. [¹⁸F]flortaucipir, [¹⁸F]MK-6240, [¹⁸F]RO-948, and [¹⁸F]PI-2620 all show promise for use in longitudinal studies. The choice of tracer for a particular research or clinical trial setting will depend on a variety of factors, including the specific tau isoforms of interest, off-target binding profiles, and the established reliability metrics. For studies requiring the tracking of subtle changes in tau pathology over time, tracers with the lowest test-retest variability and highest ICC values are preferable. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data when selecting a tau PET tracer for their specific application.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Test-Retest Reproducibility for the Tau PET Imaging Agent Flortaucipir F 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test–retest repeatability of [18F]Flortaucipir PET in Alzheimer’s disease and cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test-retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Test-Retest performance of [18F]MK-6240 tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI | Sciety Labs (Experimental) [labs.sciety.org]
- 8. Test–retest performance of [ 18 F]MK-6240 tau burden and relative delivery indices in cognitively normal older subjects using PET/MRI | Semantic Scholar [semanticscholar.org]
- 9. direct.mit.edu [direct.mit.edu]
- 10. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Dosimetry, Quantitative Methods, and Test–Retest Variability of 18F-PI-2620 PET for the Assessment of Tau Deposits in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of THK5351: A Procedural Guide
It is imperative that all procedures are conducted in strict consultation with your institution's Environmental Health and Safety (EHS) department, as they will provide guidance tailored to your specific location and facilities.
Immediate Safety and Logistical Information
THK5351, particularly its radiolabeled form (¹⁸F-THK5351), must be treated as hazardous chemical and radioactive waste.[1][3] The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. A thorough risk assessment should be conducted before handling, taking into account the compound's biological activity, solvent, and concentration. Always assume the compound is toxic and biologically active.
Operational Disposal Plan: A Step-by-Step Guide
-
Personal Protective Equipment (PPE): All handling during the disposal process must be done using appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation and Collection:
-
Never dispose of this compound or its containers in regular trash or down the drain.[4][5]
-
Maintain a dedicated, sealed, and clearly labeled hazardous waste container for all materials contaminated with this compound. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
The waste container must be made of a material compatible with the solvents used.
-
-
Labeling: The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste" and "Radioactive Waste."
-
The full chemical name: this compound.
-
The solvent system and concentrations of all components.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure the storage area is away from ignition sources and incompatible chemicals.
-
"Empty" Container Decontamination:
-
Containers that held the neat compound or concentrated solutions should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous waste.
-
Even after rinsing, dispose of the container as hazardous waste unless fully decontaminated according to your EHS-approved procedures.
-
-
Contacting Environmental Health and Safety (EHS): Once the waste container is full or ready for pickup, contact your institution's EHS department to arrange for proper disposal. Follow their specific procedures for waste pickup and documentation.
Quantitative Data Summary
Due to the absence of a specific SDS, established concentration limits for disposal are not available. Therefore, all concentrations of this compound should be treated as hazardous. The principle of ALARA (As Low As Reasonably Achievable) should be applied to waste generation.
| Parameter | Guideline | Rationale |
| Waste Segregation | Do not mix with other waste streams unless approved by EHS.[5] | Ensures proper characterization and disposal, preventing unwanted chemical reactions. |
| "Empty" Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | Removes residual compound, but the container should still be disposed of as hazardous waste. |
| Concentration Limits | No established limits. Treat all concentrations as hazardous. | The principle of ALARA (As Low As Reasonably Achievable) should be applied to waste generation. |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work with this compound. All protocols should be developed and reviewed in collaboration with your institution's safety committees.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. benchchem.com [benchchem.com]
Safeguarding Your Research: Essential Protocols for Handling THK5351
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with THK5351. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
While this guide offers comprehensive recommendations, it is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for this compound as the primary source of safety information. The following procedures are based on established best practices for handling radiolabeled and chemical compounds in a research setting.
Personal Protective Equipment (PPE): A Multi-layered Defense
The appropriate level of PPE is critical to minimize exposure risk during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile or latex disposable gloves- Lab coat- Safety glasses |
| Preparation of Solutions | - Double-gloving with nitrile or latex gloves- Full-length lab coat (worn closed with sleeves down)- Chemical splash goggles- Work within a certified chemical fume hood |
| Handling and Experimentation | - Double-gloving with nitrile or latex gloves- Full-length lab coat (worn closed with sleeves down)- Chemical splash goggles or a face shield worn with safety glasses- Use of a fume hood for any procedures that may generate aerosols or vapors |
| Waste Disposal | - Nitrile or latex disposable gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical-resistant apron or coveralls- Chemical splash goggles and face shield- Appropriate respiratory protection (consult SDS) |
Note: Always inspect gloves for any signs of degradation or punctures before use.[1] Change gloves frequently to prevent the spread of contamination.[2]
Procedural Guidance: Step-by-Step Operational Plan
A systematic approach to handling and disposal is fundamental to laboratory safety. The following step-by-step plan outlines the key stages of working with this compound.
Pre-Experiment Preparation
-
Consult the SDS: Before any work begins, thoroughly review the Safety Data Sheet for this compound to understand its specific hazards, handling precautions, and emergency procedures.
-
Designate a Work Area: All work with this compound, especially when dealing with its radiolabeled form ([18F]-THK5351), should be conducted in a designated and clearly labeled area.[3]
-
Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., forceps, shielded containers for radiolabeled compounds), and waste containers are readily available.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly before starting any work that may produce volatile compounds.[4]
Handling of this compound
-
Personal Apparel: Confine long hair and loose clothing. Always wear closed-toe shoes in the laboratory.[1][4]
-
Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in areas where chemicals are handled.[1][3] Wash hands thoroughly after handling any chemical.[1]
-
Minimize Exposure: Use the smallest quantity of this compound necessary for the experiment to minimize potential exposure.[3]
-
Radiolabeled Compounds: When working with [18F]-THK5351, adhere to the principles of ALARA (As Low As Reasonably Achievable) for radiation exposure. This includes minimizing time spent near the source, maximizing distance, and using appropriate shielding (e.g., lead or tungsten for gamma emitters).[3]
-
Labeling: All containers holding this compound or its solutions must be clearly and accurately labeled.[4][5]
Disposal Plan
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Radioactive waste must be segregated from non-radioactive chemical waste.[6][7][8]
-
Radioactive Waste:
-
Chemical Waste:
-
Dispose of non-radioactive this compound waste according to your institution's hazardous chemical waste procedures.
-
-
-
Waste Containers:
-
Liquid Waste:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) for waste pickup and final disposal.[6]
-
Experimental Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the workflow for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. gla.ac.uk [gla.ac.uk]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Radioactive Waste Disposal | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 7. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
